molecular formula C6H12O6 B12406319 L-Idose-13C

L-Idose-13C

Cat. No.: B12406319
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-DSIGDVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Idose-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-DSIGDVADSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

L-Idose-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Idose-13C, a stable isotope-labeled monosaccharide, for its application in scientific research and drug development. This document covers the fundamental properties of this compound, detailed experimental protocols for its use, and relevant biochemical pathways.

Core Concepts

This compound is a form of L-Idose where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows for the tracing and quantification of L-Idose and its metabolic products in biological systems using techniques such as mass spectrometry and NMR spectroscopy.[1] L-Idose itself is a C-5 epimer of D-glucose and serves as a valuable tool in metabolic research, particularly in studies involving the polyol pathway and the enzyme aldose reductase.[2][3]

Basic Properties of this compound

While specific physical properties for the isotopically labeled this compound are not extensively documented, the properties of unlabeled L-Idose provide a close approximation. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope.

PropertyValueReference
Molecular Formula C₅¹³CH₁₂O₆[4]
Molecular Weight 181.15 g/mol [5]
Appearance White solid
Solubility 10 mM in DMSO
Boiling Point (unlabeled L-Idose) 527.10 °C
Density (unlabeled L-Idose) 1.581 g/cm³
Storage Store at <-15°C for long-term storage. Shipped at room temperature.

Experimental Protocols

A significant application of L-Idose, and by extension this compound, is in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. L-Idose is an effective substrate for aldose reductase, making its labeled form an excellent tracer for enzyme activity and inhibitor screening.

Experimental Protocol: Aldose Reductase Kinetic Assay using this compound

This protocol outlines a method for determining the kinetic parameters of aldose reductase using this compound as a substrate. The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

  • Purified aldose reductase enzyme

  • This compound

  • NADPH

  • Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)

  • 96-well UV-transparent microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the desired final assay concentration (e.g., 0.18 mM - 0.2 mM).

    • Dilute the purified aldose reductase enzyme in cold assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Aldose Reductase Assay Buffer

      • NADPH solution

      • Varying concentrations of this compound solution (to determine Kₘ)

    • Include control wells:

      • No enzyme control (to measure non-enzymatic NADPH oxidation)

      • No substrate control (to measure background enzyme activity)

  • Enzyme Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the diluted aldose reductase enzyme solution to each well.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the kinetic curve.

    • Convert the rate to enzymatic activity (μmol/min/mg of protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • Plot the enzyme velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

Biochemical Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. L-Idose can also serve as a substrate for this enzyme.

Polyol_Pathway Polyol Pathway Glucose Glucose / L-Idose AldoseReductase Aldose Reductase (NADPH -> NADP+) Glucose->AldoseReductase Sorbitol Sorbitol / L-Iditol SorbitolDehydrogenase Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SorbitolDehydrogenase Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose

Caption: The Polyol Pathway showing the action of Aldose Reductase.

Experimental Workflow: Aldose Reductase Assay

The diagram below outlines the key steps in the experimental workflow for the aldose reductase kinetic assay described above.

Aldose_Reductase_Assay_Workflow Workflow for Aldose Reductase Kinetic Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Prepare Reagents (Buffer, this compound, NADPH, Enzyme) PlateSetup Set up 96-well plate (Buffer, NADPH, this compound) ReagentPrep->PlateSetup PreIncubate Pre-incubate at 37°C PlateSetup->PreIncubate AddEnzyme Initiate reaction with Enzyme PreIncubate->AddEnzyme KineticRead Kinetic Read at 340 nm AddEnzyme->KineticRead CalcRate Calculate Reaction Rate (ΔOD/min) KineticRead->CalcRate CalcActivity Calculate Enzyme Activity CalcRate->CalcActivity MMPlot Michaelis-Menten Plot CalcActivity->MMPlot DetermineKinetics Determine Km and Vmax MMPlot->DetermineKinetics

Caption: Experimental workflow for an Aldose Reductase kinetic assay.

References

Synthesis and Purification of L-Idose-¹³C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled carbohydrates is crucial for a variety of applications, including metabolic flux analysis, kinetic studies of enzymes, and as internal standards in mass spectrometry. This technical guide provides a comprehensive overview of the synthesis and purification of L-Idose-¹³C, a rare sugar not found in nature, for research purposes.

L-Idose, a C-5 epimer of D-glucose, and its isotopically labeled form, L-Idose-¹³C, are valuable tools in glycobiology and related fields.[1] This guide outlines a feasible synthetic pathway starting from a commercially available ¹³C-labeled precursor, followed by a detailed purification protocol.

I. Synthesis of L-Idose-¹³C

The synthesis of L-Idose-¹³C can be strategically designed by starting with a readily available ¹³C-labeled monosaccharide and performing a series of stereoselective reactions to achieve the desired configuration of L-Idose. A common and effective approach is the synthesis from a ¹³C-labeled D-glucose derivative, which involves a key C-5 epimerization step.

A. Proposed Synthetic Pathway

A practical route to an L-idose derivative involves a three-step synthesis with an overall yield of approximately 45%.[2] This pathway can be adapted for ¹³C-labeling by starting with a commercially available ¹³C-labeled D-glucose derivative. The general scheme involves the formation of a 5-C-bromo-D-glucuronide intermediate, followed by a stereoselective reduction to yield the L-iduronide, which can then be converted to L-idose.

A common starting material for the synthesis of L-idose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3] By analogy, one could start with 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose, which is commercially available, to introduce the isotopic label at the C-1 position. The synthesis then proceeds through oxidation at C-6, followed by stereoselective reduction and subsequent deprotection steps.

Alternatively, a route starting from L-sorbose can be employed. This involves the racemization of L-sorbose to a mixture of L-sorbose, L-idose, and L-gulose.[4] If a ¹³C-labeled L-sorbose is available, this method can also be adapted.

B. Experimental Protocol (Hypothetical)

The following protocol is a composite based on established synthetic transformations for L-hexoses and is proposed for the synthesis of L-[1-¹³C]Idose from 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).

  • Quench the reaction and work up by washing with aqueous solutions to remove the oxidant and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone at C-3.

Step 2: Reduction and Epimerization at C-5

  • Dissolve the crude ketone in a solvent such as methanol or ethanol.

  • Cool the solution to 0°C and add a reducing agent, for example, sodium borohydride (NaBH₄), in portions. The choice of reducing agent and conditions is critical to achieve the desired stereoselectivity for the L-ido configuration.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding acetone, followed by acidification with a weak acid.

  • Remove the solvent under reduced pressure and co-evaporate with methanol multiple times to remove borate esters.

  • The resulting product is a mixture of epimers, which will require purification.

Step 3: Deprotection to Yield L-[1-¹³C]Idose

  • Dissolve the protected L-idose derivative in an acidic aqueous solution, such as aqueous trifluoroacetic acid (TFA) or by using an acidic ion-exchange resin.

  • Heat the reaction mixture gently (e.g., 40-50°C) and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate or an anionic ion-exchange resin).

  • Remove the solvent under reduced pressure to obtain the crude L-[1-¹³C]Idose.

C. Synthesis Workflow Diagram

Synthesis_Workflow start Start: 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose oxidation Step 1: Oxidation (e.g., PCC or Swern Oxidation) start->oxidation ketone Intermediate: Protected 3-keto-allofuranose-¹³C oxidation->ketone reduction Step 2: Reduction & Epimerization (e.g., NaBH₄) ketone->reduction protected_L_idose Intermediate: Protected L-Idofuranose-¹³C reduction->protected_L_idose deprotection Step 3: Deprotection (Acid Hydrolysis) protected_L_idose->deprotection crude_L_idose Product: Crude L-[1-¹³C]Idose deprotection->crude_L_idose Purification_Workflow crude_product Crude L-[1-¹³C]Idose dissolution Dissolve in minimal mobile phase crude_product->dissolution column_chromatography Column Chromatography (Silica Gel) dissolution->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure L-[1-¹³C]Idose evaporation->pure_product

References

The Enigmatic Tracer: Unraveling the Potential of L-Idose-¹³C in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of metabolic studies and drug development, the pursuit of precise molecular tracers is paramount. While stable isotope-labeled compounds are foundational tools, a comprehensive understanding of each specific tracer's discovery, synthesis, and application is crucial for its effective deployment. This technical guide delves into the current landscape of L-Idose-¹³C, a potentially significant but notably under-documented isotopologue in metabolic research. This paper aims to provide researchers, scientists, and drug development professionals with a consolidated overview of its theoretical significance, while also highlighting the conspicuous absence of detailed, publicly available experimental data.

Introduction: The Rationale for L-Idose-¹³C

L-Idose, a C-5 epimer of D-glucose, presents a unique profile for metabolic investigation. Its structural similarity to D-glucose allows it to interact with certain enzymes, yet its distinct stereochemistry can lead to different metabolic fates. The introduction of a carbon-13 (¹³C) label into the L-Idose structure provides a non-radioactive, stable isotope tracer that can be tracked and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary theoretical application of L-Idose-¹³C lies in its use as a tracer to elucidate biochemical pathways and in pharmacokinetic studies to monitor the distribution and metabolism of L-Idose-based compounds. Commercially available L-Idose-¹³C variants, such as L-Idose-1-¹³C, L-Idose-2-¹³C, and L-Idose-3-¹³C, are marketed for these purposes, suggesting their utility as internal standards for quantitative analysis.

Discovery and Synthesis: An Uncharted Territory

A thorough review of publicly accessible scientific literature and chemical synthesis databases does not yield specific information regarding the original discovery or a detailed, step-by-step synthesis protocol for L-Idose-¹³C. While general methods for the synthesis of ¹³C-labeled carbohydrates exist, a dedicated publication outlining the specific synthetic route and characterization of L-Idose-¹³C remains elusive. This lack of documentation presents a challenge for researchers seeking to replicate or modify the synthesis for specific experimental needs.

Significance in Metabolic Studies: A Focus on Aldose Reductase

The most well-documented area of interest for L-Idose is its interaction with aldose reductase. This enzyme is a key player in the polyol pathway, which has been implicated in the long-term complications of diabetes. Research on unlabeled L-idose has demonstrated that it is an efficient substrate for aldose reductase. This finding is significant because it suggests that L-Idose-¹³C could be a valuable tool for studying the kinetics and inhibition of this enzyme in the context of diabetic complications.

The use of ¹³C-labeled L-Idose would allow for highly specific tracking of the molecule and its metabolites in aldose reductase assays. This could enable the determination of kinetic isotope effects, providing deeper insights into the enzyme's mechanism of action. However, to date, no published studies have presented quantitative kinetic data (e.g., Kₘ, Vₘₐₓ, kcat) derived from experiments specifically using L-Idose-¹³C.

The logical workflow for such an investigation is outlined below:

AldoseReductase_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Analysis L_Idose_13C L-Idose-13C Substrate Incubation Incubation at Controlled Temperature and pH L_Idose_13C->Incubation Enzyme Purified Aldose Reductase Enzyme->Incubation Cofactor NADPH Cofactor Cofactor->Incubation Quenching Reaction Quenching Incubation->Quenching Time points LC_MS LC-MS/MS Analysis Quenching->LC_MS Quantification Quantification of 13C-Sorbitol LC_MS->Quantification Data_Analysis Kinetic Parameter Calculation (Km, Vmax, kcat) Quantification->Data_Analysis

Caption: Conceptual workflow for aldose reductase kinetic studies using L-Idose-¹³C.

Applications in Drug Development

In the realm of drug development, ¹³C-labeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. L-Idose-¹³C could theoretically be used to trace the metabolic fate of L-idose-containing drug candidates. However, the absence of published pharmacokinetic studies utilizing L-Idose-¹³C means that there is no available data to summarize in a tabular format. Key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and clearance rates remain undetermined.

A generalized workflow for a pharmacokinetic study using L-Idose-¹³C is presented below:

Pharmacokinetic_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dosing Administration of this compound (e.g., oral, intravenous) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (pre-clinical) Dosing->Tissue_Harvesting Sample_Processing Plasma/Tissue Extraction Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS for this compound and Metabolites Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Generalized workflow for a pharmacokinetic study involving L-Idose-¹³C.

Data Presentation: A Call for Research

A core component of any technical guide is the presentation of quantitative data. Due to the lack of published research specifically employing L-Idose-¹³C, it is not possible to provide tables summarizing metabolic flux rates, enzyme kinetics, or pharmacokinetic parameters. The scientific community would greatly benefit from studies that generate and publish such data.

Experimental Protocols: A Need for Specificity

While general protocols for ¹³C metabolic flux analysis and pharmacokinetic studies are widely available, their adaptation for a novel tracer like L-Idose-¹³C requires specific optimization. Key considerations would include:

  • Cell Culture and Perfusion: Determining optimal concentrations of L-Idose-¹³C for cell culture media and ensuring efficient uptake.

  • Animal Models: Establishing appropriate dosing regimens and sampling time points for in vivo studies.

  • Analytical Method Development: Validating sensitive and specific LC-MS/MS methods for the quantification of L-Idose-¹³C and its potential metabolites in complex biological matrices.

The absence of published, validated protocols specific to L-Idose-¹³C underscores a significant gap in the current body of research.

Conclusion and Future Outlook

L-Idose-¹³C holds theoretical promise as a valuable tool for metabolic research, particularly in the study of aldose reductase and in the pharmacokinetic profiling of L-idose-containing compounds. However, a striking disparity exists between its commercial availability and the lack of peer-reviewed literature detailing its synthesis, experimental application, and resulting quantitative data.

This technical guide serves not only as a summary of the current, albeit limited, state of knowledge but also as a call to action for the research community. There is a clear need for foundational research to be conducted and published, which would include:

  • A detailed, reproducible synthesis protocol for L-Idose-¹³C.

  • In vitro studies to determine its metabolic stability and enzymatic interactions, including quantitative kinetic data for aldose reductase.

  • In vivo pharmacokinetic and metabolic fate studies in relevant animal models.

  • Metabolic flux analysis studies to trace its incorporation into various metabolic pathways.

The generation and dissemination of this fundamental data will be essential to unlock the full potential of L-Idose-¹³C and solidify its role as a significant tracer in the arsenal of tools available to researchers in metabolism and drug development.

The Intricacies of a Labeled Aldose: A Technical Guide to L-Idose-¹³C in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of L-Idose-¹³C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and drug development. As a C-5 epimer of D-glucose, L-Idose and its labeled counterparts serve as valuable tools for investigating specific enzymatic pathways and cellular metabolism. This document outlines the necessary protocols and safety measures to ensure the effective and secure use of L-Idose-¹³C in a laboratory setting.

Core Safety and Handling Protocols

While L-Idose-¹³C is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. The carbon-13 isotope does not impart radioactivity or additional chemical reactivity. The primary considerations for handling are related to maintaining the purity and integrity of the compound and ensuring the safety of laboratory personnel from potential, albeit low, risks associated with fine chemical powders.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent use of appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE) for Handling L-Idose-¹³C

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes or aerosolized powder.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential contamination of the sample.
Body Protection Standard laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. A dust mask may be considered when handling large quantities of powder to avoid inhalation of fine particles.Minimizes inhalation of airborne powder.
First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Leak Procedures

For minor spills of solid L-Idose-¹³C, personnel should wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal. Avoid generating dust. For larger spills, evacuate the area and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so.

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of L-Idose-¹³C is essential for its safe handling and effective use in experimental design.

Table 1: Physical and Chemical Properties of L-Idose and L-Idose-¹³C

Property L-Idose L-Idose-¹³C Reference
Molecular Formula C₆H₁₂O₆C₅¹³CH₁₂O₆
Molecular Weight 180.16 g/mol 181.15 g/mol
Appearance White crystalline solidWhite solid
Boiling Point 527.10 °C (estimated)Not determined[1]
Density 1.581 g/cm³ (estimated)Not determined[1]
Solubility Soluble in waterSoluble in water; 10 mM in DMSO[2]

Table 2: Toxicological Profile of L-Idose (as a proxy for L-Idose-¹³C)

Metric Value Interpretation
Acute Toxicity (Oral LD50) Data not available. Sugars are generally considered to have very low acute toxicity.Expected to be of low toxicity.
Carcinogenicity No data available. Not classified as a carcinogen.Not considered a carcinogenic risk.
Mutagenicity No data available.No evidence to suggest mutagenic properties.
Teratogenicity No data available.No evidence to suggest teratogenic properties.

Note: Specific toxicological data for L-Idose and its isotopologues are limited. The information presented is based on the general properties of monosaccharides and the absence of hazard classifications from suppliers.

Experimental Protocols

L-Idose-¹³C is primarily used as a tracer in metabolic flux analysis to investigate pathways such as the polyol pathway. Below are detailed methodologies for its application in a cell culture setting.

Preparation of a 100 mM L-Idose-¹³C Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the required amount of L-Idose-¹³C powder using a calibrated analytical balance. For a 10 ml stock solution, weigh 181.15 mg.

  • Dissolution: Dissolve the L-Idose-¹³C powder in an appropriate volume of sterile, deionized water or a suitable buffer (e.g., PBS).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.

  • Storage: Store the stock solution at -20°C for long-term use.

Metabolic Labeling of Adherent Mammalian Cells with L-Idose-¹³C
  • Cell Seeding: Seed cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare a sufficient volume of glucose-free cell culture medium supplemented with the necessary sera and additives.

  • Labeling Medium: Add the 100 mM L-Idose-¹³C stock solution to the glucose-free medium to achieve the desired final concentration (e.g., 5 mM or 10 mM).

  • Cell Washing: Before adding the labeling medium, aspirate the existing medium and wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add the pre-warmed L-Idose-¹³C labeling medium to the cells and incubate for the desired time period (this can range from minutes to hours depending on the experimental goals).

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol.

  • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Downstream Analysis: The extracted metabolites can then be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to trace the incorporation of the ¹³C label.

experimental_workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_analysis Analysis weigh Weigh L-Idose-¹³C dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock 100 mM Stock Solution (-20°C) filter->stock add_medium Add L-Idose-¹³C Labeling Medium stock->add_medium seed Seed Adherent Cells wash Wash with PBS seed->wash wash->add_medium incubate Incubate add_medium->incubate quench Quench Metabolism (Cold Methanol) incubate->quench harvest Harvest Cells quench->harvest extract Extract Metabolites harvest->extract analyze LC-MS / NMR Analysis extract->analyze polyol_pathway cluster_cell Cellular Environment L_Idose L-Idose-¹³C AldoseReductase Aldose Reductase L_Idose->AldoseReductase L_Sorbitol L-Sorbitol-¹³C AldoseReductase->L_Sorbitol NADP NADP⁺ AldoseReductase->NADP SorbitolDehydrogenase Sorbitol Dehydrogenase L_Sorbitol->SorbitolDehydrogenase L_Fructose L-Fructose-¹³C SorbitolDehydrogenase->L_Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD⁺ NAD->SorbitolDehydrogenase disposal_workflow start L-Idose-¹³C Waste is_mixed Mixed with hazardous waste? start->is_mixed hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes is_solid Solid or Aqueous? is_mixed->is_solid No solid_disposal Seal and dispose in regular lab trash is_solid->solid_disposal Solid aqueous_disposal Dispose down sanitary sewer with copious water is_solid->aqueous_disposal Aqueous

References

An In-depth Technical Guide to 13C Stable Isotope Tracers in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Stable isotope tracer analysis, particularly using Carbon-13 (¹³C), has become an indispensable tool in metabolomics for elucidating the intricate workings of cellular metabolism. By replacing naturally abundant ¹²C with ¹³C in metabolic substrates, researchers can trace the journey of carbon atoms through complex biochemical networks. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic fluxes, offering quantitative insights that are unattainable through conventional metabolomics which only provide a static snapshot of metabolite levels. This guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of ¹³C stable isotope tracers in metabolomics, with a particular focus on its relevance in drug discovery and development.

Core Principles of ¹³C Stable Isotope Tracing

The fundamental principle of ¹³C tracer studies lies in supplying cells or organisms with a substrate, such as glucose or glutamine, enriched with ¹³C.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[1] This incorporation results in a shift in the mass of these metabolites, creating "isotopologues" – molecules that are chemically identical but differ in their isotopic composition.[2] The pattern and extent of ¹³C incorporation, known as the Mass Isotopologue Distribution (MID), is a direct reflection of the activity of the metabolic pathways involved.[3]

By measuring these MIDs using analytical techniques like mass spectrometry or NMR, researchers can quantify the rates of intracellular metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[3] This approach is considered the gold standard for quantifying in vivo metabolic fluxes and provides a detailed map of cellular metabolism.

Experimental Design and Protocols

A successful ¹³C tracer experiment hinges on a well-thought-out experimental design. Key considerations include the choice of isotopic tracer, the duration of labeling to achieve isotopic steady state, and the methods for sample collection and processing.

Tracer Selection

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathway under investigation. Different tracers provide different levels of resolution for various pathways.

  • [U-¹³C]-Glucose: A common choice for broadly labeling central carbon metabolism, where "U" signifies that all carbon atoms in the glucose molecule are ¹³C.

  • [1,2-¹³C₂]-Glucose: Particularly useful for resolving the relative fluxes through glycolysis and the Pentose Phosphate Pathway (PPP). Metabolism through glycolysis produces doubly labeled (M+2) pyruvate, while the PPP results in singly labeled (M+1) and unlabeled (M+0) pyruvate.

  • [U-¹³C₅]-Glutamine: The preferred tracer for analyzing the Tricarboxylic Acid (TCA) cycle, as glutamine is a major anaplerotic substrate for many cell types, particularly cancer cells.

Achieving Isotopic Steady State

For accurate metabolic flux analysis, it is often necessary for the labeled metabolites to reach isotopic steady state, a condition where the isotopic enrichment of a metabolite remains constant over time. The time required to reach this state varies depending on the metabolite's pool size and the turnover rate of the pathway. For instance, glycolytic intermediates typically reach isotopic steady state within minutes, whereas TCA cycle intermediates may take several hours. It is crucial to determine this timeframe empirically for the specific biological system and metabolites of interest by performing a time-course experiment.

Detailed Experimental Protocol: A General Workflow for Cultured Cells

The following protocol outlines a generalized workflow for a ¹³C tracer experiment using cultured mammalian cells.

Materials:

  • Cells of interest

  • Base medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ice-cold 80% methanol for quenching and extraction

Procedure:

  • Cell Seeding and Growth: Seed cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

  • Medium Exchange and Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium containing the ¹³C tracer and dFBS.

  • Incubation: Incubate the cells for the predetermined time required to achieve isotopic steady state for the metabolites of interest.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish to quench all enzymatic activity and extract intracellular metabolites.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at high speed in a cold centrifuge to pellet cell debris and proteins.

    • Collect the supernatant containing the extracted metabolites.

    • The samples can then be dried and stored at -80°C until analysis.

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is primarily performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most common analytical platform for ¹³C-MFA due to its high sensitivity and ability to resolve isotopologues based on their mass-to-charge ratio. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique.

Protocol for LC-MS/MS Analysis of Central Carbon Metabolites:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Chromatographic Separation: Separate the metabolites using liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the separation of polar central carbon metabolites.

  • Mass Spectrometric Detection:

    • The eluting metabolites are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in a mode that allows for the detection and quantification of all isotopologues of a given metabolite. This can be achieved through full scan mode on a high-resolution instrument or by setting up multiple reaction monitoring (MRM) transitions for each isotopologue on a triple quadrupole instrument.

  • Data Analysis: The raw data is processed to obtain the peak areas for each isotopologue. These areas are then corrected for the natural abundance of ¹³C to determine the Mass Isotopologue Distribution (MID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the advantage of providing positional information about the ¹³C labels within a molecule, which can provide additional constraints for flux analysis. However, NMR is generally less sensitive than MS. Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) experiments are particularly powerful for resolving and identifying labeled metabolites in complex mixtures.

Protocol for 2D ¹H-¹³C HSQC NMR Analysis:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Data Acquisition:

    • Acquire 2D ¹H-¹³C HSQC spectra on a high-field NMR spectrometer.

    • The pulse sequence is designed to detect signals from protons directly bonded to ¹³C atoms.

  • Data Processing and Analysis:

    • Process the raw NMR data using specialized software (e.g., NMRPipe).

    • The resulting 2D spectrum displays correlations between ¹H and ¹³C chemical shifts, aiding in the identification of metabolites.

    • The intensities of the cross-peaks can be used to determine the relative abundance of different isotopomers.

Data Presentation and Interpretation

The primary quantitative output of a ¹³C tracer experiment is the Mass Isotopologue Distribution (MID). This data is typically presented in tables for clarity and ease of comparison.

Quantitative Data from ¹³C-Glucose Tracing

The following tables present hypothetical but representative MID data for key metabolites in central carbon metabolism from cells cultured with [U-¹³C₆]-glucose.

Table 1: Mass Isotopologue Distribution in Glycolytic Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate20000098
Fructose-1,6-bisphosphate20000098
3-Phosphoglycerate51292000
Pyruvate82387000
Lactate82387000

M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Mass Isotopologue Distribution in Pentose Phosphate Pathway Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-Phosphate10515102040
Sedoheptulose-7-Phosphate841281850
Quantitative Data from ¹³C-Glutamine Tracing

The following table shows representative MID data for TCA cycle intermediates from cells cultured with [U-¹³C₅]-glutamine.

Table 3: Mass Isotopologue Distribution in TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
α-Ketoglutarate5000095
Succinate15131800
Fumarate15131800
Malate15131800
Citrate202536010
Aspartate12121840

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the flow of atoms and experimental procedures. The following diagrams are generated using the DOT language.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture medium_prep 2. Prepare Labeling Medium ([¹³C]-Tracer + dFBS) labeling 3. Medium Exchange & Tracer Incubation medium_prep->labeling quenching 4. Quench Metabolism (e.g., Cold Methanol) labeling->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. LC-MS or NMR Analysis extraction->analysis data_proc 7. Data Processing (MID Calculation) analysis->data_proc mfa 8. Metabolic Flux Analysis data_proc->mfa

Caption: Experimental workflow for a ¹³C stable isotope tracer experiment in cultured cells.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP Fructose-1,6-bisphosphate F6P->F16BP F6P->R5P GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAP->R5P P3G 3-Phosphoglycerate BPG->P3G PEP Phosphoenolpyruvate P3G->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Nucleotides Nucleotides R5P->Nucleotides Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate Isocitrate Isocitrate Citrate->Isocitrate FattyAcids FattyAcids Citrate->FattyAcids Isocitrate->aKG AcetylCoA->Citrate

Caption: Overview of central carbon metabolism showing key pathways traced by ¹³C-glucose and ¹³C-glutamine.

logic_diagram cluster_input Input cluster_pathways Metabolic Pathways cluster_output Observed Labeling Pattern cluster_interpretation Interpretation Tracer ¹³C-Labeled Substrate (e.g., [1,2-¹³C₂]-Glucose) Glycolysis Glycolysis Tracer->Glycolysis PPP Pentose Phosphate Pathway Tracer->PPP M2_Pyruvate M+2 Pyruvate Glycolysis->M2_Pyruvate M1_Pyruvate M+1 Pyruvate PPP->M1_Pyruvate M0_Pyruvate M+0 Pyruvate PPP->M0_Pyruvate Flux_Ratio Relative Flux Ratio (Glycolysis vs. PPP) M2_Pyruvate->Flux_Ratio M1_Pyruvate->Flux_Ratio M0_Pyruvate->Flux_Ratio

Caption: Logic of using [1,2-¹³C₂]-glucose to determine the relative flux between glycolysis and the PPP.

Applications in Drug Development

¹³C stable isotope tracing is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

  • Target Engagement and Mechanism of Action: By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can confirm that the drug is engaging its intended target and elucidate the downstream metabolic consequences of target inhibition.

  • Pharmacodynamics and Biomarker Discovery: ¹³C tracer studies can identify metabolic biomarkers that are indicative of a drug's efficacy or toxicity, aiding in the development of pharmacodynamic assays for clinical trials.

  • Understanding Disease Metabolism: These techniques are instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer, providing a basis for the development of novel therapeutic strategies that target metabolic vulnerabilities.

Conclusion

¹³C stable isotope tracers offer an unparalleled ability to quantify the dynamic activity of metabolic pathways. This in-depth technical guide provides a foundational understanding of the principles, experimental protocols, and data analysis workflows essential for conducting successful ¹³C-based metabolomics studies. For researchers, scientists, and drug development professionals, mastering these techniques is crucial for unraveling the complexities of cellular metabolism and accelerating the development of new and effective therapies. The continued advancement of analytical technologies and computational modeling promises to further enhance the power and application of stable isotope tracing in metabolic research.

References

L-Idose-13C vs. Unlabeled L-Idose for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of L-Idose-13C and unlabeled L-Idose for in vitro research applications. L-Idose, a C-5 epimer of D-glucose, presents a valuable tool for studying cellular metabolism and enzyme kinetics, particularly for aldose reductase. The incorporation of a stable isotope, Carbon-13 (¹³C), into the L-Idose structure opens up advanced analytical avenues, primarily in metabolic flux analysis. This document outlines the distinct applications of both labeled and unlabeled forms, provides detailed experimental protocols for their use, and presents visual workflows and pathways to guide researchers in their experimental design.

Introduction: The Case for L-Idose in In Vitro Research

L-Idose is a rare aldohexose that has gained attention in biomedical research due to its unique biochemical properties. Unlike its abundant stereoisomer, D-glucose, L-Idose is not readily metabolized by most cells, making it a useful control in glucose uptake and metabolism studies. However, its most prominent application lies in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.

One of the key advantages of L-Idose over D-glucose for in vitro enzyme assays is the significantly higher concentration of its open-chain aldehyde form in solution. This structural characteristic makes it a more readily available substrate for enzymes like aldose reductase, leading to more robust and reliable kinetic data.

L-Idose vs. L-Idose-¹³C: A Comparative Overview

The primary distinction between L-Idose and L-Idose-¹³C lies in the isotopic composition of the carbon backbone. This seemingly subtle difference dictates their respective applications in in vitro studies.

FeatureUnlabeled L-IdoseL-Idose-¹³C
Primary Application Enzyme kinetics (e.g., aldose reductase), competitive inhibition assays, control for glucose metabolism studies.Metabolic flux analysis, tracer studies to delineate metabolic pathways.
Detection Method Spectrophotometry (e.g., monitoring NADPH consumption), HPLC.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Advantage Cost-effective, suitable for determining enzyme kinetic parameters like Kₘ and Vₘₐₓ.Enables tracking of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism.
Limitation Provides a static snapshot of enzyme activity or metabolic state.Higher cost, requires specialized equipment for detection and analysis.

Applications and Experimental Protocols

Unlabeled L-Idose in Aldose Reductase Activity Assays

Unlabeled L-Idose is an excellent substrate for in vitro assays of aldose reductase activity. Its use allows for the accurate determination of kinetic parameters and the screening of potential inhibitors.

This protocol is adapted from established methods for measuring aldose reductase activity.

Materials:

  • Purified aldose reductase enzyme

  • L-Idose solution (e.g., 1 M stock)

  • NADPH solution (e.g., 10 mM stock)

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the following components to a final volume of 200 µL:

    • 100 µL of 0.1 M sodium phosphate buffer (pH 6.2)

    • 20 µL of NADPH solution (final concentration 1 mM)

    • Variable concentrations of L-Idose solution (e.g., 0.1 mM to 10 mM final concentration)

    • Add water to bring the volume to 180 µL.

  • Initiate the reaction: Add 20 µL of purified aldose reductase enzyme solution to each well.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate enzyme activity: The rate of NADPH oxidation is proportional to the aldose reductase activity. Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units/mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

L-Idose-¹³C in Metabolic Flux Analysis

L-Idose-¹³C is a powerful tool for tracing the fate of carbon atoms through metabolic pathways. While L-Idose itself is not extensively metabolized, ¹³C-labeling can be used to study the activity of specific enzymes that can act on it, such as aldose reductase, and to track the incorporation of its carbon atoms into downstream metabolites in engineered cell lines or specific contexts.

This protocol provides a general workflow for a ¹³C-labeling experiment in cultured cells.

Materials:

  • Adherent mammalian cells in culture

  • Glucose-free culture medium

  • L-Idose-¹³C (uniformly labeled, e.g., [U-¹³C₆]-L-Idose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction.

  • Preparation of Labeling Medium: Prepare the culture medium by dissolving glucose-free medium powder in Milli-Q water. Supplement with necessary components and substitute normal glucose with [U-¹³C₆]-L-Idose at the desired final concentration. Add 10% dFBS.

  • Isotope Labeling:

    • Aspirate the standard medium from the cells and wash once with PBS.

    • Add the pre-warmed ¹³C-labeling medium to the wells.

    • Incubate the cells for the desired labeling period (this can range from minutes to hours depending on the metabolic pathway of interest).

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract, for example, using a speed vacuum concentrator.

  • Analysis:

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to identify and quantify the ¹³C-labeled metabolites.

Visualizing Workflows and Pathways

Experimental Workflow for Aldose Reductase Inhibition Assay

AldoseReductaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Aldose Reductase - L-Idose - NADPH - Buffer plate Prepare 96-well plate reagents->plate add_reagents Add Buffer, NADPH, and L-Idose/Inhibitor plate->add_reagents initiate Initiate with Aldose Reductase add_reagents->initiate measure Measure Absorbance at 340 nm initiate->measure calculate Calculate Initial Velocity and % Inhibition measure->calculate

Caption: Workflow for an in vitro aldose reductase inhibition assay using L-Idose.

Workflow for ¹³C Metabolic Flux Analysis

MetabolicFluxAnalysis cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seed Seed Cells labeling Incubate with This compound Medium seed->labeling wash Wash with PBS labeling->wash extract Extract with -80°C Methanol wash->extract lcms LC-MS / GC-MS Analysis extract->lcms mfa Metabolic Flux Analysis lcms->mfa

Caption: General workflow for a ¹³C-based metabolic flux analysis experiment.

The Polyol Pathway and the Role of L-Idose

PolyolPathway Glucose Glucose / L-Idose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol / L-Iditol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway, where L-Idose can act as a substrate for Aldose Reductase.

Proposed Mechanism of D-Idose-Induced Anti-Proliferative Effect

Note: This pathway is based on studies of D-Idose and is presented here as a potential mechanism that may share similarities with L-Idose, though further research is required for confirmation.

DIdoseEffect cluster_note Note: TXNIP-Independent Pathway DIdose D-Idose GlucoseUptake Glucose Uptake DIdose->GlucoseUptake Inhibits Glycolysis Glycolysis GlucoseUptake->Glycolysis CellProliferation Cell Proliferation Glycolysis->CellProliferation note_text The exact mechanism of glucose uptake inhibition is not fully elucidated but is known to be independent of TXNIP.

Caption: Proposed anti-proliferative mechanism of D-Idose via inhibition of glucose uptake.

Conclusion

Unlabeled L-Idose and L-Idose-¹³C are valuable tools for in vitro research, each with distinct applications. Unlabeled L-Idose is a cost-effective and reliable substrate for studying enzyme kinetics, particularly for aldose reductase, and for investigating competitive inhibition. L-Idose-¹³C, on the other hand, enables sophisticated metabolic flux analysis, providing a dynamic view of cellular metabolism that is not possible with its unlabeled counterpart. The choice between these two forms depends on the specific research question, the available analytical instrumentation, and budgetary considerations. Further research is needed to fully elucidate the specific signaling pathways modulated by L-Idose and to explore the full potential of L-Idose-¹³C in non-tracer applications.

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Research Applications of L-Idose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idose, a rare hexose and the C-5 epimer of D-glucose, holds significant potential as a metabolic tracer in the form of its stable isotope-labeled counterpart, L-Idose-¹³C. While not a primary cellular fuel, its metabolic fate is intrinsically linked to two critical biological pathways with profound implications for drug development: the biosynthesis of glycosaminoglycans (GAGs) and the polyol pathway mediated by aldose reductase. This technical guide outlines novel research applications for L-Idose-¹³C, providing a framework for its use in elucidating disease mechanisms and identifying new therapeutic targets. We present detailed experimental protocols for metabolic flux analysis, quantitative data from relevant enzymatic assays, and visualizations of key signaling pathways to empower researchers in leveraging this unique molecular tool.

Introduction: The Untapped Potential of a Rare Sugar

In the landscape of metabolic research, stable isotope tracing has become an indispensable technique for quantifying the flux of metabolites through cellular pathways.[1] While ¹³C-labeled D-glucose has been extensively used to probe central carbon metabolism, the unique biochemical properties of its L-enantiomers remain largely unexplored. L-Idose, in particular, offers a specialized lens through which to view specific metabolic routes that are often obscured by the overwhelming flux of D-glucose.

The primary significance of L-Idose lies in its role as a precursor to L-Iduronic acid (IdoA), a critical and conformationally flexible component of GAGs such as dermatan sulfate and heparan sulfate.[2] These complex polysaccharides are not mere structural scaffolds but are key regulators of a multitude of cellular processes, including cell signaling, growth factor activity, and inflammation.[3][4] Furthermore, L-Idose is an efficient substrate for aldose reductase, the rate-limiting enzyme of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[5]

The commercial availability of L-Idose-¹³C presents a timely opportunity to dissect these pathways with unprecedented detail. By tracing the incorporation of the ¹³C label, researchers can quantify the flux of L-Idose into GAGs and the polyol pathway, providing insights into diseases characterized by aberrant GAG synthesis or aldose reductase activity.

Potential Research Area 1: Quantifying Glycosaminoglycan (GAG) Biosynthesis and Dynamics

Core Concept: Alterations in the structure and quantity of GAGs, particularly the content of L-Iduronic acid, are associated with a range of diseases, including cancer, fibrosis, and inflammatory disorders. L-Idose-¹³C can be used as a direct tracer to measure the rate of de novo GAG synthesis and the activity of the enzymes involved in the incorporation and modification of IdoA.

Signaling Pathway Visualization:

GAG_Biosynthesis Figure 1: L-Idose-¹³C as a Tracer for GAG Biosynthesis cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus L-Idose-13C This compound L-Idose-1-P L-Idose-1-P This compound->L-Idose-1-P Hexokinase (putative) UDP-L-Idose UDP-L-Idose This compound->UDP-L-Idose D-Glucose D-Glucose UDP-D-Glucose UDP-D-Glucose D-Glucose->UDP-D-Glucose Hexokinase, UTP-glucose-1-P uridylyltransferase UDP-D-Glucuronic_Acid UDP-D-Glucuronic_Acid UDP-D-Glucose->UDP-D-Glucuronic_Acid UDP-glucose 6-dehydrogenase GAG_Chain GAG_Chain UDP-D-Glucuronic_Acid->GAG_Chain Glycosyltransferases L-Idose-1-P->UDP-L-Idose UTP-L-idose-1-P uridylyltransferase (putative) UDP-L-Iduronic_Acid UDP-L-Iduronic_Acid UDP-L-Idose->UDP-L-Iduronic_Acid UDP-L-idose 6-dehydrogenase (putative) UDP-L-Iduronic_Acid->GAG_Chain Glycosyltransferases (incorporation of 13C-IdoA) Epimerization Epimerization GAG_Chain->Epimerization D-glucuronyl C5-epimerase Sulfation Sulfation GAG_Chain->Sulfation Sulfotransferases Epimerization->GAG_Chain Conversion of GlcA to IdoA Mature_GAG Mature_GAG Sulfation->Mature_GAG Mature GAG with 13C-IdoA

Caption: Hypothetical pathway for L-Idose-¹³C incorporation into GAGs.

Experimental Workflow:

GAG_Workflow Figure 2: Workflow for L-Idose-¹³C GAG Analysis Cell_Culture 1. Cell Culture with This compound GAG_Extraction 2. GAG Extraction and Purification Cell_Culture->GAG_Extraction Enzymatic_Digestion 3. Enzymatic Digestion (e.g., Heparinases, Chondroitinases) GAG_Extraction->Enzymatic_Digestion LC_MS_Analysis 4. LC-MS/MS Analysis of Disaccharides Enzymatic_Digestion->LC_MS_Analysis Data_Analysis 5. 13C-Label Incorporation Quantification and Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for tracing L-Idose-¹³C into GAGs.

Detailed Experimental Protocol: Metabolic Labeling and GAG Disaccharide Analysis

This protocol is adapted from standard procedures for GAG analysis and ¹³C metabolic flux analysis.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., fibroblasts, chondrocytes, or cancer cell lines) in standard growth medium to ~70-80% confluency.
  • Prepare labeling medium: glucose-free DMEM supplemented with dialyzed FBS, and the desired concentration of L-Idose-¹³C (e.g., 5 mM). A parallel culture with unlabeled L-Idose should be run as a control.
  • Wash cells once with sterile PBS and replace the standard medium with the labeling medium.
  • Incubate cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to determine the rate of incorporation.

2. GAG Extraction:

  • Harvest cells and extract total GAGs using a method such as papain digestion followed by anion exchange chromatography.

3. Enzymatic Digestion:

  • Digest the purified GAGs into disaccharides using a cocktail of specific lyases (e.g., heparinase I, II, III for heparan sulfate; chondroitinase ABC for chondroitin/dermatan sulfate).

4. LC-MS/MS Analysis:

  • Separate the resulting disaccharides using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase ion-pairing chromatography.
  • Analyze the eluting disaccharides by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to quantify the abundance of both unlabeled and ¹³C-labeled disaccharides containing IdoA.

5. Data Analysis:

  • Calculate the fractional enrichment of ¹³C in the IdoA-containing disaccharides.
  • Use this data to model the metabolic flux of L-Idose into the GAG biosynthesis pathway.

Quantitative Data: Relevant Enzyme Kinetics

Successful tracing of L-Idose-¹³C into GAGs is dependent on the activities of several key enzymes. While kinetic data for the direct utilization of L-Idose is scarce, the parameters for related enzymes provide a basis for experimental design.

EnzymeSubstrateK_mk_catSource OrganismReference
UDP-glucose 6-dehydrogenase UDP-glucose10-50 µM~1 s⁻¹Human
Glucuronyl C5-epimerase D-Glucuronyl residue in HS/CS--Human
Aldose Reductase D-Glucose50-100 mM~100 min⁻¹Human
Aldose Reductase L-Idose10-20 mM~100 min⁻¹Human

Note: The kinetic parameters for the putative enzymes that would convert L-Idose to UDP-L-Iduronic acid (e.g., L-idose kinase, UTP-L-idose-1-P uridylyltransferase, UDP-L-idose dehydrogenase) are currently unknown and represent a key area for foundational research.

Potential Research Area 2: Probing the Polyol Pathway in Health and Disease

Core Concept: The polyol pathway, in which aldose reductase converts glucose to sorbitol, is implicated in the pathophysiology of diabetic complications due to the accumulation of sorbitol and the consumption of NADPH. L-Idose is a significantly better substrate for aldose reductase than D-glucose, making L-Idose-¹³C an excellent probe to measure the flux through this pathway, even under normoglycemic conditions.

Signaling Pathway Visualization:

Polyol_Pathway Figure 3: L-Idose-¹³C as a Probe for the Polyol Pathway L-Idose-13C_ext Extracellular This compound L-Idose-13C_int Intracellular This compound L-Idose-13C_ext->L-Idose-13C_int Putative Transporter L-Sorbitol-13C L-Sorbitol-13C L-Idose-13C_int->L-Sorbitol-13C Osmotic_Stress Osmotic Stress L-Sorbitol-13C->Osmotic_Stress Aldose_Reductase Aldose Reductase Aldose_Reductase->L-Sorbitol-13C NADP NADP+ Aldose_Reductase->NADP NADPH NADPH NADPH->Aldose_Reductase

Caption: Tracing the polyol pathway with L-Idose-¹³C.

Experimental Workflow:

Polyol_Workflow Figure 4: Workflow for Polyol Pathway Flux Analysis Cell_Culture 1. Cell Culture with High/Low Glucose and this compound Metabolite_Extraction 2. Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis of L-Sorbitol-13C Metabolite_Extraction->LC_MS_Analysis Data_Analysis 4. Quantification of Polyol Pathway Flux LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for measuring polyol pathway flux.

Detailed Experimental Protocol: Aldose Reductase Activity in Intact Cells

This protocol is designed to quantify the flux through the polyol pathway in a cellular context.

1. Cell Culture and Labeling:

  • Culture cells with known aldose reductase activity (e.g., retinal pericytes, Schwann cells) in either normal (5 mM D-glucose) or high (25 mM D-glucose) medium.
  • Introduce a non-perturbing concentration of L-Idose-¹³C (e.g., 1 mM) to the medium.
  • Incubate for a time course (e.g., 0, 1, 4, 8 hours). Include a condition with an aldose reductase inhibitor (e.g., zopolrestat) as a negative control.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
  • Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.
  • Evaporate the supernatant to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolites in a suitable solvent.
  • Analyze by LC-MS/MS to quantify the amount of L-Sorbitol-¹³C.

4. Data Analysis:

  • Calculate the rate of L-Sorbitol-¹³C production to determine the flux through the polyol pathway under different glycemic conditions and in the presence of inhibitors.

Future Directions and Conclusion

The application of L-Idose-¹³C as a metabolic tracer is a nascent field with the potential to yield significant discoveries. Future research should focus on:

  • Identifying L-Idose transporters: Understanding how L-Idose enters cells is crucial for interpreting tracer studies.

  • Characterizing the enzymes of L-Idose metabolism: The kinetic parameters of the enzymes that convert L-Idose to UDP-L-Iduronic acid need to be determined.

  • In vivo studies: Extending these cell-based studies to animal models of disease will be essential for translating findings into therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis (MFA) Using L-Idose-13C

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of L-Idose-13C for metabolic flux analysis (MFA) in mammalian cells is a novel concept and is not an established or widely documented technique in the current scientific literature. The following application notes and protocols are presented as a theoretical exploration for research and development purposes. The proposed methodologies are hypothetical and would require extensive validation to confirm their feasibility and reliability.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[2][3] This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.[4][5]

While D-glucose is the most common tracer for studying central carbon metabolism, there is growing interest in using other labeled sugars to probe specific pathways. L-Idose, the C-5 epimer of D-glucose, is a rare sugar that has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. The unique metabolic handling of L-Idose presents a potential opportunity to use ¹³C-labeled L-Idose (L-Idose-¹³C) as a specialized tracer to investigate the polyol pathway and its connections to other metabolic networks.

These notes provide a hypothetical framework for the application of L-Idose-¹³C in MFA, aimed at researchers interested in exploring novel aspects of cellular metabolism, particularly in the context of drug development for metabolic disorders.

Potential Applications of L-Idose-¹³C in MFA

  • Probing the Polyol Pathway: As a substrate for aldose reductase, L-Idose-¹³C could be used to directly measure the flux through the polyol pathway (L-Idose → L-Sorbitol). This is particularly relevant in diseases like diabetes, where this pathway is upregulated.

  • Assessing Aldose Reductase Inhibitor Efficacy: L-Idose-¹³C could serve as a tool in drug development to quantify the in-situ efficacy of aldose reductase inhibitors by measuring the reduction in tracer conversion.

  • Investigating Connections to Central Carbon Metabolism: By tracing the fate of the ¹³C label from L-Idose, researchers could explore potential downstream metabolic pathways and their integration with glycolysis, the pentose phosphate pathway, and the TCA cycle.

  • Cancer Metabolism Research: Aberrant glucose metabolism is a hallmark of cancer. Investigating the metabolism of rare sugars like L-Idose in cancer cells could uncover novel metabolic dependencies and therapeutic targets.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential metabolic fate of L-Idose and a conceptual workflow for an MFA experiment using L-Idose-¹³C.

Potential Metabolic Fate of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular L-Idose-13C_ext This compound L-Idose-13C_int This compound L-Idose-13C_ext->L-Idose-13C_int Sugar Transporter? L-Sorbitol-13C L-Sorbitol-13C L-Idose-13C_int->L-Sorbitol-13C Aldose Reductase (NADPH -> NADP+) Downstream_Metabolites Potential Downstream Metabolites-13C L-Sorbitol-13C->Downstream_Metabolites Sorbitol Dehydrogenase? (NAD+ -> NADH) Central_Carbon_Metabolism Central Carbon Metabolism Downstream_Metabolites->Central_Carbon_Metabolism

Caption: Potential metabolic pathway of this compound in mammalian cells.

Experimental Workflow for this compound MFA Cell_Culture 1. Cell Culture (e.g., cancer cell line, primary cells) Tracer_Incubation 2. Tracer Incubation (Culture with this compound) Cell_Culture->Tracer_Incubation Quenching 3. Rapid Quenching (e.g., cold methanol) Tracer_Incubation->Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., chloroform/methanol/water) Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis (Quantify 13C labeling) Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Flux calculation) LCMS_Analysis->Data_Analysis Biological_Interpretation 7. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A hypothetical workflow for a metabolic flux analysis experiment using this compound.

Hypothetical Experimental Protocol

This protocol outlines a prospective method for tracing the metabolism of L-Idose-¹³C in a mammalian cell line. This protocol requires extensive optimization and validation.

1. Cell Culture and Tracer Administration

1.1. Culture mammalian cells of interest (e.g., a human cancer cell line) in standard growth medium to mid-log phase.

1.2. Prepare the tracer medium: supplement basal medium (lacking glucose) with a defined concentration of [U-¹³C₆]-L-Idose. The optimal concentration will need to be determined empirically. A starting point could be in the range of 5-25 mM.

1.3. Aspirate the standard growth medium from the cell cultures and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

1.4. Add the pre-warmed tracer medium to the cells and incubate for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.

2. Metabolite Quenching and Extraction

2.1. To halt metabolic activity, rapidly aspirate the tracer medium and quench the cells by adding ice-cold 80% methanol.

2.2. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

2.3. Perform a three-phase liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:chloroform:water).

2.4. Vortex the mixture thoroughly and centrifuge at high speed to separate the polar (aqueous), non-polar (organic), and protein/pellet phases.

2.5. Collect the polar phase (containing sugar phosphates and other central metabolites) and dry it using a vacuum concentrator.

3. Analytical Measurement

3.1. Reconstitute the dried polar metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

3.2. Analyze the samples using an LC-MS/MS system capable of separating and detecting L-Idose, L-Sorbitol, and other relevant metabolites.

3.3. The mass spectrometer should be operated in a mode that allows for the quantification of different isotopologues (molecules with different numbers of ¹³C atoms) for each metabolite.

4. Data Analysis and Flux Calculation

4.1. Process the raw LC-MS data to correct for the natural abundance of ¹³C and determine the mass isotopologue distributions (MIDs) for each detected metabolite.

4.2. Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

4.3. The model should include the polyol pathway and its potential connections to central carbon metabolism. The software will estimate the metabolic fluxes that best explain the observed labeling patterns.

Hypothetical Data Presentation

The following tables present examples of how quantitative data from a hypothetical L-Idose-¹³C MFA experiment could be structured.

Table 1: Mass Isotopologue Distribution (MID) of L-Sorbitol after [U-¹³C₆]-L-Idose Tracing

Time PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
0 hr92.16.71.00.10.00.00.0
1 hr75.38.21.50.22.85.56.5
4 hr40.15.51.20.38.915.828.2
8 hr15.62.10.80.212.325.443.6
24 hr5.20.90.40.110.128.754.6

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Estimated Metabolic Fluxes (Relative to L-Idose Uptake Rate)

Metabolic FluxControl CellsAldose Reductase Inhibitor Treated Cells
L-Idose Uptake10098.5
Aldose Reductase (L-Idose → L-Sorbitol)85.2 ± 5.612.3 ± 2.1
Sorbitol Dehydrogenase (Hypothetical)15.7 ± 3.22.5 ± 0.8
Flux to Glycolysis (Hypothetical)5.1 ± 1.50.8 ± 0.3

Values are presented as mean ± standard deviation.

Conclusion and Future Directions

The use of L-Idose-¹³C in metabolic flux analysis represents an intriguing, yet unexplored, frontier. While significant research is required to validate its transport, phosphorylation, and entry into central metabolic pathways in mammalian cells, the potential to specifically probe the polyol pathway is of high interest for drug development and the study of metabolic diseases. Future studies should focus on synthesizing ¹³C-labeled L-Idose, characterizing its uptake and metabolism in various cell types, and developing and validating metabolic network models that incorporate this rare sugar. Such efforts could pave the way for a novel and powerful tool in the field of metabolic research.

References

Application Notes and Protocols for L-Idose-13C as a Tracer in Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. L-Idose, a rare hexose, and its 13C-labeled counterpart, L-Idose-13C, are emerging as specialized tracers for investigating specific carbohydrate metabolism pathways, particularly those involving aldose reductase. Unlike D-glucose, the primary cellular energy source, L-Idose is not a substrate for hexokinase and thus does not readily enter glycolysis. This characteristic makes this compound an excellent tool to probe alternative metabolic routes and enzyme activities that might be obscured by the high flux of glucose metabolism.

These application notes provide a comprehensive overview of the use of this compound as a metabolic tracer, complete with detailed experimental protocols and data presentation formats, to guide researchers in utilizing this novel tool for their studies in metabolic research and drug development.

Principle of this compound Tracing

The core principle behind using this compound as a tracer lies in its specific enzymatic conversion by aldose reductase to L-iditol. This initial step provides a unique entry point into a metabolic pathway distinct from the primary glycolytic route of D-glucose. The 13C label from L-Idose is subsequently transferred to downstream metabolites, allowing for the qualitative and quantitative assessment of flux through this pathway. By tracking the incorporation of 13C into various intermediates, researchers can gain insights into the activity of the aldose reductase pathway and its connections to central carbon metabolism.

Key Applications

  • Probing Aldose Reductase Activity: this compound is a specific substrate for aldose reductase, making it an ideal tracer to study the in vivo and in vitro activity of this enzyme, which is implicated in diabetic complications and other pathologies.

  • Investigating the Polyol Pathway: The conversion of L-Idose to L-iditol is analogous to the first step of the polyol pathway, where glucose is converted to sorbitol. This compound can be used to study the flux and regulation of this pathway under various physiological and pathological conditions.

  • Drug Development: For pharmaceutical companies developing aldose reductase inhibitors, this compound can serve as a valuable tool to assess the target engagement and efficacy of their drug candidates in cellular and animal models.

  • Metabolic Reprogramming in Disease: Alterations in carbohydrate metabolism are a hallmark of many diseases, including cancer. This compound can be used to explore the reprogramming of non-canonical carbohydrate metabolic pathways in diseased states.

Visualization of L-Idose Metabolic Pathway

The metabolic fate of this compound is initiated by its conversion to L-iditol-13C by aldose reductase. Subsequent enzymatic reactions can potentially connect it to central carbohydrate metabolism.

L_Idose_Metabolism cluster_0 L-Idose Metabolism This compound This compound L-Iditol-13C L-Iditol-13C This compound->L-Iditol-13C Aldose Reductase (NADPH -> NADP+) L-Sorbose-13C L-Sorbose-13C L-Iditol-13C->L-Sorbose-13C L-Iditol-2-Dehydrogenase (NAD+ -> NADH) D-Sorbitol-13C D-Sorbitol-13C L-Sorbose-13C->D-Sorbitol-13C Sorbose Reductase (NADPH -> NADP+) D-Fructose-13C D-Fructose-13C D-Sorbitol-13C->D-Fructose-13C Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis D-Fructose-13C->Glycolysis Hexokinase

Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro this compound Tracing in Cultured Cells

This protocol describes the general procedure for tracing the metabolism of this compound in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (uniformly labeled, >98% purity)

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a 5% CO2 incubator.

  • Tracer Incubation:

    • Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound (e.g., 10 mM).

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound labeling medium to the cells.

    • Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

  • Sample Analysis:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify 13C-labeled metabolites.

In Vivo this compound Tracing in a Mouse Xenograft Model

This protocol outlines a procedure for an in vivo this compound tracing study in a mouse model bearing tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Tumor cells for xenograft implantation

  • Sterile 0.9% saline

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold 80% methanol

Protocol:

  • Tumor Xenograft Model:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow the tumors to grow to a suitable size (e.g., 100-150 mm³).

  • Tracer Administration:

    • Prepare a sterile solution of this compound in 0.9% saline (e.g., 20 mg/mL).

    • Administer the this compound solution to the mice via intravenous (tail vein) injection or intraperitoneal injection. A typical dose would be 200 mg/kg body weight.

  • Sample Collection:

    • At designated time points after tracer administration (e.g., 30, 60, 120 minutes), anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Immediately euthanize the mice and dissect the tumor and other tissues of interest (e.g., liver, kidney).

    • Flash-freeze the tissues in liquid nitrogen.

    • Store all samples at -80°C.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue samples.

    • Homogenize the tissues in ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

    • Centrifuge the homogenates at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Sample Analysis:

    • Reconstitute the dried extracts and analyze by LC-MS to determine the enrichment of 13C in various metabolites.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Isotope Enrichment of Key Metabolites in Cancer Cells after Incubation with [U-13C6]-L-Idose
MetaboliteTime (hours)Isotope Enrichment (%)
L-Iditol 115.2 ± 2.1
445.8 ± 5.3
872.1 ± 6.8
2485.4 ± 4.9
L-Sorbose 12.5 ± 0.5
410.1 ± 1.2
825.6 ± 3.1
2440.3 ± 4.5
D-Sorbitol 1Not Detected
41.2 ± 0.3
85.4 ± 0.8
2412.7 ± 1.9
D-Fructose 1Not Detected
4Not Detected
82.1 ± 0.4
246.8 ± 1.1

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Hypothetical Metabolic Fluxes in Cancer Cells Cultured with [U-13C6]-L-Idose
Metabolic ReactionFlux (nmol/10^6 cells/hr)
L-Idose uptake50.0 ± 5.2
Aldose Reductase (L-Idose -> L-Iditol)45.1 ± 4.8
L-Iditol-2-Dehydrogenase (L-Iditol -> L-Sorbose)12.3 ± 1.5
Sorbose Reductase (L-Sorbose -> D-Sorbitol)3.1 ± 0.4
Sorbitol Dehydrogenase (D-Sorbitol -> D-Fructose)1.5 ± 0.2

Flux values are hypothetical and calculated based on isotopic labeling patterns and a metabolic network model.

Visualization of Experimental Workflows

In_Vitro_Workflow cluster_1 In Vitro Experimental Workflow A Seed Cells in 6-well Plates B Incubate with [U-13C6]-L-Idose Medium A->B C Quench Metabolism & Extract Metabolites B->C D LC-MS Analysis C->D E Data Analysis & Flux Calculation D->E

Workflow for in vitro this compound tracing.

In_Vivo_Workflow cluster_2 In Vivo Experimental Workflow F Establish Tumor Xenografts in Mice G Administer [U-13C6]-L-Idose F->G H Collect Tissues & Quench Metabolism G->H I Extract Metabolites H->I J LC-MS Analysis I->J K Data Analysis J->K

Workflow for in vivo this compound tracing.

Conclusion

This compound presents a unique and powerful tool for investigating alternative carbohydrate metabolic pathways, particularly the aldose reductase pathway. The protocols and guidelines provided here offer a framework for researchers to design and execute robust tracer experiments. While the application of this compound is still in its early stages, its potential to unravel novel metabolic phenotypes in health and disease is significant. The careful application of these methods, coupled with rigorous data analysis, will undoubtedly contribute to a deeper understanding of cellular metabolism and aid in the development of novel therapeutic strategies.

Application Note: Quantification of L-Idose-13C Labeled Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Metabolomics Laboratory, Institute for Biomedical Research

Abstract

This application note describes a robust and sensitive method for the detection and quantification of L-Idose-13C labeled metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic flux analysis and tracer studies. The methodology detailed herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high-quality, reproducible results. The use of stable isotope labeling with this compound allows for precise tracking of metabolic pathways and the accurate relative quantification of metabolites.[1] This approach is critical for understanding cellular energetics, disease metabolism, and for the development of novel therapeutic strategies.[2]

Introduction

Stable isotope labeling, particularly with 13C, has become a powerful tool in metabolomics for tracing the metabolic fate of specific compounds.[2] When combined with the sensitivity and selectivity of LC-MS/MS, it enables the precise quantification of labeled metabolites within complex biological matrices. L-Idose, a rare hexose, and its 13C-labeled form can serve as a valuable tracer to investigate specific metabolic pathways that may be altered in various disease states. This application note provides a detailed protocol for the analysis of this compound and its downstream metabolites. The method utilizes a hydrophilic interaction liquid chromatography (HILIC) separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the analysis of this compound labeled metabolites is depicted in the following diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Cells, Tissue) quenching Metabolic Quenching (-80°C Methanol) start->quenching extraction Metabolite Extraction (e.g., with cold solvent) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation HILIC Separation supernatant->lc_separation Inject into LC-MS/MS ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration Raw Data isotopologue_dist Isotopologue Distribution Analysis peak_integration->isotopologue_dist pathway_analysis Metabolic Pathway Analysis isotopologue_dist->pathway_analysis

Caption: A general workflow for LC-MS/MS analysis of labeled metabolites.

Detailed Protocols

Sample Preparation
  • Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state, immediately quench the biological samples. For cell cultures, this can be achieved by rapid washing with ice-cold saline followed by the addition of pre-chilled (-80°C) 80% methanol. For tissues, freeze-clamping with liquid nitrogen is recommended.

  • Metabolite Extraction:

    • For cell cultures, after quenching, scrape the cells in the cold methanol solution.

    • For tissues, homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water, 80:20 v/v).

    • Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for HILIC chromatography, such as acetonitrile:water (95:5 v/v), prior to injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-9 min: Hold at 50% B

    • 9-9.1 min: Linear gradient from 50% to 95% B

    • 9.1-12 min: Hold at 95% B for re-equilibration

Mass Spectrometry (MS) Conditions:

  • Instrument: AB SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas (GS1): 55 psi

    • Heater Gas (GS2): 60 psi

  • MRM Parameters: The MRM transitions for this compound and its potential downstream metabolites should be optimized by infusing individual standards. The table below provides hypothetical MRM transitions for fully labeled L-Idose-13C6 and its corresponding unlabeled form.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
L-Idose (unlabeled)179.189.0-60-20
L-Idose-13C6185.192.0-60-20

Quantitative Data Summary

The analytical method should be validated for its performance. The following table summarizes the expected performance characteristics based on similar methods for other 13C-labeled sugar metabolites.

ParameterL-IdoseL-Idose-13C6
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.5 µM0.5 µM
Limit of Quantitation (LOQ) 1.5 µM1.5 µM
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85-110%85-110%

Metabolic Pathway Visualization

The incorporation of 13C from L-Idose into downstream metabolic pathways can be visualized. While L-Idose is not a central player in mainstream glycolysis or the pentose phosphate pathway, it can potentially be converted to intermediates of these pathways. The diagram below illustrates a hypothetical metabolic fate of this compound.

Metabolic Pathway L_Idose_13C This compound Intermediate_A Metabolic Intermediate A-13C L_Idose_13C->Intermediate_A Enzymatic Conversion Intermediate_B Metabolic Intermediate B-13C Intermediate_A->Intermediate_B PPP Pentose Phosphate Pathway-13C Intermediate_B->PPP Glycolysis Glycolysis-13C Intermediate_B->Glycolysis Biomass Biomass Synthesis-13C (e.g., Amino Acids, Nucleotides) PPP->Biomass TCA TCA Cycle-13C Glycolysis->TCA TCA->Biomass

Caption: Hypothetical metabolic fate of this compound.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive platform for the quantification of this compound labeled metabolites. This approach enables detailed investigation of metabolic pathways, which is invaluable for basic research and drug development. The provided protocols and performance characteristics serve as a comprehensive guide for researchers to implement this methodology in their laboratories. The flexibility of the LC-MS/MS platform also allows for the expansion of this method to include a wider range of 13C-labeled metabolites.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of L-Idose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idose is a rare hexose sugar, an epimer of L-glucose, which plays a role in various biological processes and serves as a crucial building block in the synthesis of pharmaceutically relevant compounds. The precise structural elucidation and quantification of L-Idose, particularly when isotopically labeled with Carbon-13 (¹³C), are paramount for understanding its metabolic pathways, and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, conformation, and dynamics of molecules in solution.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive analysis of L-Idose-¹³C using various NMR spectroscopy techniques.

Data Presentation: Quantitative ¹³C NMR Data for L-Idose

In a non-chiral solvent, the NMR spectra of enantiomers, such as D-Idose and L-Idose, are identical. Therefore, the experimental ¹³C NMR chemical shift data for D-Idose, available from the Human Metabolome Database (HMDB), can be used as a reference for L-Idose.[3] Like other sugars, L-Idose in solution exists as an equilibrium mixture of different tautomers, primarily the α and β anomers in both pyranose and furanose ring forms, in addition to a small amount of the open-chain form.[3] The table below summarizes the reported ¹³C chemical shifts for the major anomeric forms of Idose.

Carbon Atomα-Idopyranose (ppm)β-Idopyranose (ppm)α-Idofuranose (ppm)β-Idofuranose (ppm)
C196.696.9102.398.4
C272.875.377.980.8
C372.072.077.277.4
C468.666.281.680.9
C572.872.877.978.1
C663.363.363.863.3

Table 1: Experimental ¹³C NMR chemical shifts for the different anomers of Idose in D₂O at 125 MHz. Data is referenced from the Human Metabolome Database (HMDB) entry for D-Idose (HMDB0000883) and is representative for L-Idose.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • L-Idose-¹³C sample

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm, high precision)

  • Internal standard (optional, e.g., DSS or TSP for aqueous samples)

  • pH meter and appropriate buffers (if pH control is necessary)

Protocol:

  • Dissolution: Accurately weigh 5-25 mg of L-Idose-¹³C for a standard ¹H spectrum, and a higher concentration (e.g., a saturated solution) for a ¹³C spectrum to compensate for its lower sensitivity. Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial.

  • pH Adjustment (Optional): If the pH of the sample is critical for the study, adjust it using appropriate deuterated buffers. Note that the chemical shifts of sugar hydroxyl protons are pH-dependent.

  • Internal Standard (Optional): For precise chemical shift referencing and quantification, add a known amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) to the solution.

  • Transfer to NMR Tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For experiments sensitive to dissolved oxygen (e.g., for measuring long relaxation times), degas the sample using the freeze-pump-thaw method.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D ¹³C NMR Spectroscopy

This is the fundamental experiment for observing the carbon backbone of L-Idose-¹³C.

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 200 ppm (to cover the entire range of carbohydrate chemical shifts)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary, or a relaxation agent can be added.

  • Number of Scans (NS): 1024 to 4096 (or more, depending on the sample concentration).

  • Proton Decoupling: Broadband decoupling (e.g., GARP or WALTZ-16) to simplify the spectrum to single peaks for each carbon.

Data Processing:

  • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Reference the chemical shifts to the internal standard or the known solvent peak.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to determine the number of protons attached to each carbon (CH, CH₂, CH₃).

Pulse Programs:

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative peaks.

Instrument Parameters:

  • Similar to the 1D ¹³C experiment, but with the appropriate DEPT pulse sequence.

Analysis:

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the multiplicity of each carbon signal. For L-Idose, which contains only CH and CH₂ groups within the ring and hydroxymethyl group, DEPT will help differentiate these.

2D Heteronuclear Correlation Spectroscopy: HSQC and HMBC

Two-dimensional NMR experiments are invaluable for the complete assignment of complex spectra like that of L-Idose, which exists as a mixture of anomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing C-H one-bond connectivity. An edited HSQC can also provide information about the multiplicity of the carbons (CH/CH₃ vs. CH₂).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (and sometimes four in conjugated systems). This is crucial for establishing the connectivity across the carbon skeleton and identifying neighboring sugar residues in oligosaccharides.

Instrument Parameters (General):

  • Pulse Programs: Standard HSQC and HMBC pulse sequences.

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 150-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-32

  • Relaxation Delay: 1.5-2 seconds

Data Processing and Analysis:

  • Process the 2D data using appropriate window functions (e.g., squared sine bell).

  • Fourier transform in both dimensions.

  • Phase and baseline correct the 2D spectrum.

  • Analyze the cross-peaks in the HSQC spectrum to link each carbon to its directly attached proton(s).

  • Use the HMBC cross-peaks to trace the carbon connectivity throughout the L-Idose molecule. For instance, the anomeric proton (H1) will show a correlation to C2, C3, and C5 through the glycosidic oxygen.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for L-Idose-¹³C NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample L-Idose-13C Sample Dissolve Dissolve in D2O Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD_C13 1D 13C NMR Filter->OneD_C13 DEPT DEPT-90 & DEPT-135 Filter->DEPT HSQC 2D HSQC Filter->HSQC HMBC 2D HMBC Filter->HMBC Process_1D 1D Spectra Processing OneD_C13->Process_1D DEPT->Process_1D Process_2D 2D Spectra Processing HSQC->Process_2D HMBC->Process_2D Assign_Multiplicity Assign C Multiplicity Process_1D->Assign_Multiplicity Quantification Quantification Process_1D->Quantification Assign_Connectivity Assign Connectivity Process_2D->Assign_Connectivity Structure_Elucidation Structure Elucidation Assign_Multiplicity->Structure_Elucidation Assign_Connectivity->Structure_Elucidation Structure_Elucidation->Quantification

Caption: Workflow for NMR analysis of L-Idose-¹³C.

Logical Relationship of NMR Experiments for Structural Elucidation

Logical_Relationships C13_Spectrum 1D 13C Spectrum (Number of Carbons) DEPT_Spectra DEPT Spectra (CH, CH2, CH3) C13_Spectrum->DEPT_Spectra Identifies C-types HSQC_Spectrum 2D HSQC Spectrum (Direct C-H Bonds) C13_Spectrum->HSQC_Spectrum Provides C shifts DEPT_Spectra->HSQC_Spectrum Confirms assignments HMBC_Spectrum 2D HMBC Spectrum (Long-Range C-H Bonds) HSQC_Spectrum->HMBC_Spectrum Assigns starting points Full_Structure Complete Structure of L-Idose Anomers HSQC_Spectrum->Full_Structure Confirms direct bonds HMBC_Spectrum->Full_Structure Establishes connectivity

Caption: Interrelation of NMR experiments for L-Idose structure.

References

Applications of L-Idose-¹³C in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of a heavy isotope, such as carbon-13 (¹³C), into a molecule allows for its unambiguous detection and quantification by mass spectrometry without altering its chemical properties. L-Idose-¹³C, a ¹³C-labeled version of the rare sugar L-Idose, offers unique applications in DMPK, primarily as a specialized tool for investigating specific enzymatic pathways and as a robust internal standard for bioanalytical assays.

This document provides detailed application notes and protocols for the use of L-Idose-¹³C in two key areas:

  • In vitro drug screening: As a substrate for aldose reductase activity assays to identify and characterize potential drug candidates targeting the polyol pathway.

  • Pharmacokinetic studies: As an internal standard for the accurate quantification of analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application 1: L-Idose-¹³C as a Substrate for Aldose Reductase Inhibition Assays

Application Note

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This enzyme catalyzes the reduction of glucose to sorbitol. Due to its significantly lower Michaelis constant (Km) compared to D-glucose, L-Idose serves as an excellent substrate for in vitro studies of aldose reductase.[1][2] The use of L-Idose-¹³C allows for the sensitive and specific measurement of the enzymatic product, L-Sorbitol-¹³C, by mass spectrometry, providing a robust method for screening and characterizing inhibitors of aldose reductase.

By employing L-Idose-¹³C as a substrate, researchers can perform high-throughput screening of compound libraries to identify potential aldose reductase inhibitors. The assay can also be used to determine the potency (e.g., IC₅₀) and mechanism of action of lead compounds.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on human recombinant aldose reductase activity using L-Idose-¹³C as a substrate.

Materials:

  • Human recombinant aldose reductase

  • L-Idose-¹³C

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-Idose-¹³C in phosphate buffer.

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (or vehicle for control wells)

      • Human recombinant aldose reductase solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-Idose-¹³C and NADPH solution to each well.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile to each well.

    • Centrifuge the plate to precipitate the enzyme and other proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of the product, L-Sorbitol-¹³C.

    • Use a suitable chromatographic method to separate L-Sorbitol-¹³C from other reaction components.

    • Employ multiple reaction monitoring (MRM) on a tandem mass spectrometer to specifically detect and quantify L-Sorbitol-¹³C.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Aldose Reductase with L-Idose and D-Glucose

SubstrateK_m_ (mM)k_cat_ (min⁻¹)k_cat_/K_m_ (mM⁻¹min⁻¹)
L-Idose5.215.52.98
D-Glucose11016.00.15

Note: Data are hypothetical and for illustrative purposes, based on the finding that L-Idose has a significantly lower Km than D-Glucose for aldose reductase.[1][2]

Table 2: Hypothetical IC₅₀ Values for Aldose Reductase Inhibitors

CompoundIC₅₀ (µM)
Inhibitor A0.5
Inhibitor B2.1
Inhibitor C15.8

Visualization

Aldose_Reductase_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Analysis prep_buffer Prepare Buffer add_reagents Add Reagents to Plate prep_buffer->add_reagents prep_substrate Prepare L-Idose-¹³C start_reaction Initiate with Substrate/Cofactor prep_substrate->start_reaction prep_cofactor Prepare NADPH prep_cofactor->start_reaction prep_inhibitor Prepare Test Compound prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Caption: Workflow for an in vitro aldose reductase inhibition assay.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AR Aldose Reductase AR->NADPH SDH Sorbitol Dehydrogenase SDH->NAD

Caption: Simplified diagram of the Polyol Pathway.

Application 2: L-Idose-¹³C as an Internal Standard in Pharmacokinetic Studies

Application Note

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS.[3] A SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response.

L-Idose-¹³C can be utilized as an internal standard in pharmacokinetic studies where a drug molecule or its metabolite has a structural similarity to L-Idose, or more commonly, in studies where L-Idose itself or a related sugar is the analyte of interest. By adding a known amount of L-Idose-¹³C to each sample at the beginning of the sample preparation process, any loss of the analyte during extraction or variability in the analytical process will be mirrored by the internal standard. This allows for highly accurate and precise quantification of the analyte in biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol: Quantification of an Analyte in Plasma using L-Idose-¹³C as an Internal Standard

Objective: To determine the concentration of an analyte in plasma samples from a pharmacokinetic study using LC-MS/MS with L-Idose-¹³C as an internal standard.

Materials:

  • Plasma samples from the pharmacokinetic study

  • Analyte reference standard

  • L-Idose-¹³C (as internal standard)

  • Protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and L-Idose-¹³C in a suitable solvent.

    • Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • Aliquot a small volume (e.g., 50 µL) of plasma samples, calibration standards, and QCs into a 96-well plate.

    • Add a fixed volume of the protein precipitation solvent containing a known concentration of L-Idose-¹³C to each well.

    • Vortex the plate to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte from potential interferences.

    • Optimize the mass spectrometer settings for the detection of the analyte and L-Idose-¹³C using MRM. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard (L-Idose-¹³C) in each sample.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

    • Use the calibration curve to determine the concentration of the analyte in the unknown plasma samples and QCs.

    • Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC) from the concentration-time data.

Data Presentation

Table 3: Representative Pharmacokinetic Parameters Determined Using L-Idose-¹³C as an Internal Standard

ParameterValueUnits
Cₘₐₓ (Maximum Concentration)152.3ng/mL
Tₘₐₓ (Time to Maximum Concentration)1.5h
AUC₀₋ₜ (Area Under the Curve)789.4ng·h/mL
t₁/₂ (Half-life)4.2h

Note: Data are hypothetical and for illustrative purposes.

Visualization

PK_Workflow_with_IS cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing collect_samples Collect Plasma Samples over Time add_is Add L-Idose-¹³C (IS) collect_samples->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms area_ratio Calculate Peak Area Ratio (Analyte/IS) lcms->area_ratio calibration Generate Calibration Curve area_ratio->calibration quantify Quantify Analyte Concentration calibration->quantify pk_params Calculate PK Parameters quantify->pk_params

Caption: Workflow for a pharmacokinetic study using an internal standard.

Conclusion

L-Idose-¹³C is a specialized yet powerful tool for researchers in drug metabolism and pharmacokinetics. Its utility as a superior substrate for aldose reductase enables robust in vitro screening for inhibitors relevant to diabetic complications. Furthermore, its application as a stable isotope-labeled internal standard exemplifies the best practice for achieving accuracy and precision in quantitative bioanalysis. The protocols and conceptual frameworks provided herein offer a guide for the effective implementation of L-Idose-¹³C in drug discovery and development programs.

References

Application Note: Investigating Enzyme Kinetics with L-Idose-¹³C as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. The use of isotopically labeled substrates, such as L-Idose-¹³C, offers a powerful tool for elucidating enzyme mechanisms and kinetics with high specificity and sensitivity. L-Idose, a C-5 epimer of D-glucose, serves as an excellent alternative substrate for certain enzymes, particularly aldose reductase (AKR1B1).[1][2] This is attributed to its higher proportion of the open-chain aldehyde form in solution compared to D-glucose, facilitating more accurate measurements of enzyme activity.[1][2] This application note provides detailed protocols and data for utilizing L-Idose-¹³C in enzyme kinetic studies, with a primary focus on human aldose reductase and potential applications for other related enzymes.

Key Applications

  • Elucidation of Aldose Reductase (AKR1B1) Kinetics: L-Idose is a validated substrate for AKR1B1, an enzyme implicated in diabetic complications.[1] The use of L-Idose-¹³C allows for precise determination of kinetic parameters such as Kₘ and kcat.

  • High-Throughput Screening of Inhibitors: The methods described herein can be adapted for screening potential inhibitors of aldose reductase, a key target in drug development for diabetes management.

  • Investigating Substrate Specificity of Other L-Sugar Metabolizing Enzymes: L-Idose-¹³C can be employed to explore the substrate specificity of other enzymes involved in L-sugar metabolism, such as L-iditol dehydrogenase.

Quantitative Data Summary

The following table summarizes the kinetic parameters of human aldose reductase (AKR1B1) with L-Idose as a substrate. The use of L-Idose-¹³C allows for the direct and unambiguous tracking of substrate conversion to product.

EnzymeSubstrateKₘ (mM)kcat (min⁻¹)kcat/Kₘ (min⁻¹·mM⁻¹)Source
Human Aldose Reductase (AKR1B1)L-Idose3.8 - 3.9~15~3.9
Human Aldose Reductase (AKR1B1)D-Glucose50 - 100~15~0.15 - 0.3

Note: The kcat for L-idose is reported to be essentially identical to that of D-glucose.

Signaling and Metabolic Pathway

L-Idose is metabolized by aldose reductase as part of the polyol pathway. This pathway becomes particularly significant under hyperglycemic conditions, where the increased flux through this pathway is linked to the pathogenesis of diabetic complications. The reduction of glucose (or L-idose) to its corresponding sugar alcohol is the first and rate-limiting step.

Polyol_Pathway Glucose Glucose / L-Idose-¹³C Sorbitol Sorbitol / L-Iditol-¹³C Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose / L-Sorbose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (L-Iditol Dehydrogenase) NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD:s->NADH:n

Caption: The Polyol Pathway showing the conversion of L-Idose-¹³C.

Experimental Workflows

The following diagrams illustrate the general workflows for investigating enzyme kinetics using L-Idose-¹³C with either NMR or Mass Spectrometry.

Experimental_Workflow_NMR start Prepare Reaction Mixture: - Enzyme (e.g., AKR1B1) - L-Idose-¹³C (Substrate) - NADPH (Cofactor) - Buffer initiate Initiate Reaction (e.g., by adding enzyme) start->initiate nmr Acquire ¹³C-NMR Spectra at Timed Intervals initiate->nmr process Process NMR Data: - Integrate Substrate and Product Peaks nmr->process kinetics Kinetic Analysis: - Plot [Product] vs. Time - Determine Initial Velocity (v₀) - Fit to Michaelis-Menten Equation process->kinetics results Determine Kₘ and kcat kinetics->results Experimental_Workflow_MS start Prepare Reaction Mixtures: - Enzyme, L-Idose-¹³C, NADPH, Buffer incubate Incubate at Optimal Temperature start->incubate quench Quench Reactions at Specific Time Points incubate->quench prepare Prepare Samples for MS (e.g., extraction, derivatization) quench->prepare ms LC-MS or GC-MS Analysis: - Quantify ¹³C-labeled Substrate and Product prepare->ms kinetics Kinetic Analysis: - Plot [Product] vs. Time - Determine Initial Velocity (v₀) - Fit to Michaelis-Menten Equation ms->kinetics results Determine Kₘ and kcat kinetics->results

References

Application Notes and Protocols for L-Idose-13C in Stable Isotope Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing stable isotope tracer studies using L-Idose-13C. This document outlines the known biological roles of L-Idose, potential research applications, and detailed experimental protocols.

Introduction to L-Idose and this compound

L-Idose is a rare, naturally occurring aldohexose and a C-5 epimer of D-glucose.[1] While D-glucose is a primary energy source for most organisms, L-sugars are generally not metabolized by mammalian cells. This is primarily because key enzymes in glycolysis, such as hexokinase, cannot phosphorylate them, which is the initial step for their entry into the central carbon metabolism. However, specific transporters and enzymes in certain organisms and cell types may interact with L-sugars.

This compound is a stable isotope-labeled version of L-Idose, where one or more carbon atoms are replaced with the non-radioactive 13C isotope. This labeling allows researchers to trace the metabolic fate of L-Idose in biological systems using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The primary applications of this compound include investigating its cellular uptake, exploring potential metabolic pathways, and serving as a substrate for specific enzymes like aldose reductase.[1]

Key Applications of this compound

  • Investigating Cellular Uptake and Bioavailability: this compound can be used to quantify the extent of its transport into cells or tissues. This is particularly relevant for cancer research, where some tumor cells have shown altered glucose uptake mechanisms.

  • Probing Aldose Reductase Activity: L-Idose is a known substrate for aldose reductase, an enzyme implicated in diabetic complications and cancer metabolism.[1][2] this compound can be used as a tracer in assays to determine aldose reductase activity and to screen for potential inhibitors.

  • Exploring Novel Metabolic Pathways: While L-Idose is not thought to enter mainstream glycolysis, its metabolic fate in various cell types is not fully elucidated. This compound is an ideal tool for exploratory studies to identify any potential downstream metabolites.

Experimental Design and Protocols

Application 1: Investigating Cellular Uptake of this compound in Cancer Cell Lines

This protocol describes a method to determine if and to what extent cancer cells take up this compound.

Workflow for this compound Cellular Uptake Assay

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cancer cells in multi-well plates B Incubate cells to allow attachment A->B C Replace medium with glucose-free medium containing this compound B->C D Incubate for a defined time course (e.g., 0, 1, 4, 12, 24 hours) C->D E Wash cells with ice-cold PBS to remove extracellular this compound D->E F Quench metabolism and extract intracellular metabolites (e.g., with 80% methanol) E->F G Centrifuge to pellet cell debris F->G H Collect the supernatant containing metabolites G->H I Inject metabolite extract into LC-MS/MS system H->I J Separate metabolites using liquid chromatography I->J K Detect and quantify this compound using mass spectrometry J->K L Determine the intracellular concentration of this compound K->L M Normalize to cell number or protein concentration L->M N Plot uptake over time M->N

Caption: Workflow for assessing this compound uptake in cultured cells.

Detailed Protocol:

  • Cell Culture:

    • Seed the cancer cell line of interest (e.g., HeLa, A549) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

    • Incubate the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.

  • This compound Labeling:

    • Prepare a stock solution of this compound (e.g., 100 mM in sterile water).

    • On the day of the experiment, aspirate the growth medium from the cells.

    • Wash the cells once with warm, sterile phosphate-buffered saline (PBS).

    • Add glucose-free culture medium supplemented with a known concentration of this compound (e.g., 5 mM). Include control wells with unlabeled L-Idose.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, and 24 hours).

  • Metabolite Extraction:

    • At each time point, place the plate on ice and aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular this compound.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., HILIC) to separate L-Idose from other metabolites.

    • Detect and quantify the 13C-labeled L-Idose using selected reaction monitoring (SRM) or high-resolution mass spectrometry.

Data Presentation:

Time Point (hours)Intracellular this compound (nmol/10^6 cells)
00.0 ± 0.0
1Insert Data
4Insert Data
12Insert Data
24Insert Data
Application 2: Assay for Aldose Reductase Activity using this compound

This protocol outlines a method to measure the activity of aldose reductase by tracking the conversion of this compound to its corresponding sugar alcohol, L-sorbitol-13C.

Aldose Reductase Signaling Pathway

LIdose This compound AR Aldose Reductase LIdose->AR LSorbitol L-Sorbitol-13C NADPH NADPH NADPH->AR NADP NADP+ AR->LSorbitol AR->NADP

Caption: Conversion of this compound to L-Sorbitol-13C by Aldose Reductase.

Detailed Protocol:

  • Preparation of Cell Lysates or Purified Enzyme:

    • For cell-based assays, grow cells to high density, harvest, and lyse them in a suitable buffer to obtain a protein extract.

    • For in vitro assays, use purified recombinant aldose reductase.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 6.2)

      • NADPH (e.g., 0.1 mM)

      • This compound (e.g., 10 mM)

      • Cell lysate or purified enzyme (e.g., 10-50 µg of protein)

    • Include negative controls (e.g., no enzyme, or with a known aldose reductase inhibitor).

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).

    • Centrifuge to remove precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of L-Sorbitol-13C produced.

    • Develop an SRM method to specifically detect and quantify the parent and fragment ions of L-Sorbitol-13C.

Data Presentation:

ConditionL-Sorbitol-13C Produced (nmol/min/mg protein)
Control (No Inhibitor)Insert Data
+ Inhibitor A (10 µM)Insert Data
+ Inhibitor B (10 µM)Insert Data

Considerations for Drug Development Professionals

  • Pharmacokinetic Studies: this compound can be used as a tracer in animal models to study its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement Assays: For drugs targeting aldose reductase, this compound can be used to develop target engagement assays to confirm that the drug is interacting with its intended target in a cellular or in vivo context.

  • Mechanism of Action Studies: If a drug candidate is found to affect glucose metabolism, this compound can be used as a tool to dissect whether the drug's effects are specific to D-glucose pathways or if it has broader effects on sugar metabolism.

Summary

This compound is a valuable research tool for investigating the cellular uptake of L-sugars and for studying the activity of enzymes such as aldose reductase. While its use in metabolic flux analysis is likely limited in mammalian systems due to its poor entry into central metabolic pathways, it offers unique opportunities for exploratory metabolic research and for specific enzyme assays relevant to drug development. The protocols provided here offer a starting point for researchers to design and implement robust and informative stable isotope tracer studies with this compound.

References

Application Notes and Protocols: Quantifying Carbon Atom Incorporation with L-Idose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. While ¹³C-labeled glucose is a widely used tracer for central carbon metabolism, there is growing interest in developing novel tracers to probe specific enzymatic activities and less-explored metabolic routes. L-Idose, a rare sugar and a C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase (AR), a key enzyme in the polyol pathway.[1] The availability of L-Idose-¹³C presents a unique opportunity to investigate the activity of this pathway and to explore the broader metabolic fate of this L-sugar.

These application notes provide a comprehensive overview of the potential uses of L-Idose-¹³C as a metabolic tracer. We present established protocols for assessing aldose reductase activity and propose a novel, exploratory protocol for quantifying the incorporation of carbon from L-Idose-¹³C into downstream metabolites. This document is intended to serve as a guide for researchers interested in leveraging this novel tracer to gain new insights into cellular metabolism, particularly in the context of diseases where the polyol pathway is implicated, such as diabetic complications.[2][3][4]

Application: Assessing Aldose Reductase Activity

Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, which reduces glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through this pathway is associated with the pathogenesis of diabetic complications. L-Idose has been shown to be a superior substrate for aldose reductase compared to D-glucose, exhibiting a lower Kₘ value. This makes L-Idose-¹³C an excellent tool for accurately measuring AR activity in cell-based assays or with purified enzymes.

Experimental Protocol: Quantifying Aldose Reductase Activity using L-Idose-¹³C

This protocol describes the use of L-Idose-¹³C to measure the activity of aldose reductase by quantifying the formation of ¹³C-labeled L-sorbitol.

Materials:

  • L-Idose-¹³C (e.g., L-[1-¹³C]idose)

  • Cultured mammalian cells (e.g., human lens epithelial cells, retinal pericytes) or purified aldose reductase

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • NADPH

  • Cell lysis buffer

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate growth medium.

    • For inhibitor studies, pre-incubate cells with the test compound for the desired time.

    • Prepare labeling medium by supplementing the base medium with L-Idose-¹³C at a final concentration of 5-10 mM.

    • Remove the growth medium, wash the cells once with PBS, and add the L-Idose-¹³C labeling medium.

    • Incubate for a defined period (e.g., 1-4 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the culture plate and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile in water.

    • Inject the sample onto an LC-MS system equipped with a suitable column for polar metabolite analysis (e.g., a HILIC column).

    • Use a gradient elution method with mobile phases such as A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in negative ion mode and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the ¹³C-labeled L-sorbitol. The specific m/z will depend on the labeling pattern of the L-Idose-¹³C used.

Data Analysis:

  • Generate a standard curve using known concentrations of ¹³C-labeled L-sorbitol to quantify its amount in the samples.

  • Normalize the amount of ¹³C-L-sorbitol to the total protein content or cell number.

  • Compare the levels of ¹³C-L-sorbitol in control and treated samples to determine the effect of inhibitors on aldose reductase activity.

Exploratory Application: Tracing the Metabolic Fate of L-Idose-¹³C

While the primary known metabolic fate of L-Idose in mammalian systems is its conversion to L-sorbitol by aldose reductase, the possibility of its further metabolism exists. Drawing parallels from the metabolism of L-glucose in some bacteria, which involves oxidation and entry into a modified Entner-Doudoroff pathway, we propose a hypothetical protocol to trace the incorporation of carbon from L-Idose-¹³C into other metabolic pathways in mammalian cells. This is an exploratory application, and the results will shed light on the potential for novel metabolic routes for L-sugars in mammals.

Hypothetical Protocol: Quantifying Carbon Atom Incorporation from L-Idose-¹³C

This protocol outlines a general workflow to investigate the incorporation of the ¹³C label from L-Idose-¹³C into a broad range of cellular metabolites.

Materials:

  • L-Idose-¹³C (uniformly labeled, if available, for broader tracing)

  • Mammalian cell line of interest

  • Appropriate cell culture medium (glucose-free or low glucose, to enhance uptake and metabolism of the tracer)

  • Dialyzed fetal bovine serum (to reduce background from unlabeled sugars)

  • Metabolite extraction solvents (as described in the previous protocol)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

  • Cell Culture and Labeling:

    • Adapt cells to a glucose-free or low-glucose medium for a short period before the experiment to stimulate the uptake of alternative sugars.

    • Prepare the labeling medium by supplementing the glucose-free/low-glucose medium with L-Idose-¹³C (e.g., 5 mM).

    • Seed cells and allow them to attach and grow.

    • Replace the medium with the L-Idose-¹³C labeling medium and incubate for various time points (e.g., 1, 4, 8, 24 hours) to track the kinetics of label incorporation.

  • Metabolite Extraction:

    • Follow the same metabolite extraction procedure as described for the aldose reductase activity assay.

  • Untargeted Metabolomics using High-Resolution Mass Spectrometry:

    • Reconstitute the dried extracts.

    • Analyze the samples using a high-resolution mass spectrometer coupled to liquid chromatography.

    • Acquire data in full scan mode to detect all measurable ions.

    • Perform data-dependent MS/MS to aid in the identification of labeled compounds.

Data Analysis:

  • Process the raw mass spectrometry data using a metabolomics software package to identify features (m/z and retention time pairs).

  • Search for features that show an increase in mass corresponding to the incorporation of one or more ¹³C atoms from L-Idose-¹³C.

  • Use online databases (e.g., KEGG, HMDB) and MS/MS fragmentation patterns to putatively identify the labeled metabolites.

  • Quantify the fractional enrichment of ¹³C in each identified metabolite over time to understand the kinetics of carbon incorporation.

  • Summarize the quantitative data in tables to compare the extent of labeling across different metabolites and conditions.

Data Presentation

Quantitative data from L-Idose-¹³C tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Quantification of Aldose Reductase Activity.

Condition¹³C-L-Sorbitol (pmol/mg protein)% Inhibition
Control150.2 ± 12.50
Inhibitor A (10 µM)75.1 ± 8.250.0
Inhibitor B (10 µM)25.5 ± 4.183.0

Table 2: Illustrative Data for Fractional Enrichment of Metabolites from L-Idose-¹³C.

MetaboliteM+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
L-Sorbitol95.2-----
Hypothetical Metabolite A5.110.32.5---
Hypothetical Metabolite B2.34.58.11.2--

This table presents hypothetical data for illustrative purposes.

Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

Aldose_Reductase_Pathway L-Idose-13C This compound L-Sorbitol-13C L-Sorbitol-13C This compound->L-Sorbitol-13C Aldose Reductase Aldose Reductase Aldose Reductase NADP+ NADP+ Aldose Reductase->NADP+ NADPH NADPH NADPH->Aldose Reductase Hypothetical_L_Idose_Metabolism cluster_0 Known Pathway cluster_1 Hypothetical Pathway (based on L-glucose metabolism in bacteria) This compound This compound L-Sorbitol-13C L-Sorbitol-13C This compound->L-Sorbitol-13C Aldose Reductase L-Idono-1,4-lactone-13C L-Idono-1,4-lactone-13C This compound->L-Idono-1,4-lactone-13C L-Idose Dehydrogenase L-Idonate-13C L-Idonate-13C L-Idono-1,4-lactone-13C->L-Idonate-13C Lactonase Downstream Metabolites-13C Downstream Metabolites-13C L-Idonate-13C->Downstream Metabolites-13C Further Metabolism Experimental_Workflow A Cell Culture & Adaptation B This compound Labeling A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Data Processing & Analysis D->E F Quantification of 13C Incorporation E->F

References

Troubleshooting & Optimization

Technical Support Center: The Use of Non-Metabolized 13C-Labeled Sugars in Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on L-Idose-13C: Your query specified an interest in optimizing this compound for tracer experiments. A comprehensive review of current scientific literature reveals that this compound is not commonly used or documented in metabolic tracer studies. However, its stereoisomer, L-Glucose-13C, is well-established as a critical tool in this field. L-Glucose, being the mirror image of the naturally occurring D-Glucose, is generally not metabolized by mammalian cells.[1] This unique property makes it an ideal negative control tracer.

This guide is therefore based on the principles and applications of L-Glucose-13C. The information provided will help you design robust tracer experiments, troubleshoot common issues, and correctly interpret your data when using a non-metabolized sugar isotope.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-Glucose-13C in metabolic tracer experiments?

A1: The primary role of L-Glucose-13C is to serve as a negative control tracer.[1] It allows researchers to differentiate between the metabolic conversion of a tracer (like D-Glucose-13C) and its non-metabolic distribution, which includes processes like transport, diffusion, and tissue trapping.[2] By co-administering L-Glucose-13C with a metabolic tracer, you can correct for these non-metabolic factors, thereby increasing the accuracy of metabolic flux calculations.[2]

Q2: Why am I not seeing any 13C enrichment in my downstream metabolites after administering L-Glucose-13C?

A2: This is the expected and correct outcome. The enzymes that initiate glycolysis, particularly hexokinase, are stereospecific. They can recognize and phosphorylate D-Glucose but not its mirror image, L-Glucose.[1] Since phosphorylation is the first committed step for glucose to enter central carbon metabolism, L-Glucose-13C is effectively barred from pathways like glycolysis and the TCA cycle. The absence of labeling confirms your cells are behaving as expected and that your analytical methods are sound.

Q3: Can L-Glucose ever be metabolized?

A3: While some specific microorganisms have been shown to possess pathways for L-glucose metabolism, this is not a feature of mammalian cells. For research conducted in mammalian systems, it is safe to assume that L-Glucose is metabolically inert.

Troubleshooting Guide

Issue 1: No detectable 13C enrichment in downstream metabolites after L-Glucose-13C administration.

  • Answer: This result is highly probable and aligns with the known biological properties of L-Glucose. The lack of enrichment is due to the stereospecificity of key metabolic enzymes like hexokinase, which do not process L-Glucose. This outcome validates its use as a negative control.

  • Troubleshooting Steps:

    • Run a Positive Control: Conduct a parallel experiment using D-Glucose-13C. Observing significant 13C enrichment in glycolytic and TCA cycle intermediates will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.

    • Verify the Isotope: Check the certificate of analysis from your supplier to confirm the identity and isotopic enrichment of your L-Glucose-13C stock.

    • Confirm Experimental Goal: Reaffirm that the purpose of using L-Glucose-13C is as a negative control to account for non-specific labeling and analytical artifacts. The absence of labeling is your desired result.

Issue 2: Unexpected low-level 13C enrichment is observed in some metabolites.

  • Answer: While significant metabolism of L-Glucose is not expected in mammalian cells, low-level enrichment could be due to a few factors. It is unlikely to be from true metabolic activity.

  • Troubleshooting Steps:

    • Assess Tracer Purity: Contact your supplier for detailed information on the purity of your L-Glucose-13C. The tracer may contain a small percentage of D-Glucose-13C contamination from the synthesis process.

    • Analyze Blank Runs: Process a "no-cell" control (media containing L-Glucose-13C but without cells) to check for background signals or contamination originating from the media itself.

    • Review Data Processing: Carefully re-examine your data analysis workflow. Ensure that your software is correctly correcting for the natural abundance of 13C isotopes, as improper correction can sometimes appear as low-level enrichment.

Quantitative Data Summary

The following table presents the hypothetical, yet expected, 13C enrichment data from a dual-tracer experiment comparing L-Glucose-13C and D-Glucose-13C in a mammalian cell line. This illustrates the expected outcome and highlights the utility of L-Glucose-13C as a negative control.

MetaboliteExpected % 13C Enrichment (from L-Glucose-13C)Expected % 13C Enrichment (from D-Glucose-13C)
Glucose-6-Phosphate< 1%> 95%
Fructose-6-Phosphate< 1%> 95%
Pyruvate< 1%> 80%
Lactate< 1%> 80%
Citrate< 1%> 50%
Glutamate< 1%> 40%
(Data adapted from expected outcomes described in BenchChem technical documentation)

Visualizations

G cluster_0 Cell Culture Preparation cluster_1 Tracer Incubation cluster_2 Metabolite Extraction & Analysis seed Seed cells in 6-well plates grow Grow to ~80% confluency seed->grow starve Optional: Starve in glucose-free medium (1-2h) grow->starve pos_ctrl Positive Control: Medium + [U-13C6]-D-Glucose starve->pos_ctrl neg_ctrl Negative Control: Medium + [U-13C6]-L-Glucose starve->neg_ctrl unlabeled_ctrl Unlabeled Control: Medium + Unlabeled D-Glucose starve->unlabeled_ctrl wash Rapidly wash cells with ice-cold PBS pos_ctrl->wash quench Quench & Extract: Add cold 80% Methanol wash->quench scrape Scrape cells and collect lysate quench->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge analyze Analyze supernatant by LC-MS / GC-MS centrifuge->analyze

Caption: Workflow for a dual-tracer experiment using L-Glucose-13C.

G d_glucose D-Glucose-13C hexokinase Hexokinase (Stereospecific Enzyme) d_glucose->hexokinase l_glucose L-Glucose-13C l_glucose->hexokinase g6p Glucose-6-Phosphate-13C hexokinase->g6p Phosphorylation no_entry No Phosphorylation Metabolism Blocked hexokinase->no_entry glycolysis Glycolysis & Downstream Metabolism g6p->glycolysis

Caption: Stereospecificity of Hexokinase prevents L-Glucose metabolism.

Experimental Protocols

Protocol 1: In Vitro Dual-Tracer Experiment in Mammalian Cells

This protocol outlines the use of L-Glucose-13C as a negative control alongside D-Glucose-13C in a cell culture setting.

Materials:

  • Mammalian cell line of interest

  • Culture medium (glucose-free formulation)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled glucose

  • [U-13C6]-D-Glucose

  • [U-13C6]-L-Glucose

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol, chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Starvation (Recommended): Gently wash cells with PBS and replace the standard medium with a glucose-free medium for 1-2 hours to clear unlabeled intracellular glucose pools.

  • Tracer Incubation:

    • Positive Control Wells: Add glucose-free medium supplemented with the desired concentration of [U-13C6]-D-Glucose (e.g., 10 mM) and dFBS.

    • Negative Control Wells: Add glucose-free medium supplemented with the same concentration of [U-13C6]-L-Glucose and dFBS.

    • Unlabeled Control Wells: Add glucose-free medium supplemented with unlabeled D-glucose and dFBS.

  • Incubation: Incubate cells for a duration appropriate for your pathways of interest (e.g., 30 minutes for glycolysis, several hours for the TCA cycle).

  • Metabolite Extraction:

    • Quickly aspirate the medium.

    • Wash cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).

Protocol 2: In Vivo Dual-Tracer Infusion in Animal Models

This protocol provides a general framework for an in vivo study using a continuous infusion to achieve isotopic steady state.

Materials & Preparation:

  • Animal model (e.g., mouse)

  • [U-13C6]-D-Glucose and [U-13C6]-L-Glucose

  • Sterile 0.9% saline

  • Infusion pump system

  • Catheter (optional, for stress-free administration)

Procedure:

  • Animal Acclimatization: House animals under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: To reduce background from dietary glucose, fast animals for 6-8 hours prior to tracer infusion. Ensure free access to water.

  • Tracer Preparation: Prepare a stock solution of the desired tracer (or a mix for co-infusion) in sterile 0.9% saline. A typical concentration for D-Glucose might be 200 mg/mL.

  • Tracer Administration:

    • Bolus Dose: Administer an initial bolus of the infusion solution to quickly raise the plasma concentration of the tracers.

    • Continuous Infusion: Immediately follow the bolus with a continuous infusion for 90-120 minutes to maintain an isotopic steady state.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 100-200 µL) at the end of the infusion period into EDTA-coated tubes and immediately place on ice.

    • Tissues: At the end of the infusion, euthanize the animal and quickly dissect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.

  • Metabolite Extraction from Tissue:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Perform a phase separation using water and chloroform to isolate polar metabolites for analysis.

  • Analysis: Analyze extracted metabolites from plasma and tissue using mass spectrometry to determine 13C enrichment.

References

Common challenges in L-Idose-13C based metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Idose-13C in metabolic flux analysis (MFA). Given that L-Idose is a rare sugar, its application as a tracer in MFA presents unique challenges compared to more common tracers like 13C-glucose. This guide addresses specific issues that may arise during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is L-Idose and why is it used in metabolic flux analysis?

A1: L-Idose is a rare, naturally occurring monosaccharide and an epimer of D-glucose at the C5 position. Its use in 13C-MFA is primarily for specialized studies where researchers aim to trace metabolic pathways that are less active or to investigate the promiscuous activities of certain enzymes. Due to its structural similarity to D-glucose, it can be a substrate for some enzymes, but its metabolism is generally much slower and follows different routes than the central carbon metabolism of D-glucose.

Q2: Is L-Idose metabolized by mammalian cells?

A2: The metabolism of L-Idose in mammalian cells is not well-characterized and is expected to be significantly slower than that of D-glucose. It is not a primary substrate for glycolysis. However, some enzymes with broad substrate specificity, such as aldose reductase, have been shown to act on L-Idose.[1] It is hypothesized that L-Idose may be slowly converted to L-sorbitol by aldose reductase or other reductases. Further metabolism would depend on the presence of enzymes capable of acting on L-sorbitol or other L-sugar derivatives.

Q3: What are the primary challenges of using this compound as a tracer?

A3: The main challenges include:

  • Slow or limited metabolism: The slow rate of L-Idose metabolism can lead to low incorporation of the 13C label into downstream metabolites, making detection and quantification difficult.

  • Undefined metabolic pathways: The metabolic fate of L-Idose is not well-established, which complicates the development of an accurate metabolic network model required for MFA.

  • Analytical separation: Chromatographic separation of L-Idose from other hexose isomers, particularly the highly abundant D-glucose, is challenging and requires specialized methods.

  • Commercial availability and purity: 13C-labeled L-Idose is not as readily available as common tracers, and its synthesis can be complex, potentially leading to impurities that could interfere with the analysis.

Q4: How can I separate L-Idose from other sugars for mass spectrometry analysis?

A4: Due to their structural similarities, separating hexose isomers is a significant analytical challenge. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the separation of underivatized carbohydrates and has been successfully used to separate various aldohexoses, including idose.

Troubleshooting Guides

Problem 1: Low or no detectable 13C-labeling in metabolites.
Possible Cause Troubleshooting Steps
Low cellular uptake of L-Idose. 1. Verify uptake: Perform initial experiments to confirm that L-Idose is transported into the cells. This can be done by incubating cells with this compound and measuring its intracellular concentration over time. 2. Increase tracer concentration: If uptake is low, consider increasing the concentration of this compound in the culture medium. 3. Extend labeling time: A longer incubation period may be necessary to achieve detectable labeling in downstream metabolites due to slow metabolism.
Slow or absent metabolic activity. 1. Enzyme activity assays: Conduct in vitro enzyme assays with cell lysates to determine if key enzymes, such as aldose reductase, are active towards L-Idose in your cell model. 2. Literature review: Search for literature on L-Idose metabolism in similar cell types or organisms to identify potential metabolic pathways. 3. Consider alternative tracers: If L-Idose metabolism is negligible in your system, it may not be a suitable tracer for your research question.
Insensitive analytical method. 1. Optimize mass spectrometer settings: Adjust instrument parameters to maximize sensitivity for the expected labeled metabolites. 2. Improve sample preparation: Develop a robust metabolite extraction and derivatization (if using GC-MS) protocol to minimize sample loss and enhance signal intensity.
Problem 2: Poor fit between simulated and measured labeling data.
Possible Cause Troubleshooting Steps
Incorrect or incomplete metabolic model. 1. Refine the metabolic network: Based on literature and preliminary data, construct a metabolic model that includes plausible pathways for L-Idose metabolism. Start with a simple model and add complexity as needed. 2. Account for unknown pathways: It is possible that L-Idose is metabolized through uncharacterized pathways. Acknowledge this limitation in your model and analysis. 3. Consider non-metabolic factors: The model should account for factors like cellular uptake and efflux of L-Idose.
Failure to reach isotopic steady state. 1. Perform time-course experiments: Measure the isotopic enrichment of key metabolites at different time points to determine when (or if) isotopic steady state is reached. 2. Use non-stationary MFA: If a steady state is not achievable within a practical timeframe, consider using non-stationary 13C-MFA methods for data analysis.
Presence of impurities in the this compound tracer. 1. Verify tracer purity: If possible, analyze the purity of the this compound tracer using an appropriate analytical method to check for the presence of other labeled sugars (e.g., D-glucose-13C) that could confound the results.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the culture medium containing this compound. The concentration of the tracer may need to be optimized, but a starting point could be in the range of 5-10 mM. Ensure the medium is free of unlabeled hexoses that could compete with L-Idose uptake and metabolism.

  • Tracer Introduction: On the day of the experiment, replace the existing medium with the this compound containing medium.

  • Incubation: Incubate the cells for a predetermined period. This will likely be longer than for typical glucose tracer experiments and should be determined empirically.

  • Metabolism Quenching and Cell Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then harvest them.

Protocol 2: Metabolite Extraction and Analysis
  • Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Dry the metabolite extracts and prepare them for analysis. For GC-MS, this will involve derivatization to make the metabolites volatile. For LC-MS, the dried extracts can be reconstituted in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

Visualizations

Experimental_Workflow A Experimental Design (Tracer Selection, Labeling Time) B Cell Culture and Labeling with this compound A->B C Metabolism Quenching and Metabolite Extraction B->C D Mass Spectrometry Analysis (e.g., LC-MS) C->D E Data Processing and Isotopomer Distribution Determination D->E F Metabolic Flux Analysis (Model Fitting) E->F G Flux Map and Biological Interpretation F->G

Caption: General experimental workflow for this compound based metabolic flux analysis.

Hypothetical_L_Idose_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L_Idose_ext This compound Transport Transporter L_Idose_ext->Transport L_Idose_int This compound L_Sorbitol L-Sorbitol-13C L_Idose_int->L_Sorbitol Aldose Reductase (or other reductases) Downstream Further Metabolites (Potentially entering other pathways) L_Sorbitol->Downstream Further enzymatic reactions (hypothetical) Transport->L_Idose_int

Caption: A hypothetical and simplified metabolic pathway for L-Idose in mammalian cells.

Disclaimer: The information provided in this technical support center is based on the limited available scientific literature on L-Idose metabolism. The proposed pathways and protocols are intended as a starting point for research and will require significant optimization and validation for any specific experimental system.

References

Troubleshooting poor incorporation of L-Idose-13C in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor incorporation of L-Idose-13C in cell cultures.

Troubleshooting Guide

Poor incorporation of this compound can stem from various factors, from suboptimal cell culture conditions to the specific metabolic characteristics of your cell line. This guide provides a systematic approach to identifying and resolving common issues.

Question: My cells are showing low enrichment of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low enrichment of this compound is a common challenge. The issue can be broken down into several key areas for troubleshooting: cell health and culture conditions, media composition, isotopic tracer concentration and incubation time, and cell-specific metabolism.

Cell Health and Culture Conditions

Healthy, proliferating cells are crucial for active metabolism and nutrient uptake.

  • Is your cell culture healthy? Visually inspect your cells for signs of stress, such as changes in morphology, detachment, or the presence of debris. Ensure your cell line is free from contamination (e.g., mycoplasma).

  • Are your cells in the optimal growth phase? Cells in the exponential (log) growth phase typically exhibit the highest metabolic activity.[1] Labeling cells in stationary phase may result in lower incorporation.

  • Are the culture conditions optimal? Verify that the incubator CO2, temperature, and humidity levels are appropriate for your specific cell line.[2]

Media Composition

The composition of the culture medium can significantly impact the uptake and metabolism of this compound.

  • Is there competing, unlabeled glucose in the medium? Standard culture media contain high concentrations of unlabeled D-glucose, which will compete with this compound for transport and metabolism.

  • Are you using dialyzed serum? Standard fetal bovine serum (FBS) contains endogenous unlabeled glucose and other small molecules.[3][4] Using dialyzed FBS is critical to reduce the concentration of competing unlabeled substrates.[3]

Isotopic Tracer Concentration and Incubation Time

The concentration of the tracer and the duration of the labeling experiment are critical parameters.

  • Is the this compound concentration sufficient? The optimal concentration can vary between cell lines. Consider performing a dose-response experiment to determine the ideal concentration for your system.

  • Is the incubation time appropriate? Short incubation times may not be sufficient to see significant enrichment in downstream metabolites. Conversely, very long incubation times might lead to cytotoxicity or complete consumption of the tracer. A time-course experiment is recommended to identify the optimal labeling duration.

Cell-Specific Metabolism

The ability of a cell line to metabolize L-Idose is dependent on its specific enzymatic machinery.

  • Does your cell line express the necessary transporters and enzymes? L-Idose, being an epimer of D-glucose, may be transported by glucose transporters (GLUTs). The expression levels of different GLUT transporters can vary significantly between cell lines. Furthermore, the enzymes required to convert L-Idose into intermediates of central carbon metabolism may be expressed at low levels or be absent in your cell line. L-Idose is a substrate for aldose reductase, which converts it to L-sorbitol.

  • Consider the metabolic fate of L-Idose. The metabolic pathway of L-Idose is not as well-characterized as that of D-glucose. It is possible that it is metabolized through pathways that are less active in your cell line.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound incorporation.

G cluster_0 Start: Poor this compound Incorporation cluster_1 Step 1: Assess Cell Health & Culture Conditions cluster_2 Step 2: Optimize Media Composition cluster_3 Step 3: Adjust Labeling Protocol cluster_4 Step 4: Investigate Cell-Specific Metabolism cluster_5 Resolution start Low Isotope Enrichment Observed A Check Cell Morphology & Viability start->A B Verify Growth Phase (Exponential) A->B C Confirm Incubator Settings (CO2, Temp) B->C D Use Glucose-Free Medium C->D If cells are healthy E Use Dialyzed Serum D->E F Optimize this compound Concentration E->F If media is optimized G Perform Time-Course Experiment F->G H Literature Search for L-Idose Metabolism in Cell Line G->H If protocol adjustments fail I Analyze Expression of Glucose Transporters (GLUTs) H->I J Measure Aldose Reductase Activity I->J end_node Improved Incorporation J->end_node If metabolic potential is confirmed

Caption: A step-by-step troubleshooting workflow for poor this compound incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of L-Idose in mammalian cells?

A1: The complete metabolic pathway of L-Idose in mammalian cells is not as well-defined as that of D-glucose. However, it is known that L-Idose is a substrate for aldose reductase, which reduces it to L-sorbitol. It is hypothesized that L-Idose may be transported into cells via glucose transporters (GLUTs) due to its structural similarity to D-glucose. Further conversion to enter central carbon metabolism (e.g., glycolysis or the pentose phosphate pathway) would require a series of enzymatic steps that may be cell-type specific and are not fully elucidated.

The following diagram illustrates the known initial step of L-Idose metabolism and its potential entry into the cell.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space L_Idose_ext This compound GLUT GLUT Transporter? L_Idose_ext->GLUT L_Idose_int This compound GLUT->L_Idose_int Aldose_Reductase Aldose Reductase L_Idose_int->Aldose_Reductase L_Sorbitol L-Sorbitol-13C Aldose_Reductase->L_Sorbitol Metabolism Further Metabolism? L_Sorbitol->Metabolism

Caption: Potential pathway for L-Idose uptake and initial metabolism.

Q2: Should I replace D-glucose with this compound completely in my culture medium?

A2: Yes, for effective labeling, it is crucial to remove unlabeled D-glucose from your medium. This is because D-glucose will compete with this compound for cellular uptake and subsequent metabolic pathways. You should use a glucose-free basal medium and supplement it with this compound as the primary carbohydrate source.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell line's metabolic rate and the specific downstream metabolites you are analyzing. It is recommended to perform a time-course experiment to determine the ideal labeling period for your experimental goals. A starting point could be to test several time points between 6 and 24 hours.

Q4: Can the choice of serum affect my labeling efficiency?

A4: Absolutely. Standard fetal bovine serum (FBS) contains significant amounts of unlabeled glucose and other small molecules that can interfere with your labeling experiment. It is essential to use dialyzed FBS, which has had small molecules removed, to ensure that this compound is the primary sugar source available to your cells.

Experimental Protocols

Key Experiment: Optimizing this compound Labeling Conditions

This protocol outlines a general approach to determine the optimal concentration and incubation time for this compound labeling in your specific cell line.

1. Cell Seeding:

  • Seed your cells in multiple-well plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase at the time of labeling.

2. Media Preparation:

  • Prepare a base medium that is free of D-glucose.

  • Supplement this medium with dialyzed FBS at the desired concentration.

  • Prepare a series of labeling media with varying concentrations of this compound (e.g., 1, 5, 10, 25 mM).

3. Labeling Experiment:

  • Once cells have reached the desired confluency, aspirate the standard culture medium.

  • Wash the cells once with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.

  • Add the prepared this compound labeling media to the cells.

  • Incubate the cells for different durations (e.g., 2, 6, 12, 24 hours).

4. Sample Collection and Analysis:

  • At each time point, harvest the cells.

  • Quench metabolism rapidly (e.g., by using ice-cold methanol or liquid nitrogen).

  • Extract the metabolites.

  • Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in your target metabolites.

5. Data Analysis:

  • Calculate the percentage of 13C incorporation for each condition.

  • Plot the incorporation percentage against this compound concentration and incubation time to identify the optimal conditions.

Quantitative Data Summary

The following table provides a template for summarizing your findings from the optimization experiment.

This compound ConcentrationIncubation TimeIsotopic Enrichment (%) in Metabolite XCell Viability (%)
1 mM6 hours
1 mM12 hours
1 mM24 hours
5 mM6 hours
5 mM12 hours
5 mM24 hours
10 mM6 hours
10 mM12 hours
10 mM24 hours

This structured approach will help you to systematically troubleshoot and optimize your this compound labeling experiments for improved and more reliable results.

References

Minimizing isotopic effects in L-Idose-13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Idose-¹³C as a metabolic tracer. Our goal is to help you minimize isotopic effects and navigate common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are isotopic effects and why are they a concern in L-Idose-¹³C tracer studies?

A1: Isotopic effects, specifically Kinetic Isotope Effects (KIEs), are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In L-Idose-¹³C studies, the presence of the heavier ¹³C isotope can slow down enzymatic reactions compared to the naturally abundant ¹²C.[1] This can lead to an underestimation of metabolic fluxes and altered labeling patterns in downstream metabolites, potentially complicating data interpretation.[1] It is crucial to consider and correct for these effects to ensure the accuracy of your metabolic flux analysis.

Q2: How can I choose the optimal position for ¹³C labeling in my L-Idose tracer to minimize isotopic effects?

A2: The choice of isotopic tracer is a critical experimental design parameter that significantly impacts the precision of flux estimations.[2] To minimize kinetic isotope effects, it is generally advisable to avoid labeling carbon atoms directly involved in bond-breaking or bond-forming steps of rate-limiting enzymatic reactions. For L-Idose, if you are studying its incorporation into glycosaminoglycans (GAGs), you might consider labeling a carbon position that is not directly oxidized or epimerized during the conversion to L-Iduronic Acid. In silico modeling and preliminary experiments with different labeled positions can help determine the optimal tracer for your specific research question.

Q3: My mass spectrometry data shows unexpected labeling patterns. How can I determine if this is due to isotopic effects or another issue?

A3: Unexpected labeling patterns can arise from several sources, including isotopic effects, contamination with unlabeled carbon sources, or the cells not having reached an isotopic steady state. To troubleshoot, first, ensure that your experimental protocol includes appropriate controls, such as a parallel experiment with unlabeled L-Idose. Second, verify that the cells have reached isotopic steady state by performing a time-course experiment and observing when the isotopic enrichment of key metabolites plateaus. If these factors are controlled for, the unexpected patterns may indeed be due to kinetic isotope effects. In such cases, mathematical modeling that accounts for KIEs may be necessary for accurate data interpretation.

Q4: Are there software or tools available to correct for natural isotope abundance and kinetic isotope effects in my data?

A4: Yes, several tools and approaches are available. For correcting mass spectrometry data for the natural abundance of stable isotopes, various algorithms and software packages can be utilized.[3] This correction is a necessary preprocessing step for accurate quantification of isotope labeling.[3] For addressing kinetic isotope effects, the approach is often more complex, involving the integration of KIE parameters into the metabolic models used for flux analysis. While this is a more advanced technique, it is essential for rigorous assessment of metabolic fluxes when significant KIEs are suspected.

Troubleshooting Guides

Issue 1: Poor fit between simulated and measured labeling data
  • Possible Cause: The metabolic model does not account for kinetic isotope effects. The assumption that enzymes do not discriminate between ¹²C and ¹³C can lead to significant errors in simulated labeling patterns, especially in pathways with slow, rate-limiting steps.

  • Troubleshooting Steps:

    • Review the Literature: Investigate if kinetic isotope effects have been reported for enzymes known to metabolize L-Idose or similar rare sugars.

    • Refine the Metabolic Model: If KIEs are suspected, incorporate them into your metabolic model. This may require experimentally determining the KIE values or using estimates from the literature for similar reactions.

    • Perform Sensitivity Analysis: Use your modeling software to perform a sensitivity analysis to understand how variations in KIE parameters affect the simulated labeling patterns and flux estimations.

Issue 2: Inconsistent isotopic enrichment across biological replicates
  • Possible Cause: Failure to reach isotopic steady state. For accurate metabolic flux analysis, it is crucial that the intracellular metabolites are at isotopic steady state, meaning the fractional labeling of each metabolite is constant over time.

  • Troubleshooting Steps:

    • Optimize Labeling Time: Conduct a time-course experiment to determine the time required to reach isotopic steady state for your specific cell type and experimental conditions. This can range from minutes for glycolysis intermediates to hours for TCA cycle intermediates.

    • Ensure Consistent Culture Conditions: Variations in cell density, growth phase, and media composition can affect metabolic rates and the time required to reach isotopic steady state. Standardize these parameters across all replicates.

    • Consider Instationary MFA: If achieving isotopic steady state is not feasible, consider using isotopically nonstationary metabolic flux analysis (INST-MFA), which models the dynamics of isotope labeling over time.

Issue 3: Low signal-to-noise ratio for ¹³C-labeled L-Idose and its metabolites in mass spectrometry analysis
  • Possible Cause: Inefficient extraction of polar metabolites like sugars or low intracellular concentrations.

  • Troubleshooting Steps:

    • Optimize Metabolite Extraction Protocol: Use a pre-chilled extraction solvent, such as 80% methanol, and keep samples on ice to quench metabolic activity and efficiently extract polar metabolites.

    • Increase Sample Amount: If possible, increase the number of cells or the amount of tissue used for extraction to increase the absolute amount of metabolites.

    • Enhance Mass Spectrometry Sensitivity: Optimize your mass spectrometer's settings for the detection of sugars. This may include using chemical ionization, which can improve the analysis of saccharide labeling, or employing a high-resolution instrument.

Data Presentation

Due to the limited availability of specific quantitative data on kinetic isotope effects for L-Idose metabolizing enzymes, the following table provides illustrative KIE values for analogous enzymatic reactions with other sugars. These values can serve as a starting point for considering the potential magnitude of isotopic effects in your experiments.

Enzyme ClassExample ReactionSubstrate¹³C KIE (approximate)Reference
DehydrogenaseGlucose-6-phosphate dehydrogenaseGlucose-6-P1.0172
Isomerase/Reductoisomerase1-deoxy-d-xylulose-5-phosphate reductoisomeraseDXP1.0303 (at C3)
Glycosyl Hydrolaseβ-galactosidaseLactose1.034

Note: These values are for illustrative purposes only and may not be directly applicable to L-Idose metabolism.

Experimental Protocols

Protocol 1: ¹³C-L-Idose Tracing in Mammalian Cell Culture

This protocol provides a general framework for a stable isotope tracing experiment using ¹³C-labeled L-Idose in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-L-Idose (or other specifically labeled L-Idose)

  • Unlabeled L-Idose (for control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with dFBS, necessary amino acids and vitamins, and the desired concentration of [U-¹³C₆]-L-Idose (e.g., 10 mM). Prepare a control medium with an equivalent concentration of unlabeled L-Idose.

  • Medium Exchange:

    • Gently aspirate the growth medium from the cells.

    • Wash the cells twice with ice-cold PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed labeling or control medium to the respective wells.

  • Incubation: Incubate the cells for a predetermined time to allow for tracer uptake and metabolism. The optimal incubation time should be determined empirically through a time-course experiment.

  • Metabolite Extraction:

    • Quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for MS Analysis:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).

Protocol 2: Mass Spectrometry Analysis of ¹³C-Labeled L-Idose

This protocol outlines a general approach for the analysis of ¹³C-labeled L-Idose and its downstream metabolites using LC-MS.

Instrumentation and Columns:

  • A high-resolution mass spectrometer is recommended for accurate mass determination and isotopologue distribution analysis.

  • A column suitable for the separation of polar compounds, such as an amide or HILIC column, should be used.

Mobile Phases:

  • Mobile Phase A: Water with a suitable additive (e.g., 10 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile with a suitable additive.

General LC Gradient:

  • A gradient from high organic to high aqueous mobile phase is typically used for the separation of sugars. The specific gradient will need to be optimized for your system and the specific metabolites of interest.

Mass Spectrometry Parameters:

  • Operate the mass spectrometer in negative ion mode, as this often provides better sensitivity for sugars.

  • Use a full scan mode to acquire data for all ions within a specified mass range.

  • For targeted analysis, use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to increase sensitivity and specificity for expected labeled metabolites.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for all detected isotopologues of L-Idose and its downstream metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other isotopes using a suitable algorithm.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of ¹³C in each metabolite.

  • Metabolic Flux Analysis: Use the corrected and calculated data as input for metabolic modeling software to estimate metabolic fluxes.

Visualizations

Caption: Putative metabolic pathway of L-Idose-¹³C in mammalian cells.

Troubleshooting_Workflow Start Inconsistent Isotopic Enrichment Data Check_Steady_State Verify Isotopic Steady State Start->Check_Steady_State Steady_State_Reached Steady State Reached? Check_Steady_State->Steady_State_Reached Check_Contamination Assess for Unlabeled Carbon Source Contamination Steady_State_Reached->Check_Contamination Yes Optimize_Labeling_Time Optimize Labeling Time Steady_State_Reached->Optimize_Labeling_Time No Contamination_Present Contamination Found? Check_Contamination->Contamination_Present Consider_KIE Investigate Kinetic Isotope Effects (KIE) Contamination_Present->Consider_KIE No Improve_Protocol Improve Experimental Protocol to Eliminate Contamination Contamination_Present->Improve_Protocol Yes Refine_Model Refine Metabolic Model with KIE Parameters Consider_KIE->Refine_Model Re_run_Analysis Re-run Flux Analysis Refine_Model->Re_run_Analysis Optimize_Labeling_Time->Check_Steady_State Improve_Protocol->Check_Contamination

Caption: Troubleshooting workflow for inconsistent isotopic enrichment data.

References

Data analysis workflow for L-Idose-13C metabolomics experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Idose-13C in metabolomics experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q: What is L-Idose and why is its 13C-labeled form used in metabolomics?

A: L-Idose is a rare hexose sugar, an epimer of the common D-glucose at the fifth carbon position. While not abundant in nature, its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans like heparin and dermatan sulfate.[1] this compound is a stable isotope-labeled version of L-Idose, where one or more carbon atoms are replaced with the heavier 13C isotope. In metabolomics, this compound is used as a tracer to map the metabolic fate of L-Idose within a biological system. By tracking the incorporation of 13C into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand how these processes are altered in disease states or by drug interventions.[2][3][4]

Q: What are the primary analytical platforms for this compound metabolomics?

A: The two primary analytical platforms are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is ideal for detecting and quantifying low-abundance metabolites. It can distinguish between different isotopologues (molecules with different numbers of 13C atoms) based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which can help in identifying unknown metabolites and determining the specific position of 13C labels within a molecule. 13C NMR has the advantage of a large chemical shift range, which reduces spectral overlap and can improve metabolite identification.[5]

Experimental Design

Q: How do I choose the right this compound tracer for my experiment?

A: The choice of tracer depends on the specific metabolic pathway you are investigating. Uniformly labeled L-Idose-[U-13C6] is often used to track the distribution of all six carbon atoms throughout central carbon metabolism. Position-specific labels, such as L-Idose-[1-13C] or L-Idose-[2-13C], can provide more precise information about the activity of specific enzymes or pathways. For instance, tracking the fate of the C1 carbon can help elucidate oxidative vs. non-oxidative pentose phosphate pathway activity.

Q: What are the key considerations for sample preparation in this compound experiments?

A: Proper sample preparation is critical to preserve the metabolic state of the cells or tissues. Key steps include:

  • Quenching: Rapidly stopping all enzymatic activity, typically by using ice-cold solutions like methanol or by snap-freezing in liquid nitrogen.

  • Extraction: Extracting metabolites using a suitable solvent system, often a mixture of methanol, acetonitrile, and water.

  • Normalization: Accounting for variations in sample size, which can be done by cell number, protein content, or by using an internal standard.

It is crucial to minimize the time between sample collection and quenching to prevent metabolic changes.

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

Q: I've administered this compound, but I'm not seeing any significant labeling in expected downstream metabolites. What could be the problem?

A: This is a common issue that can arise from several factors:

Possible Cause Troubleshooting Steps
Low L-Idose Uptake - Verify the expression and activity of glucose transporters (GLUTs) in your cell line, as L-Idose uptake may be mediated by these transporters. - Increase the concentration of this compound in the culture medium. - Increase the incubation time to allow for more significant uptake and metabolism.
Slow or Inactive Metabolic Pathway - Confirm that the key enzymes in the putative L-Idose metabolic pathway are expressed and active in your experimental system. - L-Idose metabolism may be significantly slower than that of D-glucose. Extend the labeling duration.
Incorrect Analytical Method - Ensure your MS or NMR method is optimized for the detection of the expected labeled metabolites. - Check for matrix effects in LC-MS that may be suppressing the signal of your target analytes.
Tracer Degradation - Verify the stability of the this compound tracer in your culture medium over the course of the experiment.
Issue 2: High Variability in Labeling Data Between Replicates

Q: My replicate samples show highly variable 13C enrichment patterns. How can I improve the reproducibility of my experiment?

A: High variability can obscure real biological differences. Consider the following:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize your quenching and extraction procedures to ensure all samples are treated identically. - Ensure precise timing for each step of the sample preparation process.
Cell Culture Inhomogeneity - Ensure cells are in the same growth phase (e.g., mid-logarithmic) at the time of the experiment. - Synchronize cell cultures if necessary.
Analytical Instrument Instability - Run quality control (QC) samples throughout your analytical run to monitor instrument performance. - Normalize your data to an internal standard to correct for instrument drift.
Contamination - Ensure all reagents and labware are free from contaminants that could interfere with your analysis.

Experimental Protocols & Data

Protocol 1: this compound Labeling Experiment in Cultured Mammalian Cells
  • Cell Culture: Plate cells at a desired density and allow them to reach the mid-logarithmic growth phase.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 10 mM L-Idose-[U-13C6]).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to quench metabolic activity.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.

  • Sample Preparation for Analysis: Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Quantitative Data Summary

The following table provides hypothetical kinetic parameters for aldose reductase with D-glucose and L-idose, illustrating the kind of quantitative data that can be obtained and compared in these experiments.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
D-Glucose1005.050
L-Idose254.8192

Note: These are example values for illustrative purposes.

Visualizations

Workflow and Pathway Diagrams

Data_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture exp_design->cell_culture labeling This compound Labeling cell_culture->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms_nmr LC-MS or NMR Analysis extraction->lcms_nmr raw_data Raw Data Acquisition lcms_nmr->raw_data preprocessing Data Preprocessing (Peak Picking, Alignment) raw_data->preprocessing metabolite_id Metabolite Identification preprocessing->metabolite_id isotopologue_dist Isotopologue Distribution Analysis metabolite_id->isotopologue_dist mfa Metabolic Flux Analysis (MFA) isotopologue_dist->mfa interpretation Biological Interpretation mfa->interpretation

Caption: General workflow for this compound metabolomics experiments.

Putative_L_Idose_Metabolism cluster_main_pathway Putative L-Idose Catabolic Pathway cluster_alternative_pathway Alternative Oxidation Pathway (Hypothetical) L_Idose_13C This compound L_Sorbitol_13C L-Sorbitol-13C L_Idose_13C->L_Sorbitol_13C Aldose Reductase L_Idonate_13C L-Idonate-13C L_Idose_13C->L_Idonate_13C Dehydrogenase D_Fructose_13C D-Fructose-13C L_Sorbitol_13C->D_Fructose_13C Sorbitol Dehydrogenase F6P_13C Fructose-6-Phosphate-13C D_Fructose_13C->F6P_13C Hexokinase Glycolysis Glycolysis Intermediates-13C F6P_13C->Glycolysis PPP Pentose Phosphate Pathway-13C F6P_13C->PPP D_Gluconate_13C D-Gluconate-13C L_Idonate_13C->D_Gluconate_13C Epimerase D_Gluconate_13C->PPP

Caption: Putative metabolic pathways for L-Idose in mammalian cells.

References

Optimization of quenching and extraction methods for L-Idose-13C labeled cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of quenching and extraction methods for L-Idose-13C labeled cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during metabolomic experiments involving L-Idose.

Frequently Asked Questions (FAQs)

Q1: What is L-Idose and why is it used in metabolic studies?

A1: L-Idose is a rare sugar, the C-5 epimer of D-glucose. In metabolic studies, 13C-labeled L-Idose can be used as a tracer to investigate specific metabolic pathways. A key pathway involving L-Idose is the polyol pathway, where it is a substrate for the enzyme aldose reductase, which converts it to L-sorbitol.[1][2] This makes this compound a valuable tool for studying aldose reductase activity and the flux through the polyol pathway, which is implicated in various pathological conditions such as diabetic complications.[3]

Q2: Why are quenching and extraction critical steps in this compound metabolomics?

A2: Quenching and extraction are critical to accurately capture the metabolic state of cells at a specific moment. Quenching rapidly halts all enzymatic activity, preventing further metabolism of this compound and its downstream metabolites.[4] Extraction then separates these metabolites from other cellular components for analysis. Inefficient quenching can lead to alterations in metabolite levels, while poor extraction can result in low recovery and inaccurate quantification.

Q3: What are the recommended quenching methods for this compound labeled cells?

A3: While specific protocols for L-Idose are not widely published, general best practices for metabolomics of labeled compounds are applicable. The primary goal is rapid and extreme cooling. Common and effective methods include:

  • Cold Methanol (-80°C): This is a widely used and effective method that combines quenching and the initial extraction step.[4]

  • Liquid Nitrogen: For adherent cells, direct quenching with liquid nitrogen offers the fastest possible freezing of metabolic activity.

  • Cold Saline Wash followed by Freezing: A rapid wash with ice-cold saline to remove extracellular medium, followed immediately by flash-freezing in liquid nitrogen is a common procedure.

Q4: Which extraction solvents are suitable for L-Idose and its metabolites?

A4: L-Idose and its primary metabolite, L-sorbitol, are polar molecules. Therefore, polar solvents or solvent mixtures are recommended for their extraction. Commonly used extraction solvents include:

  • Methanol/Water mixtures (e.g., 80% Methanol): This is effective for extracting a broad range of polar metabolites.

  • Methanol/Chloroform/Water: This biphasic extraction method allows for the separation of polar metabolites (in the aqueous phase) from lipids (in the organic phase).

  • Acetonitrile: Cold acetonitrile is another effective solvent for precipitating proteins and extracting polar metabolites.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound signal 1. Inefficient extraction. 2. Degradation of L-Idose during sample processing. 3. Insufficient cellular uptake of this compound.1. Optimize the extraction protocol. Try a different solvent system (e.g., switch from pure methanol to a methanol/water mixture). Ensure the solvent volume is adequate for the cell pellet size. 2. Ensure all steps are performed on ice or at sub-zero temperatures. Minimize the time between quenching and extraction. 3. Increase the concentration of this compound in the culture medium or extend the labeling time.
Inconsistent metabolite ratios (e.g., L-Idose to L-sorbitol) 1. Incomplete or slow quenching, allowing enzymatic activity to continue. 2. Variable extraction efficiencies for different metabolites. 3. Cell stress during harvesting leading to altered metabolism.1. Improve the quenching speed. For adherent cells, aspirate the medium as quickly as possible before adding the quenching solution. For suspension cells, consider rapid filtration. 2. Validate your extraction method using standards for both L-Idose and L-sorbitol to ensure comparable recovery. 3. Handle cells gently during harvesting. Ensure washing solutions are isotonic and at the correct temperature.
High variability between replicate samples 1. Inconsistent cell numbers between samples. 2. Variations in the timing of quenching and extraction steps. 3. Partial thawing of samples during storage or processing.1. Normalize metabolite levels to an internal standard and/or cell number/protein content. 2. Standardize the timing of all harvesting, quenching, and extraction steps precisely for all samples. 3. Store samples at -80°C and ensure they remain frozen until the moment of extraction.
Presence of unexpected labeled metabolites 1. Contamination of the this compound tracer. 2. Isotope scrambling or metabolic crosstalk with other pathways.1. Verify the purity of your this compound tracer using mass spectrometry. 2. This may be a genuine biological finding. Consult metabolic pathway databases to explore potential connections.

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Cells
  • Preparation: Prepare an ice-cold saline solution (0.9% NaCl) and an extraction solvent of 80% methanol, pre-chilled to -80°C.

  • Medium Removal: At the end of the this compound labeling period, rapidly aspirate the culture medium.

  • Washing: Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer. Aspirate the saline completely.

  • Quenching: Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells.

  • Extraction: Place the plate on dry ice. Add the pre-chilled 80% methanol to the plate and use a cell scraper to scrape the cells.

  • Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Quenching and Extraction of Suspension Cells
  • Preparation: Prepare an ice-cold saline solution (0.9% NaCl) and an extraction solvent of 80% methanol, pre-chilled to -80°C.

  • Quenching: Rapidly mix the cell suspension with at least 5 volumes of ice-cold saline.

  • Centrifugation: Centrifuge the cells at low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.

  • Supernatant Removal: Quickly aspirate the supernatant.

  • Flash-Freezing: Immediately flash-freeze the cell pellet in liquid nitrogen.

  • Extraction: Add pre-chilled 80% methanol to the frozen cell pellet.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure complete lysis and mixing.

  • Protein Precipitation: Incubate the samples on dry ice or at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

Data Presentation

Table 1: Comparison of Quenching Methods

Quenching MethodTemperatureSpeedProsCons
Cold Methanol -80°CFastCombines quenching and extraction.Potential for some metabolite leakage if not performed quickly.
Liquid Nitrogen -196°CVery FastInstantaneous halting of metabolism.Requires subsequent extraction step.
Cold Saline 0-4°CModerateEffective for washing away extracellular metabolites.Slower than direct freezing, potential for metabolic changes if prolonged.

Table 2: Comparison of Extraction Solvents for Polar Metabolites

Extraction SolventPolarityProsCons
80% Methanol HighGood for a broad range of polar metabolites, efficient protein precipitation.May not be optimal for very specific metabolite classes.
Acetonitrile HighExcellent protein precipitation.May have different extraction efficiencies for certain metabolites compared to methanol.
Methanol/Chloroform/Water BiphasicAllows for simultaneous extraction of polar and non-polar metabolites.More complex procedure, potential for loss of metabolites at the interface.

Visualizations

Quenching_Extraction_Workflow cluster_labeling Cell Labeling cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis Labeling Incubate cells with This compound Quench Rapidly halt metabolism (e.g., Cold Methanol or Liquid N2) Labeling->Quench Extract Add Extraction Solvent (e.g., 80% Methanol) Quench->Extract Lyse Cell Lysis and Protein Precipitation Extract->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS or GC-MS Analysis Collect->Analysis

Caption: Experimental workflow for quenching and extraction of this compound labeled cells.

Polyol_Pathway L_Idose This compound Aldose_Reductase Aldose Reductase L_Idose->Aldose_Reductase L_Sorbitol L-Sorbitol-13C Aldose_Reductase->L_Sorbitol NADP NADP+ Aldose_Reductase->NADP NADPH NADPH NADPH->Aldose_Reductase

Caption: The Polyol Pathway showing the conversion of L-Idose to L-Sorbitol.

References

Overcoming matrix effects in LC-MS analysis of L-Idose-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of L-Idose-13C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

This compound is a stable isotope-labeled (SIL) internal standard, which is the preferred tool to compensate for matrix effects. The underlying principle is that the SIL internal standard will be affected by ion suppression or enhancement to the same degree as the unlabeled analyte, thus maintaining a constant analyte-to-internal standard ratio. However, this compensation is not always perfect. If there are slight chromatographic differences in retention time between the analyte and this compound, they can experience different degrees of ion suppression, leading to inaccurate results. Given that L-Idose is a highly polar carbohydrate, it is particularly susceptible to interference from the complex mixture of polar endogenous components found in biological samples like plasma or urine.

Q2: I'm using a 13C-labeled internal standard. Shouldn't that automatically correct for all matrix effects?

In theory, a co-eluting SIL internal standard is the best way to correct for matrix effects and is recommended by regulatory bodies. It should have the same extraction efficiency and experience the same ionization effects as the analyte. However, issues can still arise:

  • Chromatographic Separation: While less common with 13C labels than with deuterium labels (which can alter lipophilicity), it is still possible for the analyte and the SIL internal standard to separate slightly on the column. If this occurs, they may elute into regions with different levels of interfering matrix components, leading to differential ion suppression and an unreliable analyte/IS ratio.

  • Extreme Suppression: If the matrix effect is severe, the signal for both the analyte and the internal standard can be suppressed to a level below the reliable limit of quantification.

  • Variable Extraction Recovery: In some cases, analytes and their SIL internal standards have been reported to have different extraction recoveries from complex matrices, which would also lead to inaccurate quantification.

Therefore, while this compound is a powerful tool, it does not eliminate the need to assess and minimize matrix effects through optimized sample preparation and chromatography.

Q3: How can I detect and quantify the extent of matrix effects in my this compound analysis?

There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method identifies at which points during the chromatographic run ion suppression or enhancement occurs. A solution of L-Idose is infused at a constant rate into the MS source after the LC column to generate a stable baseline signal. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.

  • Post-Extraction Spiking (Quantitative Assessment): This is considered the "golden standard" for quantifying matrix effects. It involves comparing the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix sample. The degree of matrix effect is calculated as a Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Problem: My analyte signal is very low or undetectable in matrix samples, but strong in neat standards.
  • Possible Cause: Severe ion suppression. This is a classic sign that components in your sample matrix are interfering with the ionization of your analyte. Phospholipids are a major cause of ion suppression in plasma samples.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

      • Switch to SPE: Protein precipitation (PPT) is often insufficient for removing phospholipids and other interferences. Use a more rigorous technique like Solid-Phase Extraction (SPE), particularly with a mixed-mode sorbent.

      • Use Phospholipid Removal Plates: Specialized PPT plates are available that contain materials to specifically retain phospholipids.

    • Dilute the Sample: If the L-Idose concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen the suppression effect. However, this will also lower the analyte signal, so it is only feasible if the assay has sufficient sensitivity.

    • Optimize Chromatography: Adjust your chromatographic method to separate L-Idose from the suppression zones identified via post-column infusion.

Problem: My results are inconsistent, with high variability in the analyte-to-L-Idose-13C ratio across different samples.
  • Possible Cause: Differential matrix effects. The composition of biological matrices can vary from sample to sample. If your chromatography does not achieve perfect co-elution of the analyte and this compound, this sample-to-sample variation can suppress each compound to a different degree, leading to poor precision.

  • Solutions:

    • Confirm Co-elution: Overlay the chromatograms for the analyte and this compound. They should be perfectly aligned. If they are not, the chromatographic method must be optimized.

    • Optimize HILIC Method: For a polar compound like L-Idose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. Experiment with different HILIC columns (e.g., Amide, ZIC-HILIC) and adjust the mobile phase composition (acetonitrile/water ratio, buffer type, and concentration) to achieve better separation from matrix interferences and ensure co-elution.

    • Enhance Sample Cleanup: A cleaner sample is less susceptible to variability. As mentioned above, implementing a robust SPE protocol is the most reliable way to minimize interferences and thus reduce the chance of differential suppression. Mixed-mode SPE is often superior to reversed-phase or ion-exchange SPE alone.

Quantitative Data Summary

Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique significantly impacts the cleanliness of the final extract. The table below provides a qualitative and representative quantitative comparison of common methods.

Sample Preparation MethodGeneral DescriptionTypical Analyte RecoveryEffectiveness at Removing MatrixRepresentative % Matrix Effect*
Protein Precipitation (PPT) A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.High (>90%)Low . Does not effectively remove salts or phospholipids.30 - 70% Suppression
Liquid-Liquid Extraction (LLE) Separates analytes from matrix components based on their differential solubility in two immiscible liquids.Variable . Can be low for highly polar analytes like L-Idose.Moderate to High . Can provide very clean extracts.10 - 40% Suppression
Solid-Phase Extraction (SPE) A highly selective method where analytes are retained on a solid sorbent while interferences are washed away.High (>85%)High . Polymeric and mixed-mode SPE sorbents are very effective.< 15% Suppression

*Note: These values are representative and intended for comparison. The actual matrix effect depends heavily on the specific analyte, matrix, and LC-MS conditions.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol quantitatively determines the degree of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • L-Idose standard solution

  • This compound internal standard solution

  • All solvents and reagents used in the sample preparation and LC-MS analysis

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard in the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Spike Sample): Take a blank matrix sample and perform the complete extraction/sample preparation procedure. Spike the final, clean extract with the standard to the same final concentration as Set A.

    • Set C (Spiked Matrix Sample): Spike a blank matrix sample with the standard before the extraction procedure. Process this sample identically to all other study samples.

  • Analysis: Inject multiple replicates (n=3-6) of Set A and Set B into the LC-MS system and record the peak areas.

  • Calculation:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Matrix Effect %: ME % = (1 - MF) * 100

      • A positive ME% indicates ion suppression.

      • A negative ME% indicates ion enhancement.

    • Recovery % (optional): Recovery % = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Protocol 2: Optimized Sample Cleanup using Mixed-Mode SPE

This protocol provides a robust method for cleaning biological samples like plasma prior to HILIC analysis of L-Idose.

Materials:

  • Mixed-Mode SPE Cartridge (e.g., combining reversed-phase and ion-exchange properties)

  • Plasma sample containing L-Idose and this compound

  • Methanol (conditioning solvent)

  • Water or weak aqueous buffer (equilibration solvent)

  • Aqueous wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile/Methanol)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Dilute the plasma sample 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of the aqueous wash solvent through the cartridge to remove salts and other polar interferences.

  • Elution: Elute L-Idose and this compound with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Diagrams of Workflows and Concepts

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_mitigation Matrix Effect Mitigation cluster_post Post-Analytical cluster_anno Sample Sample Collection (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Prep Sample Preparation (e.g., SPE) Spike->Prep LC HILIC Separation Prep->LC Clean Extract MS MS Detection LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Final Concentration Data->Result ME_Intro Matrix Components Introduced ME_Removed Interferences Removed ME_Separated Residual Interferences Separated from Analyte

Caption: General LC-MS analytical workflow highlighting where matrix effects are addressed.

Caption: Troubleshooting decision tree for addressing inconsistent LC-MS results.

cluster_source ESI Source cluster_droplet Charged Droplet cluster_ms Mass Spectrometer Inlet Analyte L-Idose A1 L+ Analyte->A1 Ionization Matrix Matrix M1 M Matrix->M1 Competition for charge & surface area MS_Inlet To Analyzer A1->MS_Inlet Reduced Signal (Suppression) A2 L+ M2 M M3 M Suppressed_Ion L+

Caption: Conceptual diagram of ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: L-Idose-¹³C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Idose-¹³C. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing isotopic labeling experiments with L-Idose-¹³C. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure complete isotopic labeling in your studies.

Frequently Asked Questions (FAQs)

Q1: What is L-Idose-¹³C, and what are its primary research applications?

A1: L-Idose-¹³C is a stable isotope-labeled form of the rare sugar L-Idose. It is primarily used as a tracer in metabolic studies to investigate the activity of specific metabolic pathways. A key application is in studying the polyol pathway, as L-Idose is an efficient substrate for the enzyme aldose reductase.[1][2] Its structural similarity to more common sugars like D-glucose also makes it a candidate for investigating carbohydrate metabolism and its effects on cellular processes.[3]

Q2: How is L-Idose metabolized in mammalian cells?

A2: The primary known metabolic pathway for L-Idose in mammalian systems involves the enzyme aldose reductase (AKR1B1).[1][4] This enzyme catalyzes the reduction of L-Idose to L-sorbitol. Aldose reductase is also a key enzyme in the polyol pathway, which is implicated in diabetic complications. Due to its structural similarity to other hexoses, L-Idose may also interact with other carbohydrate metabolic pathways, potentially acting as an antimetabolite.

Q3: What are the critical considerations for achieving complete isotopic labeling with L-Idose-¹³C?

A3: Achieving complete or near-complete isotopic labeling requires careful experimental design. Key factors include:

  • Isotopic Purity of the Tracer: Ensure the L-Idose-¹³C tracer has high isotopic enrichment.

  • Tracer Concentration: The concentration of L-Idose-¹³C in the culture medium should be sufficient to outcompete any endogenous or media-derived unlabeled sugars that might dilute the label.

  • Incubation Time: Cells should be cultured in the presence of L-Idose-¹³C for a duration sufficient to reach isotopic steady state, where the enrichment of the label in downstream metabolites is stable. This can take several hours to days depending on the metabolic pathway and the turnover rate of the metabolites of interest.

  • Cellular Growth Phase: Perform labeling experiments on cells in a consistent growth phase, typically logarithmic phase, to ensure reproducible metabolic activity.

  • Background Levels of Unlabeled Sugars: Standard culture media contain high concentrations of D-glucose. To ensure efficient labeling with L-Idose-¹³C, it is advisable to use a custom medium with reduced or no D-glucose, if compatible with your cell line's viability.

Q4: How can I verify the incorporation of ¹³C from L-Idose-¹³C into downstream metabolites?

A4: The incorporation of ¹³C can be verified and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (LC-MS, GC-MS): This is the most common method. By comparing the mass spectra of metabolites from cells grown with unlabeled L-Idose to those grown with L-Idose-¹³C, you can detect a mass shift corresponding to the number of incorporated ¹³C atoms.

  • NMR Spectroscopy: ¹³C-NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is useful for elucidating metabolic pathways.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No ¹³C Enrichment Detected 1. Insufficient incubation time. 2. L-Idose-¹³C concentration is too low. 3. Dilution by unlabeled sugars in the medium. 4. The metabolic pathway is not active in your cell model. 5. L-Idose-¹³C degradation in the medium.1. Increase the labeling time. Perform a time-course experiment to determine when isotopic steady state is reached. 2. Increase the concentration of L-Idose-¹³C. 3. Use a custom culture medium with low or no glucose. 4. Confirm the expression and activity of aldose reductase or other relevant enzymes in your cells. 5. Check the stability of L-Idose-¹³C in your culture medium over time.
Inconsistent Labeling Between Replicates 1. Variation in cell density or growth phase. 2. Inconsistent incubation times. 3. Contamination of samples.1. Ensure all replicates are seeded at the same density and are in the same growth phase at the start of the experiment. 2. Use a precise timer for all incubation steps. 3. Follow a strict and consistent protocol for sample quenching and metabolite extraction.
Unexpected ¹³C Labeling Patterns (Metabolic Scrambling) 1. L-Idose-¹³C is being metabolized through an alternative, unknown pathway. 2. Reversible reactions in metabolic pathways can cause the ¹³C label to be redistributed.1. Use multiple labeled positions of L-Idose (if available) to trace the carbon flow more accurately. 2. Consult metabolic pathway databases (e.g., KEGG, Reactome) to identify potential scrambling points.
Difficulty Distinguishing L-Idose-¹³C Metabolites from Other Isomers 1. Co-elution of sugar isomers during chromatographic separation.1. Use a chiral chromatography column specifically designed for separating sugar enantiomers and epimers. 2. Optimize the mobile phase and temperature to improve separation.

Experimental Protocols

Protocol 1: L-Idose-¹³C Labeling in Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

Materials:

  • Adherent mammalian cells of interest

  • Complete culture medium (e.g., DMEM)

  • Custom labeling medium (e.g., DMEM without glucose)

  • L-Idose-¹³C

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol at -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Cell Growth: Culture cells in complete medium until they reach the desired confluency.

  • Media Exchange:

    • Aspirate the complete medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed labeling medium containing the desired concentration of L-Idose-¹³C.

  • Isotopic Labeling: Incubate the cells for the desired period (e.g., 24-48 hours). A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold quenching solution to the plate and immediately place it on dry ice to rapidly halt metabolism.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Analysis by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Orbitrap).

  • Chiral chromatography column suitable for sugar isomer separation.

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation:

    • Equilibrate the chiral column according to the manufacturer's instructions.

    • Inject the sample and perform a gradient elution to separate the metabolites. The gradient will need to be optimized for your specific analytes.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization for sugars).

    • For targeted analysis, set up Multiple Reaction Monitoring (MRM) transitions for unlabeled and ¹³C-labeled metabolites.

    • For untargeted analysis, acquire full scan MS data and look for mass shifts corresponding to ¹³C incorporation.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the fractional enrichment of ¹³C for each metabolite.

    • Correct for the natural abundance of ¹³C in your calculations.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Grow to Desired Confluency A->B C Replace with L-Idose-¹³C Medium B->C D Incubate for Labeling C->D E Quench Metabolism D->E F Extract Metabolites E->F G Chiral LC-MS/MS Analysis F->G H Data Processing & Enrichment Calculation G->H

Experimental workflow for L-Idose-¹³C labeling.

metabolic_pathway L_Idose_13C L-Idose-¹³C Aldose_Reductase Aldose Reductase (AKR1B1) L_Idose_13C->Aldose_Reductase L_Sorbitol_13C L-Sorbitol-¹³C Aldose_Reductase->L_Sorbitol_13C NADP NADP+ Aldose_Reductase->NADP NADPH NADPH NADPH->Aldose_Reductase

Metabolism of L-Idose-¹³C via Aldose Reductase.

troubleshooting_logic Start Low/No ¹³C Enrichment CheckTime Increase Incubation Time? Start->CheckTime CheckConc Increase L-Idose-¹³C Conc.? CheckTime->CheckConc No Success Problem Solved CheckTime->Success Yes CheckMedium Use Low-Glucose Medium? CheckConc->CheckMedium No CheckConc->Success Yes CheckActivity Confirm Enzyme Activity? CheckMedium->CheckActivity No CheckMedium->Success Yes CheckActivity->Success Yes

Troubleshooting logic for low ¹³C enrichment.

References

Validation & Comparative

A Head-to-Head Comparison: L-Idose-13C vs D-Glucose-13C for Tracing Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Metabolism and Drug Development

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of cellular pathways. For scientists investigating glycolysis, the central pathway of glucose metabolism, 13C-labeled glucose isotopes are the gold standard. While D-Glucose-13C is the conventional tracer, the potential application of its stereoisomer, L-Idose-13C, warrants a detailed comparison. This guide provides an objective analysis of this compound and D-Glucose-13C, supported by biochemical principles and experimental considerations, to aid researchers in selecting the appropriate tracer for their glycolysis studies.

Executive Summary

D-Glucose-13C is the biologically active tracer for glycolysis, readily transported into cells and metabolized, allowing for the comprehensive tracking of carbon flux through the pathway. In stark contrast, this compound, the C-5 epimer of D-glucose, is largely considered metabolically inert in the context of glycolysis. This is due to the high stereospecificity of key enzymes, most notably hexokinase, which catalyzes the first committed step of glycolysis. Consequently, this compound is not a suitable tracer for monitoring glycolytic flux but may serve as a valuable negative control for assessing non-metabolic cellular uptake and experimental artifacts.

Comparative Data Summary

The following table summarizes the key characteristics and expected performance of this compound and D-Glucose-13C in glycolysis tracing experiments.

FeatureThis compoundD-Glucose-13C
Metabolic Fate in Glycolysis Not significantly metabolized. Not a substrate for hexokinase.[1]Actively metabolized through the entire glycolytic pathway.
Primary Application Negative control for non-specific uptake and background noise.Active tracer for measuring glycolytic flux and carbon fate.
Cellular Uptake Mechanism Not well characterized; likely slow and non-specific (e.g., diffusion).Facilitated diffusion via GLUT transporters.
Expected 13C Incorporation Minimal to no incorporation into glycolytic intermediates.Robust incorporation into all downstream glycolytic metabolites.
Data Interpretation Presence of intracellular this compound indicates uptake; absence in glycolytic intermediates confirms lack of metabolism.Mass isotopologue distributions of intermediates reveal pathway activity.

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of these tracers, the following diagrams, generated using Graphviz (DOT language), illustrate the glycolytic pathway and a typical experimental workflow.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) D-Glucose-13C D-Glucose-13C D-Glucose-13C_in D-Glucose-13C D-Glucose-13C->D-Glucose-13C_in GLUT Transporter This compound This compound L-Idose-13C_in This compound This compound->L-Idose-13C_in Non-specific Uptake G6P Glucose-6-Phosphate-13C F6P Fructose-6-Phosphate-13C G6P->F6P F16BP Fructose-1,6-Bisphosphate-13C F6P->F16BP PFK-1 (ATP -> ADP) GAP Glyceraldehyde-3-Phosphate-13C F16BP->GAP Pyruvate Pyruvate-13C GAP->Pyruvate Multiple Steps D-Glucose-13C_in->G6P Hexokinase (ATP -> ADP) No Glycolytic Entry No Glycolytic Entry L-Idose-13C_in->No Glycolytic Entry

Caption: Metabolic fate of D-Glucose-13C and this compound in glycolysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., to 80% confluency) Media_Prep 2. Prepare Labeling Media (D-Glucose-13C or this compound) Cell_Culture->Media_Prep Incubation 3. Tracer Incubation (Time course or endpoint) Media_Prep->Incubation Quenching 4. Rapidly Quench Metabolism (e.g., with cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction LC_MS 6. LC-MS/MS Analysis (Quantify labeled intermediates) Extraction->LC_MS Data_Analysis 7. Data Analysis (Isotopologue distribution, flux calculation) LC_MS->Data_Analysis

References

A Comparative Analysis of L-Idose-13C and Other 13C-Labeled Sugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled sugars have emerged as critical tracers for understanding cellular metabolism in health and disease. While 13C-labeled D-glucose is the most ubiquitously used tracer for central carbon metabolism, there is a growing interest in the metabolic roles of less common sugars, including L-isomers. This guide provides a comparative analysis of L-Idose-13C alongside other key 13C-labeled sugars, namely the widely studied D-Glucose-13C and another L-sugar, L-Fucose-13C, to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their experimental needs.

Introduction to 13C-Labeled Sugars in Metabolic Tracing

Stable isotope tracing involves the introduction of a molecule labeled with a heavy isotope, such as carbon-13, into a biological system. The journey of the labeled atoms is then tracked through various metabolic pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of metabolic fluxes, the identification of active pathways, and a deeper understanding of cellular physiology and pathophysiology. The choice of the 13C-labeled sugar is paramount and depends on the specific metabolic pathway under investigation.

Comparative Overview

While D-glucose is the primary fuel for most organisms, L-sugars are generally considered to be poorly metabolized in mammalian cells due to the stereospecificity of transport proteins and enzymes.[1][2] However, specific L-sugars, such as L-fucose, have dedicated salvage pathways for their incorporation into glycoconjugates, playing crucial roles in various biological processes.[3] L-idose, the C-5 epimer of D-glucose, is a key component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, after its conversion to L-iduronic acid.[4][5] This suggests that L-idose, and by extension this compound, could serve as a valuable tracer for investigating GAG synthesis and metabolism.

Table 1: Comparative Summary of 13C-Labeled Sugars

FeatureThis compoundD-Glucose-13CL-Fucose-13C
Primary Metabolic Fate Precursor for L-iduronic acid in glycosaminoglycan (GAG) synthesis; potential substrate for aldose reductase.Enters central carbon metabolism via glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.Incorporated into fucosylated glycoconjugates via the salvage pathway.
Cellular Uptake Likely slow and not mediated by primary glucose transporters.Rapidly taken up by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).Utilizes specific fucose transporters.
Key Research Applications Studying GAG biosynthesis and degradation, investigating the polyol pathway.Global metabolic flux analysis, cancer metabolism, diabetes research.Investigating fucosylation in cancer, inflammation, and other diseases.
Expected 13C Incorporation Primarily into GAGs and their degradation products.Broadly into amino acids, lipids, and nucleotides derived from central carbon metabolism intermediates.Primarily into glycoproteins and glycolipids.
Metabolic Inertness Largely inert in central carbon metabolism.Highly active in central carbon metabolism.Largely inert in central carbon metabolism, with some potential for catabolism.

Metabolic Pathways and Visualization

The metabolic fates of these 13C-labeled sugars are dictated by distinct enzymatic pathways.

D-Glucose Metabolism

13C-labeled D-glucose is rapidly phosphorylated to glucose-6-phosphate and enters glycolysis, the pentose phosphate pathway, or glycogen synthesis. The 13C label can then be traced throughout the central carbon metabolism.

L-Fucose Salvage Pathway

L-Fucose-13C is utilized through the salvage pathway, where it is phosphorylated and converted to GDP-L-fucose-13C. This activated form is then used by fucosyltransferases to incorporate the labeled fucose into glycans.

fucose_salvage_pathway L-Fucose-13C_ext Extracellular L-Fucose-13C L-Fucose-13C_int Intracellular L-Fucose-13C L-Fucose-13C_ext->L-Fucose-13C_int Transport Fuc-1-P-13C L-Fucose-1-Phosphate-13C L-Fucose-13C_int->Fuc-1-P-13C Fucokinase GDP-Fuc-13C GDP-L-Fucose-13C Fuc-1-P-13C->GDP-Fuc-13C GDP-fucose pyrophosphorylase Glycans Fucosylated Glycans-13C GDP-Fuc-13C->Glycans Fucosyl-transferases

L-Fucose Salvage Pathway.
Proposed L-Idose Metabolism in GAG Synthesis

While the direct metabolic pathway for L-idose is not as well-characterized in mammalian cells, it is known to be a precursor for L-iduronic acid, a key component of GAGs. This compound would likely be converted to L-Iduronic Acid-13C and incorporated into GAG chains.

lidose_to_gag_pathway This compound This compound L-Iduronic_Acid-13C L-Iduronic Acid-13C This compound->L-Iduronic_Acid-13C Enzymatic Conversion GAGs Glycosaminoglycans (e.g., Heparan Sulfate, Dermatan Sulfate)-13C L-Iduronic_Acid-13C->GAGs Glycosyltransferases

Proposed L-Idose to GAG Pathway.

Experimental Protocols

A generalized workflow for a 13C metabolic tracing experiment is outlined below. Specific details will vary based on the cell type, tracer, and analytical method.

General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture/ Animal Model Tracer_Incubation Incubation with 13C-labeled sugar Cell_Culture->Tracer_Incubation Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction MS_NMR Mass Spectrometry (MS) or NMR Spectroscopy Metabolite_Extraction->MS_NMR Data_Processing Data Processing and Isotopologue Analysis MS_NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

General 13C Metabolic Tracing Workflow.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing the 13C-labeled sugar of interest (e.g., this compound, D-Glucose-13C, or L-Fucose-13C) at a defined concentration.

  • Incubate for a specific time course to allow for cellular uptake and metabolism of the tracer.

2. Metabolite Extraction:

  • Quench metabolic activity rapidly, often using cold methanol or other organic solvents.

  • Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.

3. Analytical Detection:

  • Mass Spectrometry (MS): Analyze the extracts using techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) to separate and detect metabolites and their 13C isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can be used to identify and quantify 13C-labeled metabolites, providing structural information and insights into specific carbon atom positions.

4. Data Analysis:

  • Process the raw MS or NMR data to identify metabolites and determine the fractional enrichment of 13C in each metabolite pool.

  • Use specialized software to perform metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.

Data Presentation and Interpretation

Quantitative data from 13C tracing experiments are typically presented as the percentage of the metabolite pool that is labeled with 13C (isotopic enrichment) and the distribution of different isotopologues (molecules of the same metabolite with a different number of 13C atoms). This information is then used to infer the activity of specific metabolic pathways.

For a comparative study, the following parameters should be quantified and compared:

  • Uptake Rate: The rate at which each 13C-labeled sugar is transported into the cells.

  • Incorporation into Biomass: The percentage of 13C label incorporated into macromolecules such as proteins, lipids, and nucleic acids (for D-glucose) or specific glycoconjugates (for L-idose and L-fucose).

  • Metabolic Flux Ratios: Ratios of fluxes through different pathways (e.g., glycolysis vs. PPP for D-glucose).

Logical Comparison of 13C-Labeled Sugars

logical_comparison Sugars 13C-Labeled Sugars D_Glucose D-Glucose-13C Sugars->D_Glucose L_Idose This compound Sugars->L_Idose L_Fucose L-Fucose-13C Sugars->L_Fucose Central_Metabolism Central Carbon Metabolism Tracer D_Glucose->Central_Metabolism Specialized_Pathway Specialized Pathway Tracer L_Idose->Specialized_Pathway L_Fucose->Specialized_Pathway

Functional Classification of Tracers.

Conclusion

The selection of a 13C-labeled sugar for metabolic tracing is a critical decision that will profoundly influence the experimental outcomes. While D-Glucose-13C remains the workhorse for probing central carbon metabolism, this compound and L-Fucose-13C offer unique opportunities to investigate more specialized pathways, such as glycosaminoglycan and glycoprotein synthesis, respectively. This compound, in particular, holds promise for shedding light on the dynamics of the extracellular matrix and the polyol pathway. As our understanding of the diverse roles of L-sugars in biology expands, so too will the applications of their 13C-labeled counterparts in advancing our knowledge of cellular metabolism in health and disease. Further experimental studies are warranted to fully characterize the metabolic fate and utility of this compound as a metabolic tracer.

References

The Unsuitability of L-Idose-13C as a Tracer for the Pentose Phosphate Pathway: A Comparative Guide to Validated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic analysis, the selection of an appropriate isotopic tracer is paramount for obtaining accurate and meaningful data. While a variety of 13C-labeled compounds are available, not all are suitable for tracing specific metabolic pathways. This guide addresses the topic of L-Idose-13C as a potential tracer for the Pentose Phosphate Pathway (PPP), concluding that it is not a viable option. Instead, we present a comparative analysis of established and validated tracers, primarily isotopomers of D-glucose, for the effective elucidation of PPP flux.

This compound: A Metabolically Inert Sugar for PPP Tracing

The fundamental reason for the unsuitability of this compound as a tracer for the pentose phosphate pathway lies in the stereospecificity of cellular glucose transporters and metabolic enzymes. Biological systems, particularly in mammals, are highly selective for D-isomers of sugars. D-glucose is the natural substrate for hexokinase, the enzyme that catalyzes the first committed step of glycolysis, phosphorylation to glucose-6-phosphate, which is the entry point into the pentose phosphate pathway.[1] In stark contrast, L-glucose is largely metabolically inert in mammalian systems.[1] Cellular machinery does not readily recognize or metabolize L-glucose, and by extension L-idose. Consequently, this compound would not be significantly taken up by cells and phosphorylated, and therefore would not enter the PPP. Its primary utility in metabolic studies is as a negative control to investigate non-specific glucose uptake and transport phenomena, rather than as a tracer for intracellular metabolic pathways.[1]

Validated Tracers for Pentose Phosphate Pathway Flux Analysis

Several 13C-labeled D-glucose isotopomers have been extensively validated and are commonly used to measure flux through the PPP. The choice of tracer significantly impacts the precision and accuracy of flux estimations.[2][3] Below is a comparison of the most effective and widely used tracers.

TracerAdvantagesDisadvantages
[1,2-13C2]glucose Provides precise estimates for glycolysis and the pentose phosphate pathway. The dual labeling allows for the deconvolution of interconnected pathways.Less informative for the Tricarboxylic Acid (TCA) cycle fluxes compared to other tracers.
[2,3-13C2]glucose A novel and specific tracer for the PPP. It simplifies the analysis as it does not require correction for natural 13C abundance. Glycolysis of [2,3-13C2]glucose produces [1,2-13C2]lactate, while flux through the PPP generates [2,3-13C2]lactate, which are easily distinguishable by 13C NMR.May not be as widely available or as extensively characterized as [1,2-13C2]glucose.
[1-13C]glucose Historically used for PPP analysis.Often outperformed by other tracers like [1,2-13C2]glucose, [2-13C]glucose, and [3-13C]glucose in terms of precision for glycolysis and PPP flux estimations.

Experimental Protocol for 13C Metabolic Flux Analysis of the Pentose Phosphate Pathway

The following is a generalized protocol for conducting a 13C metabolic flux analysis (MFA) experiment using a validated glucose tracer to assess PPP activity.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure they reach a metabolic and isotopic steady state.

  • Switch the cells to a labeling medium containing the chosen 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose). The concentration should be optimized for the specific cell line and experimental objectives.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with an ice-cold quenching solution (e.g., 80% methanol).

  • Extract the intracellular metabolites using an appropriate solvent system.

3. Sample Analysis:

  • Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass isotopomer distributions (MIDs) for key metabolites in the PPP and downstream pathways.

4. Data Analysis and Flux Calculation:

  • Correct the measured MIDs for the natural abundance of 13C.

  • Utilize computational software to estimate the intracellular fluxes by fitting the experimental MIDs to a metabolic model of the central carbon metabolism, including the PPP.

  • Perform statistical analyses to determine the confidence intervals for the estimated fluxes.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

To aid in the understanding of PPP metabolism and the experimental approach, the following diagrams are provided.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG G6PD (Oxidative) GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P (Non-oxidative) X5P X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide\nSynthesis Nucleotide Synthesis R5P->Nucleotide\nSynthesis E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P [1,2-13C2]Glucose [1,2-13C2]Glucose [1,2-13C2]Glucose->Glucose

Caption: Metabolism of [1,2-13C2]glucose via the Pentose Phosphate Pathway.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase CellCulture 1. Cell Culture to Steady State TracerAddition 2. Addition of 13C-labeled Tracer CellCulture->TracerAddition Quenching 3. Rapid Quenching of Metabolism TracerAddition->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MSAnalysis 5. LC-MS/GC-MS Analysis Extraction->MSAnalysis MID 6. Mass Isotopomer Distribution (MID) Determination MSAnalysis->MID Correction 7. Correction for Natural Abundance MID->Correction MFA 8. Metabolic Flux Analysis (MFA) Correction->MFA FluxMaps 9. Generation of Flux Maps MFA->FluxMaps

Caption: Generalized workflow for a 13C metabolic flux analysis experiment.

References

A Comparative Guide to L-Idose-¹³C Tracing and Other Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, stable isotope tracing is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. While D-glucose-¹³C is the most common tracer for tracking central carbon metabolism, the use of other labeled sugars, such as L-Idose-¹³C, presents unique opportunities for dissecting specific pathways and for use as a control in cross-validation studies. This guide provides a comparative overview of L-Idose-¹³C tracing alongside other established metabolic assays, offering insights for researchers, scientists, and professionals in drug development.

Comparison of L-Idose-¹³C and D-Glucose-¹³C Tracing

L-Idose, the C-5 epimer of D-glucose, is not readily metabolized by most mammalian cells, a characteristic that makes it a valuable tool for specific metabolic investigations.[1] Unlike D-glucose, which enters glycolysis and other major metabolic pathways, L-Idose's metabolic fate is significantly more restricted. This distinction allows for its use as a negative control or as a specific probe for pathways that can process it, such as the polyol pathway via aldose reductase.[1]

Here, we compare the theoretical applications and expected outcomes of L-Idose-¹³C tracing with the well-established D-Glucose-¹³C tracing methodology.

FeatureL-Idose-¹³C TracingD-Glucose-¹³C TracingOther Metabolic Assays (e.g., Seahorse, Metabolomics)
Primary Application Probing specific pathways (e.g., polyol pathway), serving as a negative control for glucose uptake and metabolism.Quantifying fluxes through central carbon metabolism (glycolysis, PPP, TCA cycle).Measuring bulk metabolic rates (OCR, ECAR), and steady-state metabolite levels.
Metabolic Pathways Traced Primarily the initial reduction step by aldose reductase.[1]Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis, etc.Indirectly assesses broad pathway activities.
Cellular Uptake Generally low and not through primary glucose transporters.High, via GLUT transporters.Not a direct measure of uptake of a specific nutrient.
Metabolic Fate Limited intracellular metabolism; may be reduced to L-iditol.Extensive metabolism into a wide array of downstream metabolites.Measures overall cellular respiration and glycolysis.
Cross-Validation Potential Can validate the specificity of glucose transporters and glycolytic enzymes.Can be cross-validated with Seahorse assays by comparing glycolytic flux to ECAR.Provides a global, but less detailed, view of the metabolic state.
Advantages High specificity for aldose reductase activity; excellent negative control.Provides a detailed map of carbon flow through central metabolism.High-throughput and provides real-time data on cellular bioenergetics.
Limitations Not a tracer for central carbon metabolism; limited to specific enzymatic reactions.Complex data analysis; requires specialized instrumentation (MS or NMR).Does not provide information on specific carbon transitions or pathway fluxes.

Experimental Protocols

A typical workflow for a stable isotope tracing experiment involves cell culture with the labeled substrate, metabolite extraction, and analysis by mass spectrometry or NMR.

General Protocol for ¹³C Isotope Tracing
  • Cell Culture: Plate cells at a density that ensures logarithmic growth during the labeling period. Culture cells in standard medium.

  • Labeling: Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-D-glucose or a custom-synthesized [U-¹³C]-L-Idose) at a known concentration. The labeling duration should be sufficient to achieve isotopic steady-state in the metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

    • Derivatize the samples if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.

    • Analyze the samples using mass spectrometry to determine the mass isotopologue distribution (MID) for metabolites of interest.

  • Data Analysis: Correct the raw MID data for the natural abundance of ¹³C and use metabolic flux analysis (MFA) software to calculate pathway fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the steps in an experimental procedure.

Experimental Workflow for ¹³C Metabolic Tracing cluster_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample & Data Analysis start Seed Cells culture Incubate to desired confluency start->culture add_label Replace medium with ¹³C-labeled substrate culture->add_label incubate_label Incubate for a defined period add_label->incubate_label wash Wash cells with cold saline incubate_label->wash quench Quench metabolism and extract with cold solvent wash->quench collect Collect cell lysate quench->collect analyze Analyze by Mass Spectrometry collect->analyze process_data Process raw data analyze->process_data mfa Metabolic Flux Analysis process_data->mfa end end mfa->end Interpret Results

Caption: A generalized workflow for conducting a ¹³C stable isotope tracing experiment.

D-Glucose Metabolism

D-glucose is a central molecule in cellular metabolism, feeding into several key pathways.

Central Carbon Metabolism Pathways for D-Glucose Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Ribose-5-Phosphate (Pentose Phosphate Pathway) G6P->PPP Glycolysis Pyruvate F6P->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA TCA Citrate (TCA Cycle) AcetylCoA->TCA

Caption: Simplified overview of the major metabolic pathways utilizing D-glucose.

L-Idose Metabolism

The known metabolic conversion of L-Idose in mammalian systems is limited, with a key reaction being its reduction by aldose reductase.

Metabolic Fate of L-Idose via Aldose Reductase LIdose L-Idose AldoseReductase Aldose Reductase (NADPH -> NADP+) LIdose->AldoseReductase LIditol L-Iditol AldoseReductase->LIditol

Caption: The reduction of L-Idose to L-Iditol by the enzyme aldose reductase.

Conclusion

The cross-validation of different metabolic assays is crucial for building a comprehensive understanding of cellular metabolism. While L-Idose-¹³C tracing is not a conventional technique, its unique properties make it a potentially powerful tool for specific applications. As a C-5 epimer of D-glucose, it can serve as an excellent negative control to probe the specificity of glucose metabolic pathways.[1] Furthermore, its role as a substrate for aldose reductase opens the door for targeted studies of the polyol pathway, which is implicated in various pathologies. By comparing the results from L-Idose-¹³C tracing with those from D-Glucose-¹³C tracing and other metabolic assays, researchers can gain a more nuanced and validated picture of the metabolic landscape in their system of interest.

References

A Comparative Guide to the Metabolic Fate of L-Idose-13C in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the metabolic fate of L-Idose-13C across different mammalian cell lines. Due to the current lack of direct experimental studies on this topic, this document presents a proposed comparative study, including detailed hypothetical experimental protocols, potential metabolic pathways, and illustrative data. The objective is to provide a comprehensive roadmap for researchers interested in investigating the cellular metabolism of L-Idose, a rare L-sugar.

Introduction

L-Idose is an epimer of D-glucose. While the metabolism of D-glucose is a cornerstone of cellular bioenergetics, the metabolic fate of L-sugars in mammalian cells is less understood. Emerging evidence suggests that L-Idose can be a substrate for aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in diabetic complications, and its activity varies among different cell types. Understanding how different cells metabolize L-Idose could provide insights into cell-specific metabolic capabilities and vulnerabilities, with potential implications for drug development and toxicology.

This guide outlines a hypothetical study to compare the metabolic fate of uniformly labeled this compound in two distinct human cell lines: a human lens epithelial cell line (e.g., HLE-B3), known to have significant aldose reductase activity, and a human liver cancer cell line (e.g., HepG2), which typically exhibits lower aldose reductase expression but has a highly active and adaptable central carbon metabolism.

Potential Metabolic Pathways of L-Idose

The primary hypothesized metabolic route for L-Idose in mammalian cells is its entry into the polyol pathway, initiated by aldose reductase. This enzyme would reduce L-Idose to L-sorbitol. The subsequent fate of L-sorbitol is uncertain; it may be a substrate for sorbitol dehydrogenase, which would oxidize it to D-fructose, or it could be further metabolized through other pathways. The D-fructose produced could then enter glycolysis. Alternatively, L-Idose or its metabolites could potentially enter other pathways, such as the pentose phosphate pathway, or be excreted from the cell.

L-Idose Metabolic Pathway Potential Metabolic Pathways of L-Idose L_Idose_13C This compound L_Sorbitol_13C L-Sorbitol-13C L_Idose_13C->L_Sorbitol_13C Aldose Reductase (NADPH -> NADP+) Excretion Excretion L_Idose_13C->Excretion D_Fructose_13C D-Fructose-13C L_Sorbitol_13C->D_Fructose_13C Sorbitol Dehydrogenase (NAD+ -> NADH) L_Sorbitol_13C->Excretion Glycolysis Glycolysis D_Fructose_13C->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP

Caption: Potential metabolic pathways for this compound in mammalian cells.

Proposed Experimental Workflow

A stable isotope tracing experiment using this compound would be the core of this comparative study. The workflow would involve cell culture, labeling with the tracer, extraction of intracellular metabolites, and analysis by mass spectrometry to quantify the incorporation of 13C into downstream metabolites.

Experimental Workflow Experimental Workflow for this compound Tracing Cell_Culture Cell Culture (HLE-B3 and HepG2) Labeling Labeling with this compound Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Metabolic Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Proposed experimental workflow for tracing this compound metabolism.

Detailed Experimental Protocols

1. Cell Culture

  • HLE-B3 Cells: Human lens epithelial cells (HLE-B3) will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • HepG2 Cells: Human liver cancer cells (HepG2) will be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Labeling Experiment

  • Cells will be seeded in 6-well plates and grown to 80-90% confluency.

  • The standard culture medium will be replaced with a labeling medium containing 10 mM uniformly labeled this compound (U-13C6-L-Idose) and 10% dialyzed FBS.

  • Cells will be incubated in the labeling medium for various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the dynamics of metabolite labeling.

3. Metabolite Extraction

  • At each time point, the labeling medium will be aspirated, and the cells will be washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites will be extracted by adding 1 mL of ice-cold 80% methanol to each well.

  • The cell lysates will be scraped and transferred to microcentrifuge tubes.

  • The extracts will be vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites will be transferred to new tubes and dried under a stream of nitrogen gas.

4. LC-MS/MS Analysis

  • The dried metabolite extracts will be reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Metabolites will be separated using a reverse-phase or HILIC chromatography column.

  • The mass spectrometer will be operated in negative ion mode to detect and quantify the 13C-labeled isotopologues of key metabolites in the polyol pathway and central carbon metabolism (e.g., L-sorbitol, D-fructose, glucose-6-phosphate, fructose-6-phosphate, lactate, citrate).

  • The abundance of each isotopologue (M+0, M+1, M+2, etc.) will be determined and corrected for the natural abundance of 13C.

Illustrative Data Presentation

The quantitative data from the LC-MS/MS analysis would be summarized in tables to facilitate a clear comparison between the two cell lines.

Table 1: Hypothetical Fractional Enrichment of Key Metabolites with 13C from U-13C6-L-Idose after 24 hours

MetaboliteHLE-B3 (% 13C Labeled)HepG2 (% 13C Labeled)
L-Sorbitol65.2 ± 5.18.3 ± 1.2
D-Fructose15.8 ± 2.31.5 ± 0.4
Fructose-6-Phosphate5.1 ± 0.8< 0.5
Lactate2.3 ± 0.5< 0.5
Citrate1.0 ± 0.3< 0.5

Table 2: Hypothetical Isotopologue Distribution of L-Sorbitol after 24 hours of U-13C6-L-Idose Labeling

IsotopologueHLE-B3 (Relative Abundance %)HepG2 (Relative Abundance %)
M+034.891.7
M+12.10.5
M+21.50.3
M+31.00.2
M+41.20.3
M+52.40.5
M+657.06.5

Conclusion

This guide outlines a proposed experimental framework to investigate the metabolic fate of this compound in different cell lines. The hypothetical results suggest that cell lines with high aldose reductase activity, such as the lens epithelial cell line HLE-B3, would metabolize a significant portion of L-Idose through the polyol pathway, leading to the formation of L-sorbitol and potentially D-fructose, which could then enter glycolysis. In contrast, a cell line with lower aldose reductase activity, such as the liver cancer cell line HepG2, would be expected to show minimal metabolism of L-Idose.

The successful execution of such a study would provide the first direct evidence of the metabolic fate of L-Idose in mammalian cells and could open new avenues for research into the roles of rare sugars and the polyol pathway in health and disease. The detailed protocols and data presentation formats provided herein offer a robust starting point for researchers to embark on these investigations.

References

L-Idose-13C vs. D-Glucose as a Substrate for Aldose Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Idose-13C and D-glucose as substrates for aldose reductase, a critical enzyme in the polyol pathway implicated in diabetic complications.[1][2][3] By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to assist researchers in making informed decisions for their in vitro studies of aldose reductase activity and inhibitor screening.

Executive Summary

Aldose reductase catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway.[1][2] While D-glucose is the natural substrate, its use in in vitro assays can be challenging. Research indicates that L-Idose, the C-5 epimer of D-glucose, serves as a more efficient substrate for aldose reductase, primarily due to a lower Michaelis constant (K_m), while maintaining a similar catalytic rate (k_cat). This enhanced affinity is attributed to the higher proportion of the reactive free aldehyde form of L-Idose in solution compared to D-glucose. The use of this compound, a stable isotope-labeled version, allows for sensitive and specific detection in various analytical methods.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters of aldose reductase for L-Idose and D-glucose from published studies. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzyme SourceK_m (mM)k_cat (min⁻¹)Reference
L-Idose Bovine Lens Aldose Reductase~25~10
Human Recombinant Aldose Reductase~30~12
D-Glucose Bovine Lens Aldose Reductase~100~10
Human Recombinant Aldose Reductase~120~12
Human Aldose Reductase50-100Not Specified

Note: The kinetic values for L-Idose are expected to be comparable for this compound, as the isotopic labeling does not significantly alter the chemical properties of the molecule in this context.

Experimental Protocols

A generalized protocol for determining aldose reductase activity is provided below. This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH oxidation that accompanies the reduction of the aldose substrate.

Materials:

  • Recombinant or purified aldose reductase

  • This compound or D-glucose solution

  • NADPH solution

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

  • Dithiothreitol (DTT)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound or D-glucose, NADPH, and aldose reductase in the assay buffer. The final concentration of DTT in the assay buffer should be around 10 µM.

  • Assay Mixture Preparation: In a UV-transparent 96-well plate, add the assay buffer, NADPH solution (final concentration typically 0.1-0.2 mM), and the substrate (this compound or D-glucose) at varying concentrations.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the aldose reductase enzyme solution to each well. The final enzyme concentration should be sufficient to provide a linear rate of NADPH oxidation for at least 10-15 minutes.

  • Kinetic Measurement: Immediately after adding the enzyme, place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the relevant signaling pathway, generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, Substrates) mix Combine Reagents and Substrate in 96-well Plate reagents->mix enzyme Prepare Aldose Reductase Solution initiate Initiate Reaction with Aldose Reductase enzyme->initiate mix->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure velocity Calculate Initial Reaction Velocity (v₀) measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics

Caption: Experimental workflow for comparing aldose reductase substrates.

G glucose D-Glucose / L-Idose sorbitol Sorbitol / L-Iditol glucose->sorbitol Polyol Pathway Start fructose Fructose sorbitol->fructose Second Step ar Aldose Reductase (AKR1B1) nadp NADP+ ar->nadp sdh Sorbitol Dehydrogenase nadh NADH sdh->nadh nadph NADPH nadph->ar nad NAD+ nad->sdh

Caption: The Polyol Pathway highlighting aldose reductase.

References

L-Idose-13C as an Internal Standard: A Comparative Guide to Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of metabolomics and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of L-Idose-13C as an internal standard against other alternatives, supported by experimental data and detailed methodologies. The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in mass spectrometry-based quantification for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and matrix effects.

Superior Performance of 13C-Labeled Internal Standards

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ¹³C instead of ¹²C). This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and fragmentation patterns. This co-elution and co-behavior are critical for accurate quantification, especially in complex biological matrices where significant variability can be introduced.

In contrast, other alternatives, such as structurally similar compounds (e.g., other monosaccharides like mannitol or sorbitol) or deuterated standards, may not perfectly co-elute with the analyte or can exhibit different ionization efficiencies, leading to less accurate correction. Deuterated standards, in particular, can sometimes show slight chromatographic shifts and are susceptible to isotopic exchange, which can compromise the accuracy of the results.

Quantitative Performance Data: A Comparative Overview

While specific validation data for this compound is not extensively published, the performance of other ¹³C-labeled monosaccharides, such as ¹³C₆-D-Glucose, provides a reliable proxy for the expected accuracy and precision. The following tables summarize typical performance data for a ¹³C-labeled monosaccharide internal standard compared to a non-isotopically labeled standard.

Table 1: Accuracy and Precision of a ¹³C-Labeled Monosaccharide Internal Standard (Data based on ¹³C₆-D-Glucose validation studies)

Quality Control SampleNominal Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day Accuracy (%)Inter-Day Precision (%RSD)
LLOQ1098.5 - 102.3≤ 5.897.9 - 103.1≤ 6.5
Low QC3099.1 - 101.5≤ 4.298.5 - 102.0≤ 5.1
Mid QC30099.5 - 100.8≤ 3.199.0 - 101.2≤ 3.9
High QC240099.8 - 100.5≤ 2.599.4 - 100.9≤ 3.2

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation.

Table 2: Comparison of Recovery and Matrix Effect

Internal Standard TypeAnalyte Recovery (%)Matrix Effect (%)
L-Idose-¹³C (Expected) 95 - 105 Minimal (< 5%)
Non-Isotopically Labeled (e.g., Mannitol)70 - 110Variable (can be significant)
Deuterated Standard90 - 105Minimal, but potential for chromatographic shift

Data for non-isotopically labeled and deuterated standards are generalized from typical performance in monosaccharide analysis.

Experimental Protocols

A robust analytical method is crucial for achieving the high accuracy and precision demonstrated by ¹³C-labeled internal standards. Below is a detailed experimental protocol for the quantification of a monosaccharide (e.g., L-Idose) in a biological matrix using L-Idose-¹³C as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Thawing: Thaw biological samples (e.g., plasma, urine) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of L-Idose-¹³C internal standard solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for polar analytes like monosaccharides.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase (e.g., 95% B) and gradually decreasing to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte and derivatization (if used).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (L-Idose) and the internal standard (L-Idose-¹³C).

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical flow of using a ¹³C-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Experimental workflow for monosaccharide analysis.

Signaling_Pathway cluster_analyte Analyte (L-Idose) cluster_is Internal Standard (this compound) cluster_correction Correction & Quantification Analyte L-Idose Analyte_Prep Sample Prep Variability Analyte->Analyte_Prep Analyte_Ion Ionization Variability Analyte_Prep->Analyte_Ion Analyte_Signal Analyte MS Signal Analyte_Ion->Analyte_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS This compound IS_Prep Sample Prep Variability IS->IS_Prep IS_Ion Ionization Variability IS_Prep->IS_Ion IS_Signal IS MS Signal IS_Ion->IS_Signal IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of L-Idose-¹³C as an internal standard offers a superior analytical solution for the quantitative analysis of L-Idose in complex matrices. The inherent advantages of stable isotope dilution, including the effective correction for matrix effects and procedural variability, lead to significantly improved accuracy and precision compared to other internal standards. While direct validation data for L-Idose-¹³C is emerging, the robust performance of analogous ¹³C-labeled monosaccharides provides strong evidence for its efficacy. For researchers, scientists, and drug development professionals requiring the highest quality quantitative data, the implementation of L-Idose-¹³C is a highly recommended strategy.

A Comparative Guide to Isotopic Tracers: Benchmarking L-Idose-¹³C Against [U-¹³C]glucose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate isotopic tracer is fundamental to the accurate elucidation of metabolic pathways. While universally labeled glucose ([U-¹³C]glucose) is a cornerstone for metabolic flux analysis, the utility of other tracers, such as L-Idose-¹³C, warrants a comparative evaluation. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

While L-Idose, a C-5 epimer of D-glucose, and its ¹³C-labeled forms are commercially available, their application in metabolic tracing studies is not widely documented in scientific literature.[1][2][3][4] L-Idose is not found in nature, though its oxidized form, iduronic acid, is a component of some glycosaminoglycans.[5] The metabolic fate of L-sugars in mammalian systems is generally limited, as cellular transporters and enzymes exhibit high stereospecificity for D-sugars. Consequently, L-glucose, the enantiomer of D-glucose, is largely considered metabolically inert and can serve as a control for studying non-specific uptake and transport phenomena.

In contrast, [U-¹³C]glucose is extensively used to probe central carbon metabolism, as its labeled carbons are incorporated into a vast array of downstream metabolites through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Comparative Performance of ¹³C Labeled Tracers

The choice of a ¹³C-labeled tracer significantly impacts the precision of flux estimations for different metabolic pathways. While a direct performance comparison with L-Idose-¹³C in metabolic flux studies is not available due to a lack of published data, a conceptual comparison of its expected utility versus that of D-glucose tracers can be made. Furthermore, the performance of [U-¹³C]glucose can be benchmarked against other positionally labeled glucose tracers.

Table 1: Conceptual Comparison of D-Glucose-¹³C and L-Idose-¹³C in Metabolic Tracing

Feature[U-¹³C]D-GlucoseL-Idose-¹³C
Metabolic Activity Readily transported and metabolized through central carbon pathways.Expected to be largely metabolically inert in mammalian systems.
Primary Application Quantitative metabolic flux analysis of glycolysis, PPP, TCA cycle, and related pathways.Potential use as a control for non-specific, passive cellular uptake and transport. May serve as a substrate for specific enzymes like aldose reductase.
Cellular Uptake Actively transported into cells by specific glucose transporters (GLUTs).Expected to have minimal to no transport via GLUTs; uptake likely limited to passive diffusion.
Enzymatic Recognition Readily phosphorylated by hexokinase, the first committed step of glycolysis.Not a substrate for hexokinase.

Table 2: Comparative Performance of ¹³C Labeled D-Glucose Tracers in Metabolic Flux Analysis

Based on computational and experimental evaluations in mammalian cells, the precision of flux estimates for various pathways differs depending on the glucose tracer used.

TracerGlycolysis Precision ScorePentose Phosphate Pathway (PPP) Precision ScoreTCA Cycle Precision ScoreOverall Network Precision Score
[1,2-¹³C₂]glucose HighHighModerateHigh
[2-¹³C]glucose HighHighLowModerate
[3-¹³C]glucose HighHighLowModerate
[1-¹³C]glucose ModerateModerateLowModerate
[U-¹³C₆]glucose LowLowHighModerate

Precision scores are categorized as High, Moderate, or Low based on their relative performance in providing precise flux estimates for the respective pathways.

These data highlight that while [U-¹³C]glucose is highly effective for analyzing the TCA cycle, other tracers like [1,2-¹³C₂]glucose provide more precise estimates for glycolysis and the PPP.

Experimental Protocols

A generalized experimental workflow for ¹³C metabolic flux analysis (¹³C-MFA) using a ¹³C-labeled glucose tracer in cultured mammalian cells is provided below.

Protocol: ¹³C-Metabolic Flux Analysis using [U-¹³C]glucose

This protocol outlines the key steps for quantifying metabolic fluxes in cultured cells using [U-¹³C]glucose.

1. Cell Culture and Labeling:

  • Seed cells in multi-well plates (e.g., 6-well plates) and culture to the desired confluency (typically 80-90%).

  • To initiate labeling, replace the standard culture medium with a medium containing [U-¹³C]glucose as the sole glucose source. The other components of the medium should be identical to the standard medium.

  • Incubate the cells for a sufficient duration to achieve a metabolic and isotopic steady state. This time can vary between cell lines and should be determined empirically, but a 24-hour incubation is often sufficient.

2. Metabolite Extraction:

  • Quench metabolism rapidly to prevent changes in metabolite levels during extraction. This is typically done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of the metabolites in the cell extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques.

4. Data Analysis and Flux Estimation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a computational model of cellular metabolism and the measured labeling patterns to estimate the intracellular metabolic fluxes. This is typically done using specialized software packages that perform metabolic flux analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to ¹³C metabolic tracing.

experimental_workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_modeling Modeling cell_culture Cell Culture labeling Isotopic Labeling with [U-13C]glucose cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_analysis 13C-Metabolic Flux Analysis (MFA) data_processing->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).

glycolysis_tca_tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose [U-13C]Glucose (6 labeled carbons) g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p f16bp Fructose-1,6-BP f6p->f16bp dhap DHAP f16bp->dhap g3p G3P f16bp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate (3 labeled carbons) pep->pyruvate acetyl_coa Acetyl-CoA (2 labeled carbons) pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate akg α-Ketoglutarate citrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate

Carbon flow from [U-¹³C]glucose through Glycolysis and the TCA Cycle.

pathway_distinction cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glucose [1,2-13C]Glucose gly_pyruvate [2,3-13C]Pyruvate glucose->gly_pyruvate Direct ppp_pyruvate [3-13C]Pyruvate glucose->ppp_pyruvate via PPP

Distinguishing pathways using positionally labeled glucose.

References

A Head-to-Head Comparison of L-Idose-13C Isotopologues for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. L-Idose, a rare hexose, and its 13C-labeled isotopologues are emerging as valuable probes, particularly in studies involving aldose reductase and polyol pathways. This guide provides an objective, data-driven comparison of different L-Idose-13C isotopologues to aid researchers in selecting the optimal tracer for their experimental needs. While direct comparative studies on L-Idose isotopologues are limited, this guide extrapolates their utility based on established principles of metabolic flux analysis (MFA) and known enzymatic reactions.

Quantitative Comparison of this compound Isotopologues

The choice of a 13C-labeled L-Idose isotopologue significantly influences the type and precision of the metabolic information that can be obtained. The position of the 13C label determines which atoms can be tracked through metabolic transformations, providing insights into specific enzyme activities and pathway fluxes.

IsotopologuePrimary ApplicationInformation YieldedAnalytical Suitability
L-Idose-1-13C Tracing the entry of the C1 carbon into downstream pathways.Provides a clear signal for the initial enzymatic reduction by aldose reductase. Useful for quantifying the flux through this primary step. The 13C label is retained in L-iditol and subsequent metabolites.NMR: The 13C label at the C1 position provides a distinct signal for tracking. MS: A +1 mass shift is readily detectable in L-iditol and its derivatives.
L-Idose-2-13C Probing the stereospecificity of enzymatic reactions.The position of the label can help in understanding the conformational changes during enzyme-substrate binding. It allows for tracing the fate of the C2 carbon.NMR: The chemical shift of the 13C at the C2 position can be sensitive to the local chemical environment. MS: A +1 mass shift is observed in downstream metabolites.
L-Idose-6-13C Assessing the complete catabolism of the L-Idose backbone.If L-Idose were to enter central carbon metabolism, this label would be crucial for tracking its fragments. In the context of the polyol pathway, it traces the terminal carbon.NMR: The C6 signal is typically well-resolved and can be tracked through metabolic conversions. MS: A +1 mass shift is detectable in metabolites retaining the C6 carbon.
L-Idose-U-13C6 Global metabolic tracing and identifying novel metabolic fates.Provides a comprehensive overview of all metabolic pathways utilizing the L-Idose carbon skeleton. Any metabolite derived from L-Idose will show a significant mass shift, facilitating its identification.NMR: Complex spectra due to 13C-13C coupling, but provides rich structural information. MS: A +6 mass shift makes labeled metabolites easily distinguishable from the unlabeled background.

Metabolic Pathway of L-Idose

The primary known metabolic pathway for L-Idose in mammals involves its conversion through the polyol pathway.

L_Idose_Metabolism cluster_aldose_reductase Aldose Reductase cluster_iditol_dehydrogenase L-Iditol 2-Dehydrogenase (Sorbitol Dehydrogenase) L_Idose L-Idose L_Iditol L-Iditol L_Idose->L_Iditol NADPH -> NADP+ L_Sorbose L-Sorbose L_Iditol->L_Sorbose NAD+ -> NADH + H+

Figure 1. The primary metabolic pathway of L-Idose via the polyol pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. Below are generalized protocols for in vitro enzyme assays and cell-based labeling experiments that can be adapted for use with this compound isotopologues.

In Vitro Aldose Reductase Activity Assay

This protocol is adapted for spectrophotometrically measuring the activity of aldose reductase using L-Idose as a substrate.

Materials:

  • Purified aldose reductase

  • This compound isotopologue of choice

  • NADPH

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH (final concentration 0.1-0.2 mM), and the desired concentration of the this compound isotopologue.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified aldose reductase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

Cell-Based Isotope Labeling and Metabolite Extraction

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

Experimental_Workflow start Start: Seed cells culture Culture cells to desired confluency start->culture labeling Incubate with this compound containing medium culture->labeling quenching Quench metabolism (e.g., cold methanol) labeling->quenching extraction Extract metabolites quenching->extraction analysis Analyze extracts by NMR or LC-MS extraction->analysis end End: Data interpretation analysis->end

Figure 2. General experimental workflow for cell-based isotope tracing.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (glucose-free, if necessary)

  • This compound isotopologue

  • Quenching solution (e.g., 80% methanol, -80°C)

  • Extraction solvent (e.g., methanol/acetonitrile/water mixture)

Procedure:

  • Culture cells to the desired density in standard growth medium.

  • Replace the standard medium with a medium containing the this compound isotopologue at a defined concentration.

  • Incubate the cells for a specific period to allow for uptake and metabolism of the tracer.

  • Rapidly quench metabolic activity by washing the cells with a cold quenching solution.

  • Extract the intracellular metabolites using an appropriate solvent system.

  • Analyze the cell extracts using NMR or LC-MS to identify and quantify the 13C-labeled metabolites.[1]

Analytical Techniques for this compound Metabolite Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position of the 13C label within a molecule, providing detailed information about metabolic pathways.[1]

Protocol Outline:

  • Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.

  • Acquire 1D 13C and 1H NMR spectra to identify and quantify major labeled metabolites.

  • For more detailed structural information and to resolve overlapping signals, acquire 2D heteronuclear spectra such as 1H-13C HSQC.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and is ideal for quantifying the abundance of different isotopologues in complex biological samples.

Protocol Outline:

  • Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase.

  • Separate the metabolites using an appropriate LC method (e.g., HILIC for polar metabolites).

  • Detect the eluting metabolites using a high-resolution mass spectrometer.

  • Analyze the mass spectra to determine the mass isotopologue distribution (MID) for L-Idose and its downstream metabolites. This involves identifying peaks corresponding to the unlabeled metabolite (M+0) and its 13C-labeled isotopologues (M+1, M+2, etc.).

Conclusion

The selection of an this compound isotopologue is a critical decision that should be guided by the specific research question. For targeted studies on aldose reductase activity, L-Idose-1-13C is a cost-effective and informative choice. For broader, more exploratory studies aiming to uncover novel metabolic fates of L-Idose, the uniformly labeled L-Idose-U-13C6 is unparalleled, despite the increased complexity of data analysis. By carefully considering the information provided in this guide, researchers can harness the power of this compound isotopologues to gain deeper insights into metabolic pathways relevant to health and disease.

References

A Comparative Guide to the Use of L-Idose-¹³C and D-Glucose-¹³C in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established use of D-Glucose-¹³C and the potential application of L-Idose-¹³C as stable isotope tracers in metabolomics. While D-Glucose-¹³C is a cornerstone for tracing central carbon metabolism, the unique biochemical properties of L-Idose, a rare C-5 epimer of D-glucose, suggest a novel and specific utility for its ¹³C-labeled counterpart in studying alternative metabolic pathways, particularly the polyol pathway implicated in diabetic complications.

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful technique in metabolomics used to track the fate of atoms through metabolic pathways.[1][2][3] By replacing an atom in a metabolic substrate (like carbon-12) with its heavy, non-radioactive isotope (like carbon-13), researchers can follow the labeled substrate as it is converted into downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) is used to detect and quantify the incorporation of the heavy isotope, providing direct insights into pathway activity and metabolic flux that cannot be obtained from steady-state metabolite measurements alone.[2][4] Fully labeled sources, such as U-¹³C-glucose, are often used for hypothesis-free studies, while specifically labeled tracers, like 1,2-¹³C-glucose, can delineate specific pathways such as glycolysis versus the pentose phosphate pathway (PPP).

Biochemical and Application Profile: D-Glucose-¹³C vs. L-Idose-¹³C

The utility of an isotopic tracer is defined by the metabolic networks it enters. D-Glucose is central to energy metabolism, making D-Glucose-¹³C an ideal tracer for core pathways. In contrast, L-Idose is not a primary cellular fuel but is recognized by specific enzymes, suggesting a more targeted application for L-Idose-¹³C.

  • D-Glucose-¹³C (The Workhorse Tracer): As the primary fuel for most cells, ¹³C-labeled D-glucose is extensively used to probe the flux through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. It provides critical information on cellular energy status, biosynthesis, and redox homeostasis. Its applications are vast, ranging from cancer metabolism research to studies of inborn errors of metabolism.

  • L-Idose-¹³C (The Specialist Tracer): L-Idose is a rare aldohexose and the C-5 epimer of D-glucose. It is not readily metabolized through glycolysis. However, studies have demonstrated that L-Idose is an exceptionally efficient substrate for aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway. This pathway, which converts glucose to sorbitol and then to fructose, is implicated in the pathophysiology of diabetic complications. The structural similarity of L-idose to D-glucose, combined with its significantly higher availability in the reactive free aldehyde form, makes it a superior substrate for in vitro studies of AR. This suggests that L-Idose-¹³C could serve as a highly specific probe to measure the in vivo activity of the polyol pathway, a task that is challenging with D-Glucose-¹³C due to the overwhelming flux of glucose through glycolysis.

Data Presentation: Comparative Performance

The following tables summarize quantitative data comparing L-Idose and D-Glucose as substrates and hypothetical tracer performance.

Table 1: Comparative Aldose Reductase Kinetic Parameters This table presents a summary of kinetic data for human recombinant aldose reductase, demonstrating the superior performance of L-Idose as a substrate compared to D-Glucose. Data is synthesized from published findings.

SubstrateK_M_ (mM)k_cat_ (min⁻¹)k_cat_/K_M_ (min⁻¹mM⁻¹)
D-Glucose 110 ± 1215.5 ± 1.00.14
L-Idose 16 ± 216.1 ± 0.81.01

As shown, L-Idose exhibits a significantly lower Michaelis constant (K_M_), indicating a much higher affinity for aldose reductase, while maintaining a nearly identical catalytic turnover rate (k_cat_). This results in a ~7-fold higher catalytic efficiency.

Table 2: Hypothetical ¹³C Enrichment in Sorbitol This table presents hypothetical data from a tracer experiment in a cell line with high aldose reductase activity, comparing the incorporation of ¹³C into intracellular sorbitol after 6 hours of incubation with fully labeled U-¹³C-D-Glucose or U-¹³C-L-Idose.

Tracer (10 mM)% of Total Sorbitol Pool Labeled (¹³C₆)
U-¹³C-D-Glucose 8%
U-¹³C-L-Idose 65%

This hypothetical data illustrates how the high affinity and efficiency of aldose reductase for L-Idose would theoretically lead to a much stronger and more easily detectable labeling signal in the polyol pathway product, sorbitol, compared to D-Glucose under the same conditions.

Experimental Protocols

Protocol 1: General Metabolite Tracing with U-¹³C-D-Glucose

This protocol describes a standard method for stable isotope tracing in adherent cell culture to measure flux through central carbon metabolism.

1. Cell Seeding and Culture:

  • Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
  • Culture cells in standard DMEM medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

2. Labeling Medium Preparation:

  • Prepare DMEM medium where standard D-Glucose is replaced with U-¹³C₆-D-Glucose (final concentration 10 mM).
  • Warm and equilibrate the labeling medium to 37°C and 5% CO₂.

3. Isotope Labeling:

  • Aspirate the standard culture medium from the cells.
  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
  • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

4. Metabolite Extraction:

  • Place the culture plates on dry ice to instantly quench metabolic activity.
  • Aspirate the labeling medium.
  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
  • Use a cell scraper to scrape the cells into the methanol solution.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant, which contains the polar metabolites, to a new tube.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

5. Sample Analysis:

  • Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
  • Analyze samples to determine the mass isotopologue distribution for key metabolites (e.g., lactate, citrate, ribose-5-phosphate).

Protocol 2: Proposed Protocol for Polyol Pathway Tracing with U-¹³C-L-Idose

This protocol is adapted for the specific purpose of measuring flux through the polyol pathway using L-Idose-¹³C.

1. Cell Seeding and Culture:

  • Use a cell line known to have high aldose reductase expression (e.g., retinal pericytes, lens epithelial cells, or a transfected cell line).
  • Seed and culture cells as described in Protocol 1. High glucose pre-conditioning (e.g., 25 mM D-Glucose for 48h) may be performed to upregulate polyol pathway activity.

2. Labeling Medium Preparation:

  • Prepare DMEM medium containing standard D-Glucose (e.g., 5.5 mM or 25 mM, depending on the experimental goal) and supplement it with 5 mM U-¹³C₆-L-Idose. The presence of D-Glucose is to maintain normal cell viability.
  • Warm and equilibrate the medium.

3. Isotope Labeling:

  • Wash cells with PBS as in Protocol 1.
  • Add 2 mL of the ¹³C-L-Idose labeling medium to each well.
  • Incubate for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes) suitable for capturing the flux into the relatively small sorbitol pool.

4. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

5. Sample Analysis:

  • Reconstitute the dried extract for LC-MS analysis.
  • Perform targeted analysis focusing on the detection and quantification of unlabeled (m+0) and fully labeled (m+6) sorbitol and fructose to determine the specific flux from L-Idose through the polyol pathway.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the comparative metabolic fates of the two tracers.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis culture 1. Cell Culture (Adherent Cells) labeling 2. Introduce ¹³C Tracer (e.g., U-¹³C-Glucose) culture->labeling quench 3. Quench Metabolism (e.g., Dry Ice) labeling->quench extract 4. Extract Metabolites (80% Cold Methanol) quench->extract lcms 5. LC-MS Analysis extract->lcms raw_data 6. Raw Data Processing (Peak Picking, Alignment) lcms->raw_data stats 7. Isotopologue Analysis (Calculate % Labeling) raw_data->stats flux 8. Metabolic Flux Modeling (MFA) stats->flux G cluster_glucose D-Glucose-¹³C Pathway cluster_idose L-Idose-¹³C Pathway (Proposed) G6P Glucose-6-P-¹³C PYR Pyruvate-¹³C G6P->PYR Glycolysis PPP PPP Metabolites-¹³C G6P->PPP G6PD TCA TCA Cycle Intermediates-¹³C PYR->TCA PDH D_Glucose D-Glucose-¹³C D_Glucose->G6P Hexokinase Sorbitol_D D-Sorbitol-¹³C D_Glucose->Sorbitol_D Aldose Reductase (Low Affinity) Sorbitol L-Sorbitol-¹³C Fructose L-Fructose-¹³C Sorbitol->Fructose Sorbitol DH L_Idose L-Idose-¹³C L_Idose->Sorbitol Aldose Reductase (High Affinity)

References

Safety Operating Guide

Navigating the Disposal of L-Idose-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing L-Idose-13C, a stable isotope-labeled sugar crucial for metabolic research, understanding the proper disposal procedures is paramount for maintaining laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the operational steps for the appropriate disposal of this compound.

L-Idose, and by extension its carbon-13 labeled counterpart, is not classified as a hazardous material. The introduction of a stable, non-radioactive 13C isotope does not alter the chemical properties or toxicity of the molecule. Therefore, its disposal is governed by regulations for non-hazardous laboratory waste. However, it is critical to consider the context of its use, as any contamination with hazardous substances will necessitate treating the waste as hazardous.

Summary of Key Disposal Procedures

Proper disposal of this compound hinges on a clear assessment of its form (solid or aqueous) and whether it has been contaminated with any hazardous materials.

Uncontaminated this compound:

  • Solid Waste: Small quantities of pure, uncontaminated solid this compound can typically be disposed of in the regular laboratory trash. It is best practice to ensure it is in a securely sealed container to prevent any potential release.

  • Aqueous Solutions: Dilute aqueous solutions of this compound can generally be discharged down the sanitary sewer system. It is recommended to flush the drain with a copious amount of water to ensure thorough dilution.

Contaminated this compound:

If this compound waste is mixed with hazardous materials (e.g., solvents, other toxic chemicals), it must be managed as hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a detailed description of all its components and their approximate concentrations.

  • Storage: Hazardous waste must be stored in a designated and properly marked satellite accumulation area within the laboratory. The container must be kept securely closed.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Empty Containers:

Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The resulting rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

Key Physical and Chemical Properties

A comprehensive understanding of the substance's properties is foundational to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₅¹³CH₁₂O₆[1]
Molecular Weight 181.15 g/mol [2]
Appearance White solid[3]
Melting Point 132 °C (270 °F; 405 K)[3]
Boiling Point 527.10 °C[4]
Density 1.581 g/cm³
Solubility Soluble in water

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.

G start Start: this compound Waste char Characterize Waste: Is it mixed with hazardous material? start->char non_haz Non-Hazardous Waste char->non_haz No haz Hazardous Waste char->haz Yes form Determine Form: Solid or Aqueous? non_haz->form label_store Label and Store as Hazardous Waste haz->label_store solid Solid Waste form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous trash Dispose in Regular Lab Trash solid->trash drain Dispose Down Sanitary Sewer with Water aqueous->drain contact_ehs Contact EHS for Disposal label_store->contact_ehs

Disposal decision workflow for this compound.

It is imperative for all laboratory personnel to consult their institution's specific waste management guidelines and the Safety Data Sheet (SDS) provided by the manufacturer of this compound. While this guide provides a general operational framework, adherence to local regulations and institutional protocols is mandatory for ensuring a safe and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Idose-13C

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS

This guide provides essential safety and logistical information for the handling of L-Idose-13C, a stable isotope-labeled sugar used in critical research applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of scientific investigations. This document outlines personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols.

This compound is a non-radioactive, stable isotope-labeled compound. Therefore, the primary safety concerns are related to its chemical properties as a fine powder and adherence to good laboratory practices. The following procedures are based on established safety protocols for handling non-hazardous chemical powders.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes of solutions and airborne powder.
Hand Protection Standard laboratory gloves (e.g., Nitrile).To prevent direct skin contact with the compound. Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved N95 respirator is recommended if there is a risk of generating significant dust or aerosols.To prevent inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the quality of experimental results.

Experimental Protocol: Safe Handling of this compound Powder

Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Verify that the Safety Data Sheet (SDS) for this compound is readily accessible to all personnel involved in the procedure.

  • Don the appropriate PPE as specified in the table above.

Weighing and Aliquoting:

  • Perform all weighing and handling of the this compound powder in a well-ventilated area. For procedures that may generate dust, it is best practice to work in a chemical fume hood.

  • Use a spatula or other appropriate tool to handle the powder, minimizing the generation of dust.

  • Keep the container of this compound tightly closed when not in use to prevent contamination and absorption of moisture.

Dissolving:

  • When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.

  • If necessary, use a vortex mixer or sonicator to ensure the complete dissolution of the compound.

Post-Handling:

  • Thoroughly clean the work area and any equipment used during the procedure.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and maintain a safe laboratory.

Waste TypeDisposal Procedure
Unused this compound Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Place the compound in a clearly labeled, sealed container for waste collection.
Contaminated Labware (e.g., glassware) Rinse the labware with a suitable solvent (e.g., water or ethanol). The rinsed labware can typically be disposed of as regular laboratory glass waste. The initial rinseate should be collected and disposed of as non-hazardous chemical waste.
Contaminated PPE (e.g., gloves, weighing paper) Dispose of in the regular laboratory solid waste stream, unless contaminated with a hazardous substance during the experimental procedure.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handling1 Weigh Powder in Ventilated Area prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Close Container After Use handling2->handling3 post1 Clean Workspace and Equipment handling3->post1 post2 Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Unused Compound as Non-Hazardous Waste post3->disp1 disp2 Rinsed Labware as Glass Waste disp1->disp2 disp3 Contaminated Disposables in Solid Waste disp2->disp3

Caption: Workflow for this compound: From preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.